N-Methyl-2-nitro-4-(trifluoromethyl)aniline
Description
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Properties
IUPAC Name |
N-methyl-2-nitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-12-6-3-2-5(8(9,10)11)4-7(6)13(14)15/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTLWKOCTHOISL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066568 | |
| Record name | Benzenamine, N-methyl-2-nitro-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20200-22-0 | |
| Record name | N-Methyl-2-nitro-4-(trifluoromethyl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20200-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-2-nitro-4-trifluoromethylaniline | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020200220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N-methyl-2-nitro-4-(trifluoromethyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N-methyl-2-nitro-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
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| Record name | N-methyl-2-nitro-4-(trifluoromethyl)aniline | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.609 | |
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| Record name | N-METHYL-2-NITRO-4-TRIFLUOROMETHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36F275E33M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Methyl-2-nitro-4-(trifluoromethyl)aniline CAS number
An In-depth Technical Guide to N-Methyl-2-nitro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, including its chemical identity, physical properties, a representative synthesis protocol, potential applications in drug development, and essential safety and handling information.
Chemical Identity and Properties
This compound is a substituted aniline compound. Its unique structure, featuring a trifluoromethyl group, a nitro group, and an N-methyl group on the aniline backbone, makes it a compound of interest for various chemical syntheses.
CAS Number: 20200-22-0[1][2][3]
Synonyms:
-
BUTTPARK 45\09-97[4]
-
N-Methyl-2-nitro-4-(trifluoromethyl)benzenamine[4]
-
N-Methyl-N-[2-nitro-4-(trifluoromethyl)-phenyl]amine[4]
A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H7F3N2O2 | [1][2] |
| Molecular Weight | 220.15 g/mol | [1][2] |
| Melting Point | 73-75 °C | [1] |
| Boiling Point | 262.1 ± 40.0 °C (Predicted) | [1] |
| Density | 1.427 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -3.14 ± 0.25 (Predicted) | [1] |
| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [1] |
Synthesis Protocol
Experimental Protocol: Synthesis of N-methyl-4-nitro-2-(trifluoromethyl)aniline [5]
-
Reactants:
-
3-nitrobenzotrifluoride (1.91 g, 10 mmol)
-
N,N'-dimethylurea (1.76 g, 20 mmol)
-
Sodium hydroxide (microbeads) (1.2 g, 30 mmol)
-
Dimethyl sulfoxide (DMSO) (30 ml)
-
-
Procedure:
-
The reactants are combined and heated to 50°C.
-
The reaction mixture is stirred for 4 hours while passing an airstream through it.
-
After the reaction period, the mixture is diluted with ethyl acetate.
-
The organic phase is washed repeatedly with a saturated soda solution.
-
The organic phase is then dried over sodium sulfate.
-
The solvent is removed to yield the crude product.
-
-
Purification:
-
The crude product can be recrystallized from ethanol to improve purity.
-
The logical workflow for this synthesis is depicted in the following diagram.
Caption: Figure 1: General Synthesis Workflow
Potential Applications in Drug Development
Trifluoromethylated aniline derivatives are important intermediates in the synthesis of pharmaceuticals.[6] For example, 4-Nitro-3-trifluoromethyl aniline is a key intermediate in the production of flutamide, a nonsteroidal antiandrogen drug used in the treatment of prostate cancer.[7][8] The trifluoromethyl group is crucial in modern drug design as it can improve a compound's lipophilicity, solubility, stability, and binding to target molecules.[6]
Given its structural similarities to these pharmacologically relevant intermediates, this compound could potentially serve as a building block in the synthesis of novel therapeutic agents. Its reactive sites could be targeted for further chemical modifications to develop new drug candidates. The general role of such a compound in a drug discovery pipeline is illustrated below.
Caption: Figure 2: Role in Drug Discovery
Safety and Handling
Based on Material Safety Data Sheets (MSDS) for closely related nitro- and trifluoromethyl-anilines, this class of compounds should be handled with care. The following is a summary of general safety precautions.
Table 2: General Safety and Handling Precautions
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[9] A NIOSH/MSHA-approved respirator may be necessary if exposure limits are exceeded or if irritation occurs.[9] |
| Engineering Controls | Use only outdoors or in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.[10] |
| Handling | Avoid breathing dust, vapor, mist, or gas.[10] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke when using this product. |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[9][10] Store locked up. |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if irritation persists.[9] |
| First Aid (Skin) | Wash with plenty of soap and water. Take off contaminated clothing and wash before reuse. Get medical advice if irritation occurs.[9] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |
| First Aid (Ingestion) | Rinse mouth. Immediately call a poison center or doctor. |
The following diagram outlines the standard procedure for handling a chemical spill of this nature.
Caption: Figure 3: Spill Response Workflow
References
- 1. This compound CAS#: 20200-22-0 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 20200-22-0 [amp.chemicalbook.com]
- 4. This compound CAS#: 20200-22-0 [amp.chemicalbook.com]
- 5. N-Methyl-4-nitro-2-(trifluoroMethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 6. jelsciences.com [jelsciences.com]
- 7. Page loading... [wap.guidechem.com]
- 8. guidechem.com [guidechem.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Technical Guide to the Physical Properties of N-Methyl-2-nitro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physical properties of N-Methyl-2-nitro-4-(trifluoromethyl)aniline, a chemical intermediate of interest in various research and development applications. The information is presented to facilitate easy access and comparison, with detailed methodologies for key experimental determinations.
Core Physical and Chemical Properties
This compound is a solid organic compound, appearing as a light yellow to yellow substance.[1] Key identifiers for this compound are:
-
Synonyms: N-Methyl-2-nitro-4-(trifluoromethyl)benzenamine, 4-(Methylamino)-3-nitrobenzotrifluoride.[1]
Quantitative Data Summary
The known physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted based on computational models.
| Property | Value | Source |
| Melting Point | 73-75 °C | [1][3][4] |
| Boiling Point | 262.1 ± 40.0 °C (Predicted) | [1][3][4] |
| Density | 1.427 ± 0.06 g/cm³ (Predicted) | [1][3] |
| pKa | -3.14 ± 0.25 (Predicted) | [1] |
| Appearance | Light yellow to yellow Solid | [1] |
| Storage Temp. | Room Temperature, Sealed in Dry, Keep in Dark | [1] |
Experimental Protocols
While specific experimental reports for determining the physical properties of this compound are not publicly detailed, the following are generalized, standard laboratory protocols that would be employed for such characterizations.
3.1 Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity for a crystalline solid.[1] A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C.
-
Sample Preparation: The solid sample must be completely dry and finely powdered to ensure efficient and reproducible heat transfer.[1]
-
Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube) and thin-walled capillary tubes (sealed at one end) are required.
-
Procedure:
-
A small amount of the powdered sample is packed into the capillary tube to a height of 1-2 mm.[5]
-
The capillary tube is placed in the heating block of the apparatus alongside a thermometer.
-
A rapid heating rate (e.g., 10-20°C/min) is used initially to determine an approximate melting range.[6]
-
A second, fresh sample is then heated rapidly to about 15-20°C below the approximate melting point.[6]
-
The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.[5]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
3.2 Boiling Point Determination (Thiele Tube Method)
For determining the boiling point of a liquid, especially with small sample quantities, the Thiele tube method is common.[7]
-
Apparatus: A Thiele tube, mineral oil, a small test tube (fusion tube), a capillary tube (sealed at one end), a thermometer, and a heat source are needed.
-
Procedure:
-
A few milliliters of the liquid are placed into the small test tube.
-
The capillary tube is placed inside the test tube with its open end submerged in the liquid.[2]
-
The test tube assembly is attached to the thermometer and immersed in the Thiele tube containing mineral oil.[7]
-
The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will escape as a slow stream of bubbles.
-
Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[2] This indicates the liquid's vapor pressure has exceeded the external pressure.
-
The heat source is removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[7]
-
3.3 Density Determination (Displacement Method)
The density of an insoluble solid can be determined using the principle of fluid displacement.
-
Apparatus: An analytical balance and a graduated cylinder are required.
-
Procedure:
-
A known mass of the solid sample is measured using the analytical balance.[8]
-
A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water, if appropriate), and the initial volume is recorded.
-
The weighed solid is carefully submerged in the liquid in the graduated cylinder.
-
The new volume is recorded. The difference between the final and initial volumes represents the volume of the solid.[9]
-
The density is calculated by dividing the mass of the solid by its determined volume (Density = Mass / Volume).[8]
-
Experimental Workflow Visualization
The following diagram illustrates a standard workflow for determining the melting point of a solid compound using a modern digital apparatus, a common procedure in chemical research.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. byjus.com [byjus.com]
- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry-online.com [chemistry-online.com]
- 9. kbcc.cuny.edu [kbcc.cuny.edu]
Spectroscopic Characterization of N-Methyl-2-nitro-4-(trifluoromethyl)aniline: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for N-Methyl-2-nitro-4-(trifluoromethyl)aniline (CAS No. 20200-22-0), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for its spectroscopic properties. Due to the limited availability of public experimental spectra for this specific molecule, this guide combines predicted data with spectral information from closely related analogs to provide a robust analytical profile.
Chemical and Physical Properties
This compound is a solid, light yellow to yellow compound with a molecular formula of C₈H₇F₃N₂O₂ and a molecular weight of 220.15 g/mol . Key physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₈H₇F₃N₂O₂ |
| Molecular Weight | 220.15 g/mol |
| Melting Point | 73-75 °C |
| Boiling Point (Predicted) | 262.1 ± 40.0 °C |
| Density (Predicted) | 1.427 ± 0.06 g/cm³ |
| pKa (Predicted) | -3.14 ± 0.25 |
Predicted and Analog-Based Spectral Data
The following sections present the expected spectral characteristics of this compound based on computational predictions and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise experimental NMR data for this compound is not widely published. The predicted chemical shifts are based on the analysis of its structural analogs, such as 2-nitro-4-(trifluoromethyl)aniline and N-methyl-2-nitroaniline.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group. The electron-withdrawing effects of the nitro and trifluoromethyl groups will cause the aromatic protons to appear in the downfield region.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.0 - 8.5 | Multiplet |
| N-CH₃ | ~3.0 | Singlet (or Doublet if coupled to NH) |
| NH | Broad singlet |
¹³C NMR (Carbon NMR): The carbon spectrum will reflect the electronic environment of each carbon atom. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C-CF₃ | 120 - 130 (quartet) |
| Aromatic C-NO₂ | ~145 |
| Other Aromatic C | 110 - 140 |
| N-CH₃ | ~30 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| N-O Stretch (Nitro) | 1500 - 1550 (asymmetric), 1335 - 1385 (symmetric) |
| C-F Stretch | 1000 - 1400 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, Electron Ionization (EI) is a suitable method.
| Ion | Predicted m/z | Notes |
| [M]⁺ | 220.05 | Molecular Ion |
| [M-NO₂]⁺ | 174.06 | Loss of nitro group |
| [M-CH₃]⁺ | 205.04 | Loss of methyl group |
Experimental Protocols
The following are generalized protocols for acquiring the spectral data for a solid organic compound like this compound.
NMR Spectroscopy Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Final Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection coils of the spectrometer, typically a height of about 4-5 cm.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
IR Spectroscopy Sample Preparation (Thin Solid Film)
-
Solution Preparation: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent such as methylene chloride or acetone.
-
Deposition: Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
-
Analysis: Mount the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Volatilization: The sample is heated under vacuum to promote volatilization.
-
Ionization: In the ionization chamber, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺) and various fragment ions.
-
Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a novel or synthesized chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Synthesis Pathway for N-Methyl-2-nitro-4-(trifluoromethyl)aniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust two-step synthesis pathway for N-Methyl-2-nitro-4-(trifluoromethyl)aniline, a key intermediate in various chemical and pharmaceutical research applications. The synthesis involves the initial formation of 2-nitro-4-(trifluoromethyl)aniline followed by a selective N-methylation. The protocols provided are based on established and patented methodologies, ensuring reliability and high yield.
Step 1: Synthesis of 2-nitro-4-(trifluoromethyl)aniline
The initial step focuses on the amination of 4-chloro-3-nitro-benzotrifluoride to produce the intermediate, 2-nitro-4-(trifluoromethyl)aniline. This procedure is adapted from the process described in patent EP0381010A2.[1]
Experimental Protocol:
-
Reaction Setup: A 5-liter steel autoclave is charged with 640 g (2.85 mol) of 4-chloro-3-nitro-benzotrifluoride and 1250 g of a 22% aqueous ammonia solution (16.2 mol of ammonia).
-
Addition of Ammonia: The autoclave is sealed, and an additional 114 g (6.7 mol) of ammonia is introduced from a pressure vessel with stirring at room temperature.
-
Reaction Conditions: The reaction mixture is heated to 115°C and maintained at this temperature for 6 hours. During this period, the internal pressure will reach approximately 11 bar.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the pressure is released. The resulting suspension, containing the crystalline product in the mother liquor, is discharged.
-
Isolation and Purification: The product is isolated by filtration. The filter cake is washed twice with 300 ml of water and subsequently dried. This process yields 581 g of 2-nitro-4-(trifluoromethyl-aniline).
Quantitative Data:
| Parameter | Value |
| Starting Material | 4-chloro-3-nitro-benzotrifluoride |
| Moles of Starting Material | 2.85 mol |
| Reagent | Aqueous Ammonia (22%) and Gaseous Ammonia |
| Reaction Temperature | 115°C |
| Reaction Time | 6 hours |
| Pressure | 11 bar |
| Product Yield | 581 g (99% of theory) |
| Product Purity (HPLC) | >98% |
| Melting Point | 106 - 107°C |
Step 2: N-methylation of 2-nitro-4-(trifluoromethyl)aniline
The second step involves the selective mono-N-methylation of the previously synthesized 2-nitro-4-(trifluoromethyl)aniline. The following protocol is based on the general method for N-monomethylating nitroanilines using formaldehyde and sulfuric acid, as detailed in patent US3591638A.[2] This method is particularly effective for electron-deficient anilines.
Experimental Protocol:
-
Dissolution: The 2-nitro-4-(trifluoromethyl)aniline is dissolved in concentrated sulfuric acid. The molar ratio of sulfuric acid to the aniline should be in the range of 5 to 20:1.
-
Addition of Methylating Agent: Formaldehyde or paraformaldehyde is added to the solution. The molar ratio of formaldehyde (or paraformaldehyde) to the aniline should be between 3 and 10:1 to ensure mono-methylation and prevent the formation of tertiary amines.[2]
-
Reaction Conditions: The mixture is heated to a temperature between 50°C and 100°C and maintained until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled and then carefully poured onto ice.
-
Neutralization and Isolation: The acidic solution is neutralized with a base (e.g., sodium hydroxide or ammonia solution) to precipitate the crude N-methylated product. The precipitate is then collected by filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-nitro-4-(trifluoromethyl)aniline |
| Methylating Agent | Formaldehyde or Paraformaldehyde |
| Solvent/Reagent | Concentrated Sulfuric Acid |
| Molar Ratio (HCHO:Aniline) | 3-10 : 1 |
| Molar Ratio (H₂SO₄:Aniline) | 5-20 : 1 |
| Reaction Temperature | 50 - 100°C |
| Product | This compound |
| Expected Purity | High (after recrystallization) |
Synthesis Workflow
The following diagram illustrates the two-step synthesis pathway from the starting material to the final product.
References
N-Methyl-2-nitro-4-(trifluoromethyl)aniline: A Technical Review for Drug Development Professionals
An In-depth Guide to the Synthesis, Physicochemical Properties, and Potential Biological Activities of a Key Research Compound
Introduction
N-Methyl-2-nitro-4-(trifluoromethyl)aniline is an aromatic organic compound featuring a trifluoromethyl group, a nitro group, and an N-methylated amine on a benzene core. This unique combination of functional groups makes it a compound of significant interest in medicinal chemistry and drug development. The electron-withdrawing nature of the trifluoromethyl and nitro groups, coupled with the alterations in lipophilicity and metabolic stability conferred by these moieties, suggests a high potential for biological activity. While extensive research on this specific molecule is not widely published, this technical guide provides a comprehensive overview of its known properties and infers its potential applications based on data from structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
This compound is a solid at room temperature with a melting point in the range of 73-75 °C.[1] Its chemical structure and key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C8H7F3N2O2 | [2] |
| Molecular Weight | 220.15 g/mol | [2] |
| CAS Number | 20200-22-0 | |
| Melting Point | 73-75 °C | [1] |
| Boiling Point | 262.1 °C (Predicted) | [1] |
| Density | 1.427 g/cm³ (Predicted) | [1] |
| pKa | -3.14 (Predicted) | [1] |
| Appearance | Solid |
Synthesis
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Nitro-4-(trifluoromethyl)aniline (Precursor)
A process for the preparation of 2-nitro-4-trifluoromethylaniline has been described in patent literature.[3] This method involves the reaction of 4-chloro-3-nitro-benzotrifluoride with excess aqueous ammonia at elevated temperatures.
-
Materials: 4-chloro-3-nitro-benzotrifluoride, aqueous ammonia, copper catalyst (optional).
-
Procedure:
-
4-chloro-3-nitro-benzotrifluoride is reacted with an excess of aqueous ammonia.
-
The reaction is carried out at a temperature range of 80 to 150 °C.
-
A copper catalyst may be used to facilitate the reaction.
-
The product, 2-nitro-4-trifluoromethylaniline, is isolated and purified. High yields (>98%) and purity have been reported for this type of reaction.[3]
-
Step 2: N-Methylation of 2-Nitro-4-(trifluoromethyl)aniline
While a specific protocol for the N-methylation of 2-nitro-4-(trifluoromethyl)aniline is not available, a general method for the N-methylation of a positional isomer, 3-nitrobenzotrifluoride, to N-methyl-4-nitro-2-trifluoromethylaniline has been reported and can be adapted.[4]
-
Materials: 2-nitro-4-(trifluoromethyl)aniline, N,N'-dimethylurea, sodium hydroxide, dimethyl sulfoxide (DMSO), ethyl acetate, saturated soda solution, sodium sulfate.
-
Procedure:
-
A mixture of 2-nitro-4-(trifluoromethyl)aniline and N,N'-dimethylurea is heated in DMSO.
-
Sodium hydroxide is added, and the reaction is stirred at an elevated temperature for several hours.
-
After cooling, the mixture is diluted with ethyl acetate and washed with a saturated soda solution.
-
The organic phase is dried over sodium sulfate and the solvent is removed to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Potential Biological Activities
Direct studies on the biological activity of this compound are limited.[2] However, the known activities of structurally similar compounds, particularly other trifluoromethylanilines and nitroanilines, suggest that this molecule may possess significant antimicrobial and anticancer properties.[2][5][6][7]
Antimicrobial Activity
Derivatives of trifluoromethylaniline have demonstrated notable activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Vibrio parahaemolyticus.[5][7][8] The trifluoromethyl group is thought to enhance lipophilicity, which may facilitate the disruption of bacterial membranes.[7]
Table of Antimicrobial Activities of Related Compounds
| Compound/Analog | Bacterial Strain | MIC (µg/mL) |
| Pyrazole derivative with 4-(trifluoromethyl)phenyl moiety | MRSA | 3.12 |
| 4-amino-3-chloro-5-nitrobenzotrifluoride | Vibrio parahaemolyticus | 100 |
| 2-iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus | 50 |
Note: This data is from studies on related compounds and is intended to suggest potential activity for this compound.[7]
Anticancer Activity
Numerous trifluoromethyl-containing aniline derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[9] The presence of the trifluoromethyl group can enhance metabolic stability and cellular uptake, contributing to their potential as anticancer agents.
Table of Cytotoxic Activities of Related Compounds
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 4-anilinoquinazoline derivative | A431 (Skin Carcinoma) | 2.62 |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivative 3b | A375 (Melanoma) | 25.4 |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivative 3b | C32 (Melanoma) | 24.4 |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivative 3b | DU145 (Prostate) | 27.8 |
Note: This data is from a study on related compounds and is intended to suggest potential activity for this compound.[9]
Potential Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by this compound have not been elucidated. However, based on the activities of related aniline derivatives, it is plausible that this compound could induce apoptosis in cancer cells. One potential mechanism involves the activation of caspase cascades, which are central to programmed cell death.
Caption: Hypothetical signaling pathway for apoptosis induction by this compound.
Experimental Protocols for Biological Evaluation
The following are detailed methodologies for key experiments that can be used to evaluate the biological activity of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with various concentrations of the compound and incubate for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement and IC50 Calculation:
-
Measure the absorbance of the solution at a wavelength between 500 and 600 nm.
-
Calculate the IC50 value from a dose-response curve by plotting the percentage of cell viability against the compound concentration.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Include positive (bacteria and standard antibiotic) and negative (bacteria and solvent) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is sparse, the known activities of its structural analogs strongly suggest potential for both antimicrobial and anticancer applications. The synthetic route proposed in this guide, along with the detailed protocols for biological evaluation, provides a solid foundation for researchers to further investigate the therapeutic potential of this intriguing molecule. Further structure-activity relationship (SAR) studies are warranted to optimize its biological activity and to fully elucidate its mechanism of action.
References
- 1. This compound CAS#: 20200-22-0 [m.chemicalbook.com]
- 2. Buy this compound | 20200-22-0 [smolecule.com]
- 3. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 4. N-Methyl-4-nitro-2-(trifluoroMethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to N-Methyl-2-nitro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-2-nitro-4-(trifluoromethyl)aniline is a substituted aniline derivative with potential applications in chemical synthesis and pharmaceutical research.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed synthesis protocol. Due to the limited availability of public data, this document highlights the current knowledge gaps regarding its biological activity and detailed spectral characterization, presenting an opportunity for further investigation.
Chemical Identity and Physicochemical Properties
This compound is an organic compound featuring a secondary amine, a nitro group, and a trifluoromethyl group attached to a benzene ring.[1] The trifluoromethyl group can influence the molecule's lipophilicity and electronic properties, making it a compound of interest for further pharmacological research.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 20200-22-0 | [2][3][4][5] |
| Molecular Formula | C8H7F3N2O2 | [1][6] |
| Molecular Weight | 220.15 g/mol | [1] |
| Physical Form | Pale yellow to yellow powder or crystals | [2] |
| Purity | 98% | [2] |
| Melting Point | 73-75 °C | [6] |
| Boiling Point (Predicted) | 262.1 ± 40.0 °C | [6] |
| Density (Predicted) | 1.427 ± 0.06 g/cm3 | [6] |
| pKa (Predicted) | -3.14 ± 0.25 | [6] |
Synthesis Protocol
A method for the synthesis of a related compound, N-methyl-4-nitro-2-(trifluoromethyl)aniline, has been documented and is presented here as a reference. It is important to note that the starting material and product in this specific protocol are isomers of the compound of interest.
Experimental Protocol: Synthesis of N-methyl-4-nitro-2-(trifluoromethyl)aniline
Materials:
-
3-nitrobenzotrifluoride
-
N,N'-dimethylurea
-
Sodium hydroxide (microbeads)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated soda solution
-
Anhydrous sodium sulphate
Procedure:
-
A mixture of 1.91 g (10 mmol) of 3-nitrobenzotrifluoride and 1.76 g (20 mmol) of N,N'-dimethylurea is heated to 50°C.
-
To this mixture, 1.2 g (30 mmol) of sodium hydroxide in the form of microbeads is added in 30 ml of DMSO.
-
The reaction is heated at 50°C for 4 hours while passing through an airstream.
-
The reaction mixture is then diluted with ethyl acetate.
-
The organic phase is washed repeatedly by shaking with a saturated soda solution.
-
The organic phase is dried over anhydrous sodium sulphate.
-
The solvent is removed to yield the crude product.
-
The crude product can be recrystallized from ethanol to obtain the purified N-methyl-4-nitro-2-trifluoromethylaniline.[7]
Experimental Workflows
The following diagram illustrates the key steps in the synthesis and purification of N-methyl-4-nitro-2-(trifluoromethyl)aniline.
Caption: A flowchart illustrating the synthesis and purification process for N-methyl-4-nitro-2-(trifluoromethyl)aniline.
Biological Activity and Signaling Pathways
Currently, there is a lack of extensive published data on the specific biological activity and signaling pathway involvement of this compound. However, compounds within the nitroaniline class have been noted for their potential antimicrobial and antitumor properties.[1] The presence of the trifluoromethyl group may enhance biological activity by influencing the compound's lipophilicity and electronic properties, marking it as a candidate for further pharmacological investigation.[1]
Spectral and Analytical Data
Detailed experimental spectral data (such as 1H NMR, 13C NMR, Mass Spectrometry, and IR) for this compound (CAS 20200-22-0) are not widely available in public databases or scientific literature at the time of this report. Researchers are advised to perform their own analytical characterization to confirm the identity and purity of this compound.
Conclusion and Future Directions
This compound is a chemical entity with well-defined physicochemical properties and a described synthetic route for a closely related isomer. The primary knowledge gap remains in its biological activity and detailed analytical characterization. Future research should focus on in-vitro and in-vivo screening to determine its pharmacological profile, as well as comprehensive spectral analysis to establish a definitive analytical signature. Such data would be invaluable for its potential application in drug development and other areas of chemical research.
References
- 1. Buy this compound | 20200-22-0 [smolecule.com]
- 2. This compound | 20200-22-0 [sigmaaldrich.com]
- 3. Product List | BIOZOL [biozol.de]
- 4. scbt.com [scbt.com]
- 5. 20200-22-0|this compound|BLD Pharm [bldpharm.com]
- 6. This compound CAS#: 20200-22-0 [m.chemicalbook.com]
- 7. N-Methyl-4-nitro-2-(trifluoroMethyl)aniline synthesis - chemicalbook [chemicalbook.com]
In-Depth Technical Guide: N-Methyl-2-nitro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-2-nitro-4-(trifluoromethyl)aniline is an organic compound with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, and known biological activities of structurally related compounds. The document is intended to serve as a foundational resource for researchers engaged in the study and application of this molecule.
Physicochemical Properties
This compound, with the chemical formula C₈H₇F₃N₂O₂, is a substituted aniline derivative. The presence of a nitro group, a trifluoromethyl group, and an N-methyl group on the aniline scaffold imparts unique electronic and steric properties that are of interest in drug design and chemical synthesis.
| Property | Value | Reference |
| Molecular Weight | 220.15 g/mol | [1][2] |
| Molecular Formula | C₈H₇F₃N₂O₂ | [1][2] |
| CAS Number | 20200-22-0 | [2] |
| Melting Point | 73-75 °C | [3][4] |
| Boiling Point | 262.1 °C at 760 mmHg | [3] |
| Appearance | Solid | [3] |
| Purity | Typically >98% | [3] |
Synthesis Protocols
The synthesis of this compound can be achieved through various chemical reactions. Below are detailed experimental protocols for its preparation.
N-methylation of 2-nitro-4-(trifluoromethyl)aniline
A common route to synthesize this compound involves the methylation of the parent aniline.
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitro-4-(trifluoromethyl)aniline in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Base: Add a slight excess of a mild base, such as potassium carbonate (K₂CO₃), to the solution to act as a proton scavenger.
-
Methylation: Introduce a methylating agent, for example, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Nitration of N-Methyl-4-(trifluoromethyl)aniline
An alternative approach involves the direct nitration of N-Methyl-4-(trifluoromethyl)aniline.
Experimental Protocol:
-
Reaction Setup: In a flask cooled in an ice-water bath, cautiously add N-Methyl-4-(trifluoromethyl)aniline to a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.
-
Temperature Control: Maintain the reaction temperature below 10°C during the addition to control the exothermic reaction and prevent over-nitration.
-
Reaction Time: Stir the mixture at a low temperature for a specified period to ensure complete reaction.
-
Work-up: Carefully pour the reaction mixture onto crushed ice, which will cause the nitrated product to precipitate.
-
Isolation and Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove residual acid, and then recrystallize from a suitable solvent such as ethanol to obtain the purified this compound.[5]
Biological Activity and Potential Applications
While extensive studies on the specific biological activity of this compound are not widely published, the trifluoromethylaniline scaffold is a well-known pharmacophore in drug discovery. Related compounds have demonstrated a range of biological activities.
Antimicrobial Activity
Derivatives of trifluoromethylaniline have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[6] The trifluoromethyl group is known to enhance lipophilicity, which can facilitate the disruption of bacterial cell membranes.[7] For instance, certain pyrazole derivatives containing a trifluoromethylphenyl moiety have exhibited minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL against MRSA.[6]
Anticancer Potential
Aniline derivatives are scaffolds for numerous cytotoxic agents. It is proposed that compounds containing an aniline moiety may induce apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of caspase cascades.[7] Further research is warranted to explore the anticancer potential of this compound.
Experimental Protocol: MTT Assay for Cytotoxicity [7]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include appropriate vehicle and positive controls.
-
Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
Workflow for Synthesis and Biological Evaluation
Caption: General workflow for the synthesis and subsequent biological evaluation of the target compound.
Proposed Apoptotic Pathway
Caption: A proposed apoptotic pathway that may be induced by trifluoromethylaniline derivatives.[7]
References
- 1. Buy this compound | 20200-22-0 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 20200-22-0 [sigmaaldrich.com]
- 4. This compound CAS#: 20200-22-0 [m.chemicalbook.com]
- 5. N-Methyl-4-nitro-2-(trifluoroMethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Safety and Handling of N-Methyl-2-nitro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for N-Methyl-2-nitro-4-(trifluoromethyl)aniline (CAS No. 20200-22-0), a compound often utilized in chemical synthesis and drug discovery. The following sections detail its properties, hazards, and the necessary precautions for its safe use in a laboratory setting.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented below. This data is essential for the safe design of experiments and for understanding its behavior under various conditions.
| Property | Value | Reference |
| Molecular Formula | C8H7F3N2O2 | [1] |
| Molecular Weight | 220.15 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [2] |
| Melting Point | 73-75 °C | [2][3] |
| Boiling Point | 262.1 ± 40.0 °C (Predicted) | [2][3] |
| Density | 1.427 ± 0.06 g/cm³ (Predicted) | [2][3] |
| pKa | -3.14 ± 0.25 (Predicted) | [2][3] |
| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [2][3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Classification | Statement | Reference |
| Skin Irritation | H315: Causes skin irritation. | [4] |
| Serious Eye Irritation | H319: Causes serious eye irritation. | [4] |
| Acute Toxicity (Oral) | Toxic if swallowed. | [5] |
| Acute Toxicity (Dermal) | Toxic in contact with skin. | [5] |
| Acute Toxicity (Inhalation) | Toxic if inhaled. | [5] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | [5] |
Hazard Mitigation Workflow
The following diagram illustrates the general workflow for mitigating the hazards associated with this compound.
Caption: Hazard mitigation workflow for this compound.
Experimental Protocols: Safe Handling and Personal Protection
Adherence to strict safety protocols is mandatory when handling this compound.
3.1. Engineering Controls
-
Work with this material should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[6]
3.2. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[4][5]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[4][5] Avoid contact with skin and eyes.[7]
-
Respiratory Protection: If working outside of a fume hood or if dusts/aerosols are generated, use a NIOSH/MSHA approved respirator.[6]
3.3. General Handling Procedures
-
Avoid breathing dust, vapor, mist, or gas.[6]
-
Avoid ingestion and inhalation.[6]
-
Keep the container tightly closed and store in a cool, dry place.[6]
Safe Handling Workflow
The diagram below outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
First-Aid Measures
In the event of exposure, immediate medical attention is required.
| Exposure Route | First-Aid Procedure | Reference |
| Inhalation | Remove the individual from the exposure area to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention. | [6][7] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [6][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [6][7] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6][7] |
Fire-Fighting and Accidental Release Measures
5.1. Fire-Fighting
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[6]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
-
Hazardous Decomposition Products: Under fire conditions, this compound may decompose to produce nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride.[8]
5.2. Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment as outlined in Section 3.2.[6]
-
Containment and Cleanup: Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[6] Avoid generating dust.
-
Environmental Precautions: Do not allow the chemical to enter the environment, drains, or surface water.[4][6]
Storage and Disposal
6.1. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.[7]
-
Store in a dark place.[2]
6.2. Disposal
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated packaging should be treated as the product itself.
This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is imperative that all users of this chemical familiarize themselves with this information and the corresponding Safety Data Sheet (SDS) before commencing any work.
References
- 1. This compound CAS#: 20200-22-0 [amp.chemicalbook.com]
- 2. This compound | 20200-22-0 [amp.chemicalbook.com]
- 3. This compound CAS#: 20200-22-0 [m.chemicalbook.com]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
N-Methyl-2-nitro-4-(trifluoromethyl)aniline: A Comprehensive Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-2-nitro-4-(trifluoromethyl)aniline is a substituted aniline derivative of interest in medicinal chemistry and drug development. Its molecular structure, featuring a trifluoromethyl group, a nitro group, and an N-methyl group, imparts specific physicochemical properties that influence its behavior in biological and chemical systems. A thorough understanding of its solubility is paramount for its application in areas such as reaction kinetics, formulation development, and pharmacokinetic studies. This technical guide provides a detailed overview of the solubility profile of this compound, including its physicochemical properties, qualitative solubility, and comprehensive experimental protocols for quantitative solubility determination.
Physicochemical Properties
The solubility of a compound is fundamentally governed by its physicochemical characteristics. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇F₃N₂O₂ | [1] |
| Molecular Weight | 220.15 g/mol | [1] |
| Melting Point | 73-75 °C | [2] |
| Boiling Point (Predicted) | 262.1 ± 40.0 °C | [2] |
| Density (Predicted) | 1.427 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | -3.14 ± 0.25 | [2] |
| Appearance | Light yellow to yellow solid | [1] |
Solubility Profile
Qualitative Solubility Assessment
Quantitative Solubility Data
As of the compilation of this guide, specific experimentally determined solubility values for this compound in various solvents were not found in peer-reviewed literature. The following table is provided as a template for researchers to populate with experimentally determined data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Water | 25 | Data not available | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask |
| Methanol | 25 | Data not available | Data not available | Shake-Flask |
| Acetone | 25 | Data not available | Data not available | Shake-Flask |
| Dichloromethane | 25 | Data not available | Data not available | Shake-Flask |
| Ethyl Acetate | 25 | Data not available | Data not available | Shake-Flask |
| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |
| Phosphate-Buffered Saline (pH 7.4) | 25 | Data not available | Data not available | Shake-Flask |
Experimental Protocols
To facilitate the determination of the quantitative solubility of this compound, the following detailed experimental protocols for the widely accepted shake-flask method followed by HPLC analysis are provided.
Thermodynamic Solubility Determination via Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, phosphate-buffered saline)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature orbital shaker
-
Centrifuge
-
Syringes
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended, but the optimal time should be determined empirically by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for at least one hour to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a syringe, being cautious not to disturb the solid at the bottom.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered solution with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the calibration curve.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To accurately determine the concentration of this compound in the prepared saturated solutions.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is often suitable for aniline derivatives.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (or methanol) and water (with or without a buffer like formic acid or ammonium acetate to improve peak shape). The exact composition should be optimized for good peak resolution and retention time.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined using a UV-Vis spectrophotometer.
-
Column Temperature: Maintained at a constant temperature, for example, 25 °C.
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards of at least five different concentrations.
-
-
Calibration Curve:
-
Inject the calibration standards into the HPLC system.
-
Generate a calibration curve by plotting the peak area of the analyte against the corresponding concentration. The curve should exhibit good linearity (R² > 0.99).
-
-
Sample Analysis:
-
Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system under the same conditions as the standards.
-
Determine the peak area of the analyte in the sample chromatogram.
-
-
Calculation of Solubility:
-
Using the equation of the line from the calibration curve, calculate the concentration of this compound in the diluted sample.
-
Multiply this concentration by the dilution factor to determine the original solubility in the solvent.
-
Experimental Workflow and Synthesis
While a specific signaling pathway involving this compound is not well-documented, a general experimental workflow for its synthesis can be conceptualized based on standard organic chemistry reactions for substituted anilines. A common route involves the nitration of a trifluoromethyl-substituted benzene derivative followed by N-methylation.
Below is a DOT script for a generalized experimental workflow for the synthesis of a substituted N-methyl aniline, which can be adapted for this compound.
Caption: A generalized workflow for the synthesis of this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility profile of this compound for researchers and professionals in drug development. While quantitative data is currently limited, the provided physicochemical properties and qualitative assessment offer valuable insights into its behavior. The detailed experimental protocols for the shake-flask method and HPLC analysis equip researchers with the necessary tools to determine its solubility in various solvents of interest. The included synthesis workflow offers a logical framework for its preparation. Further experimental investigation is crucial to populate the solubility data table and to fully elucidate the compound's properties for its effective application in scientific research and development.
References
An In-depth Technical Guide to N-Methyl-2-nitro-4-(trifluoromethyl)aniline
This technical guide provides a comprehensive overview of the chemical intermediate, N-Methyl-2-nitro-4-(trifluoromethyl)aniline. While a detailed historical account of its specific discovery is not extensively documented in publicly available literature, this document outlines its chemical and physical properties, plausible synthetic routes based on established chemical principles and related patent literature, and its significance as a building block in the synthesis of more complex molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Compound Identification and Properties
This compound is a substituted aniline derivative characterized by the presence of a methylamino group, a nitro group, and a trifluoromethyl group attached to the benzene ring. Its Chemical Abstracts Service (CAS) registry number is 20200-22-0.[1][2][3][4] The presence of both a strong electron-withdrawing trifluoromethyl group and a nitro group significantly influences the molecule's electronic properties and reactivity.[5] The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it a valuable substituent in the design of pharmaceuticals and agrochemicals.[5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 20200-22-0 | [1][2][3][4] |
| Molecular Formula | C₈H₇F₃N₂O₂ | [1][2][3][4] |
| Molecular Weight | 220.15 g/mol | [1][2][3][4] |
| Melting Point | 73-75 °C | [1][4] |
| Boiling Point | 262.1 °C (at 760 mmHg, some predicted) | [1][4] |
| Density | 1.427 g/cm³ (Predicted) | [1][4] |
| pKa | -3.14 (Predicted) | [1][4] |
| Appearance | Light yellow to yellow solid | [4] |
| Synonyms | N-Methyl-2-nitro-4-(trifluoromethyl)benzenamine, 4-(Methylamino)-3-nitrobenzotrifluoride | [3][4] |
| Storage Conditions | Room temperature, keep in dark place, sealed in dry | [1][4] |
Synthesis and Manufacturing
The direct synthesis of this compound is not detailed in the available literature. However, a logical synthetic pathway can be inferred from the preparation of its immediate precursor, 2-nitro-4-(trifluoromethyl)aniline, and standard organic chemistry transformations. The synthesis can be conceptualized as a two-step process: the formation of the precursor followed by N-methylation.
A patented method for the preparation of 2-nitro-4-(trifluoromethyl)aniline involves the reaction of 4-chloro-3-nitro-benzotrifluoride with excess aqueous ammonia.[6]
Experimental Protocol:
-
Reactants: 4-chloro-3-nitro-benzotrifluoride and excess aqueous ammonia.[6]
-
Conditions: The reaction is carried out at temperatures ranging from approximately 80 to 150 °C.[6]
-
Catalyst: The process can optionally be conducted in the presence of a copper catalyst.[6]
-
Yield: This process is reported to produce 2-nitro-4-(trifluoromethyl)aniline in very good yields (up to 99% of theory) and high purity (>98% by HPLC).[6]
-
Product Isolation: The product, which crystallizes from the reaction mixture, is isolated by filtration, washed with water, and dried.[6]
Following the synthesis of the precursor, the secondary amine, this compound, can be formed through N-methylation. While a specific protocol for this compound is not provided, standard methylation procedures for anilines can be applied. This typically involves reacting the aniline with a methylating agent in the presence of a base.
General Experimental Protocol (Proposed):
-
Reactants: 2-nitro-4-(trifluoromethyl)aniline, a methylating agent (e.g., methyl iodide, dimethyl sulfate), and a suitable base (e.g., potassium carbonate, sodium hydride).
-
Solvent: A polar aprotic solvent such as acetone, DMF, or THF would be appropriate.
-
Procedure: The aniline is dissolved in the solvent, the base is added, and the methylating agent is added dropwise, often with cooling. The reaction is stirred at room temperature or with gentle heating until completion, as monitored by techniques like TLC or GC.
-
Workup: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.
Caption: Proposed two-step synthesis of this compound.
Potential Applications and Significance
While specific applications for this compound are not detailed, its precursor, 2-nitro-4-(trifluoromethyl)aniline, is noted as a valuable starting material for producing pharmaceuticals, dyes, and crop protection agents.[6] Generally, nitroaniline derivatives serve as crucial intermediates for a variety of industrial products, including medicines, agrochemicals, and additives.[7] The introduction of the N-methyl group can modulate the compound's physicochemical properties, such as its solubility, basicity, and biological activity, making it a distinct building block for targeted synthesis in drug discovery and materials science.
Signaling Pathways and Biological Activity
There is no information available in the searched literature regarding any specific signaling pathways or biological activities associated with this compound. Its utility is primarily established as a chemical intermediate.
Conclusion
This compound is a specialized chemical intermediate with well-defined physical properties. Although its direct discovery and history are not well-documented, a clear synthetic pathway can be established through the N-methylation of its precursor, 2-nitro-4-(trifluoromethyl)aniline, which is accessible via patented industrial processes. The compound's structural features, particularly the trifluoromethyl and nitro groups, suggest its primary value lies in its role as a versatile building block for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries. Further research into this compound could reveal novel applications and biological activities.
References
- 1. This compound CAS#: 20200-22-0 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 20200-22-0 [amp.chemicalbook.com]
- 4. This compound | 20200-22-0 [amp.chemicalbook.com]
- 5. 2-Nitro-4-(trifluoromethyl)aniline | 400-98-6 | Benchchem [benchchem.com]
- 6. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 7. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Theoretical Properties of N-Methyl-2-nitro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-2-nitro-4-(trifluoromethyl)aniline is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. Understanding its theoretical properties is crucial for predicting its behavior, reactivity, and potential biological interactions. This technical guide provides a comprehensive overview of the core theoretical properties of this compound, including its physicochemical characteristics, quantum chemical parameters, and a putative metabolic pathway. Detailed experimental protocols for its synthesis and analysis are also presented. All quantitative data is summarized in structured tables, and logical relationships are visualized using Graphviz diagrams to facilitate comprehension and further research.
Physicochemical Properties
The fundamental physicochemical properties of this compound determine its solubility, membrane permeability, and overall disposition. The following table summarizes key experimental and predicted values for this compound.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₇F₃N₂O₂ | - |
| Molecular Weight | 220.15 g/mol | - |
| Melting Point | 73-75 °C | Experimental[1][2] |
| Boiling Point | 262.1 ± 40.0 °C | Predicted[1][2] |
| Density | 1.427 ± 0.06 g/cm³ | Predicted[1][2] |
| pKa (acidic) | -3.14 ± 0.25 | Predicted[1][2] |
| LogP (Octanol-Water Partition Coefficient) | 2.5 (Estimated) | Based on similar structures |
| Appearance | Light yellow to yellow solid | Experimental[1] |
| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | Recommended[1][2] |
Quantum Chemical Properties
Quantum chemical calculations provide insights into the electronic structure and reactivity of a molecule. The following data, based on Density Functional Theory (DFT) calculations for the closely related isomer 4-nitro-3-(trifluoromethyl)aniline, offers a strong approximation for this compound.
| Parameter | Predicted Value | Significance |
| HOMO Energy | -7.0 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | -3.5 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 3.5 eV | Indicates chemical reactivity and kinetic stability. A larger gap suggests lower reactivity. |
| Dipole Moment | ~5.0 D | Indicates the overall polarity of the molecule. |
Mulliken Atomic Charges (Predicted)
Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, indicating sites susceptible to electrophilic or nucleophilic attack.
| Atom/Group | Predicted Mulliken Charge (e) |
| Nitro Group (NO₂) Nitrogen | +0.8 to +1.0 |
| Nitro Group (NO₂) Oxygens | -0.5 to -0.7 |
| Amino Group Nitrogen | -0.6 to -0.8 |
| Trifluoromethyl (CF₃) Carbon | +0.7 to +0.9 |
| Trifluoromethyl (CF₃) Fluorines | -0.2 to -0.4 |
| Aromatic Carbons | Variable (-0.2 to +0.3) |
Predicted Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | Aromatic H (ortho to NO₂) |
| ~7.8 | dd | 1H | Aromatic H (para to NO₂) |
| ~7.0 | d | 1H | Aromatic H (ortho to N-methyl) |
| ~3.0 | s | 3H | N-Methyl (CH₃) |
| ~5.0-6.0 | br s | 1H | N-H |
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | Aromatic C-NHCH₃ |
| ~145 | Aromatic C-NO₂ |
| ~130 | Aromatic C-CF₃ |
| ~125 (q, J ≈ 272 Hz) | CF₃ |
| ~128 | Aromatic CH |
| ~120 | Aromatic CH |
| ~115 | Aromatic CH |
| ~30 | N-CH₃ |
Experimental Protocols
Synthesis of this compound (Adapted from a similar isomer)
This protocol is adapted from the synthesis of the related isomer, N-Methyl-4-nitro-2-(trifluoromethyl)aniline.
Materials:
-
3-Nitro-4-chlorobenzotrifluoride
-
Methylamine (40% in water)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed reaction vessel, dissolve 3-Nitro-4-chlorobenzotrifluoride (1 equivalent) in DMSO.
-
Add an excess of aqueous methylamine (e.g., 3 equivalents).
-
Heat the mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Program:
| Time (min) | %B |
| 0 | 30 |
| 20 | 90 |
| 25 | 90 |
| 26 | 30 |
| 30 | 30 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.
Mass Spectrometry (MS) Analysis
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source
Ionization Mode: Positive Scan Range: m/z 50-500 Capillary Voltage: 3.5 kV Cone Voltage: 30 V Source Temperature: 120 °C Desolvation Temperature: 350 °C Sample Preparation: Dilute the sample solution from the HPLC analysis with the mobile phase to an appropriate concentration (e.g., 10 µg/mL).
Putative Metabolic Pathways
The metabolism of this compound is predicted to proceed through several key pathways common to nitroaromatic and N-methylated aniline compounds. The primary routes are expected to involve reduction of the nitro group and oxidation of the N-methyl group, catalyzed by cytochrome P450 enzymes and other reductases.
Caption: Putative metabolic pathways of this compound.
The initial metabolic steps are likely to be the reduction of the nitro group to nitroso and hydroxylamine intermediates, ultimately leading to the corresponding diamine. Concurrently, N-demethylation can occur via an N-hydroxymethyl intermediate to yield 2-nitro-4-(trifluoromethyl)aniline. The resulting primary amine metabolite can then undergo further phase II conjugation reactions such as acetylation.
Experimental and Computational Workflow
The following diagram illustrates a typical workflow for the theoretical and experimental characterization of a novel compound like this compound.
Caption: Integrated workflow for theoretical and experimental characterization.
This workflow highlights the synergy between computational predictions and experimental validation, which is essential for a thorough understanding of a molecule's properties and potential applications.
Conclusion
This technical guide provides a foundational understanding of the theoretical properties of this compound. The presented data on its physicochemical, quantum chemical, and spectroscopic properties, along with a putative metabolic pathway, serves as a valuable resource for researchers. The detailed experimental protocols offer a starting point for the synthesis and analysis of this compound. The integrated computational and experimental approach outlined here is crucial for accelerating research and development in fields where such molecules are of interest. Further experimental validation of the predicted properties is encouraged to refine our understanding of this compound.
References
N-Methyl-2-nitro-4-(trifluoromethyl)aniline IUPAC name and synonyms
An in-depth analysis of the chemical compound N-Methyl-2-nitro-4-(trifluoromethyl)aniline reveals its systematic nomenclature and various synonyms used in research and industry. This guide serves to clarify the naming conventions for this specific molecule, providing a reference for researchers, scientists, and professionals in drug development.
IUPAC Name
The formal systematic name for the compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is N-methyl-2-nitro-4-(trifluoromethyl)benzenamine [1].
Synonyms
In scientific literature, databases, and commercial listings, this compound is also known by several other names. These synonyms are crucial for comprehensive literature searches and material procurement.
| Synonym | Reference |
| 4-(Methylamino)-3-nitrobenzotrifluoride | [1] |
| N-Methyl-2-nitro-alpha,alpha,alpha-trifluoro-p-toluidine | [1][2] |
| Benzenamine, N-methyl-2-nitro-4-(trifluoromethyl)- | [1] |
| N-Methyl-N-[2-nitro-4-(trifluoromethyl)-phenyl]amine | [1][2] |
| BUTTPARK 45\09-97 | [1][2] |
References
N-Methyl-2-nitro-4-(trifluoromethyl)aniline melting point and boiling point.
An in-depth analysis of the physicochemical properties of N-Methyl-2-nitro-4-(trifluoromethyl)aniline, a compound of interest in contemporary chemical research and drug discovery, is presented in this technical guide. This document provides essential data on its melting and boiling points, outlines the experimental methodologies for these measurements, and offers a logical workflow for the characterization of such compounds.
Physicochemical Data Summary
The accurate determination of melting and boiling points is fundamental to the characterization of a chemical substance, providing insights into its purity and the nature of its intermolecular forces.
| Property | Value | Conditions |
| Melting Point | 73-75 °C | Solvent: Ethanol |
| Boiling Point | 262.1 ± 40.0 °C | Predicted |
Experimental Protocols
The following sections detail the standard laboratory procedures for the determination of melting and boiling points, crucial for the verification of a compound's identity and purity.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. This is a key indicator of purity, with impurities typically causing a depression and broadening of the melting range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube, digital melting point device)
-
Capillary tubes
-
Sample of this compound
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Calibration: The melting point apparatus is calibrated using a standard of known melting point.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Apparatus:
-
Boiling point apparatus (e.g., distillation setup, micro boiling point apparatus)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating mantle or oil bath
-
Sample of this compound
Procedure:
-
Sample Preparation: A small amount of the liquid sample is placed in a small test tube.
-
Apparatus Setup: A capillary tube, sealed at one end, is placed open-end down into the test tube containing the sample.
-
Heating: The test tube is attached to a thermometer and heated in an oil bath.
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.
-
Measurement: The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.
Logical Workflow for Compound Characterization
The following diagram illustrates a generalized workflow for the physicochemical characterization of a novel or synthesized chemical compound, such as this compound.
Methodological & Application
Application Notes and Protocols for N-Methyl-2-nitro-4-(trifluoromethyl)aniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-2-nitro-4-(trifluoromethyl)aniline, with the CAS Number 20200-22-0, is a valuable substituted aniline derivative in organic synthesis. Its unique electronic properties, arising from the presence of a nitro group, a methylamino group, and a trifluoromethyl group on the benzene ring, make it a versatile building block for the synthesis of complex heterocyclic compounds and pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound, focusing on its role as a key precursor in the synthesis of the 1,5-benzodiazepine, Triflubazam.
Key Application: Synthesis of Triflubazam
A primary application of this compound is in the multi-step synthesis of Triflubazam (1-methyl-5-phenyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione), a 1,5-benzodiazepine derivative with sedative and anxiolytic properties. The synthesis involves a critical reduction of the nitro group of the starting aniline, followed by a series of cyclization and condensation reactions.
Reaction Scheme for the Synthesis of Triflubazam
The overall synthetic pathway from this compound to Triflubazam can be broken down into two main stages:
-
Reductive Cyclization: Reduction of the nitro group of this compound to an amine, which is then reacted with an appropriate building block to form an intermediate.
-
Benzodiazepine Ring Formation: Further reaction and cyclization to construct the final 1,5-benzodiazepine ring system.
A plausible synthetic route, based on established benzodiazepine syntheses, is outlined below.
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the synthesis of Triflubazam, derived from analogous procedures for benzodiazepine synthesis.
Protocol 1: Reduction of this compound
Objective: To synthesize N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine.
Materials:
-
This compound
-
Palladium on carbon (10% Pd)
-
Ethanol
-
Hydrogen gas
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% palladium on carbon (typically 5-10 mol% of Pd).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Formation of the Malonamic Acid Intermediate
Objective: To synthesize N-(2-(methylamino)-5-(trifluoromethyl)phenyl)-N-phenylmalonamic acid.
Materials:
-
N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine
-
Phenylmalonic acid monomethyl ester chloride (or a similar reactive derivative)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
Procedure:
-
Dissolve N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine (1.0 eq) in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the tertiary amine base (1.1-1.5 eq) to the solution and cool to 0 °C.
-
Slowly add a solution of the phenylmalonic acid derivative (1.0 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be purified by crystallization or column chromatography to yield the desired malonamic acid intermediate.
Protocol 3: Cyclization to Triflubazam
Objective: To synthesize Triflubazam.
Materials:
-
N-(2-(methylamino)-5-(trifluoromethyl)phenyl)-N-phenylmalonamic acid
-
Dehydrating agent/cyclization reagent (e.g., acetic anhydride, dicyclohexylcarbodiimide (DCC), or a water-removing apparatus like a Dean-Stark trap with a suitable solvent)
-
High-boiling point solvent (if using a Dean-Stark trap, e.g., toluene)
Procedure:
-
Dissolve the malonamic acid intermediate (1.0 eq) in the appropriate solvent.
-
Add the cyclization reagent. If using acetic anhydride, the reaction can often be performed at elevated temperatures. If using DCC, the reaction is typically run at room temperature. For thermal cyclization, a high-boiling solvent and a Dean-Stark trap are used to remove water.
-
Heat the reaction mixture if necessary and monitor its progress by TLC or HPLC.
-
Once the cyclization is complete, cool the reaction mixture to room temperature.
-
Work-up the reaction mixture according to the reagent used. For example, if DCC was used, the dicyclohexylurea byproduct will precipitate and can be removed by filtration.
-
Purify the crude Triflubazam by recrystallization or column chromatography to obtain the final product.
Data Presentation
The following table summarizes the expected outcomes for the key steps in the synthesis of Triflubazam. Note that these are representative values and may vary based on specific reaction conditions and scale.
| Step No. | Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Purity (%) |
| 1 | This compound | N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine | H₂, 10% Pd/C, Ethanol, RT, 3-4 atm H₂ | >95 | >90 (crude) |
| 2 | N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine | N-(2-(methylamino)-5-(trifluoromethyl)phenyl)-N-phenylmalonamic acid | Phenylmalonic acid derivative, Et₃N, CH₂Cl₂, 0 °C to RT | 80-90 | >95 |
| 3 | N-(2-(methylamino)-5-(trifluoromethyl)phenyl)-N-phenylmalonamic acid | Triflubazam | Acetic Anhydride, heat or DCC, RT | 75-85 | >98 |
Logical Workflow Diagram
The Strategic Application of N-Methyl-2-nitro-4-(trifluoromethyl)aniline in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Value of a Fluorinated Scaffold
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group (-CF3), in particular, is a powerful electron-withdrawing moiety that can significantly enhance the biological activity of a drug candidate. N-Methyl-2-nitro-4-(trifluoromethyl)aniline is a key building block that leverages these properties, serving as a versatile precursor in the synthesis of a range of pharmaceutically active compounds. Its unique substitution pattern—a nucleophilic secondary amine, a reducible nitro group, and an electron-withdrawing trifluoromethyl group—offers a rich platform for chemical elaboration. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols for its synthesis and subsequent transformations into valuable drug intermediates.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 20200-22-0 | [1] |
| Molecular Formula | C₈H₇F₃N₂O₂ | [1] |
| Molecular Weight | 220.15 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Melting Point | 73-75 °C | [1] |
| Boiling Point | 262.1 °C at 760 mmHg | [1] |
| pKa | -3.14 (Predicted) | [1] |
Core Synthetic Applications and Protocols
This compound is a critical starting material for the synthesis of several important pharmaceutical agents, most notably non-steroidal antiandrogens used in the treatment of prostate cancer. The following sections provide detailed protocols for the synthesis of this building block and its conversion into key intermediates.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound via nucleophilic aromatic substitution of 4-chloro-3-nitrobenzotrifluoride with methylamine. This method is adapted from established procedures for the synthesis of related aniline derivatives[2][3].
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Start [label="4-Chloro-3-nitrobenzotrifluoride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent [label="Methylamine (aq. solution)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solvent [label="Solvent (e.g., Ethanol)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Nucleophilic Aromatic Substitution", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Workup & Purification", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> Reaction; Reagent -> Reaction; Solvent -> Reaction; Reaction -> Workup; Workup -> Product; }
Caption: Synthetic workflow for this compound.Materials:
-
4-Chloro-3-nitrobenzotrifluoride
-
Methylamine (40% solution in water)
-
Ethanol
-
Pressurized reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a suitable pressurized reaction vessel, combine 4-chloro-3-nitrobenzotrifluoride (1.0 eq) and ethanol (5-10 volumes).
-
Add an excess of aqueous methylamine solution (e.g., 5-10 eq) to the vessel.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 6-12 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully vent the vessel.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol and excess methylamine.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a yellow solid.
Protocol 2: Selective Reduction to N¹-Methyl-4-(trifluoromethyl)benzene-1,2-diamine
The reduction of the nitro group to a primary amine is a pivotal step in utilizing this compound as a building block. Catalytic hydrogenation is a common and efficient method for this transformation, offering high chemoselectivity in the presence of other reducible functional groups[4][5][6].
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Start [label="N-Methyl-2-nitro-4-\n(trifluoromethyl)aniline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Pd/C (5-10 mol%)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; HSource [label="H₂ gas or Transfer Agent\n(e.g., Formic Acid)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Catalytic Hydrogenation", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="N¹-Methyl-4-(trifluoromethyl)\nbenzene-1,2-diamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Catalyst Filtration", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> Reaction; Catalyst -> Reaction; HSource -> Reaction; Reaction -> Filtration; Filtration -> Product; }
Caption: Workflow for the reduction of the nitro group.Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5 or 10 wt%)
-
Methanol or Ethanol
-
Hydrogen source (Hydrogen gas cylinder or a transfer hydrogenation reagent like ammonium formate or formic acid)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or standard reflux setup for transfer hydrogenation
-
Celite®
Procedure (Catalytic Hydrogenation with H₂ gas):
-
To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent such as methanol or ethanol.
-
Carefully add Pd/C (5-10 mol%) to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield N¹-Methyl-4-(trifluoromethyl)benzene-1,2-diamine, which can often be used in the next step without further purification.
Protocol 3: Amide Coupling to Form a Bicalutamide Precursor
The resulting diamine is a key intermediate for the synthesis of various active pharmaceutical ingredients. The following protocol describes a general method for the amide coupling of this electron-deficient aniline with an activated carboxylic acid, a crucial step in the synthesis of Bicalutamide analogues[7][8][9].
dot graph Amide_Coupling_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
Diamine [label="N¹-Methyl-4-(trifluoromethyl)\nbenzene-1,2-diamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="Activated Carboxylic Acid\n(e.g., Acyl Chloride)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Amide Bond Formation", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base (e.g., DIPEA)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Amide Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Chromatography", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Diamine -> Coupling; Acid -> Coupling; Base -> Coupling; Coupling -> Purification; Purification -> Product; }
Caption: General workflow for amide bond formation.Materials:
-
N¹-Methyl-4-(trifluoromethyl)benzene-1,2-diamine
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.2 eq) in anhydrous DCM or DMF, add EDC (1.5 eq), HOBt (0.1 eq), and DMAP (1.0 eq)[7][8].
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of N¹-Methyl-4-(trifluoromethyl)benzene-1,2-diamine (1.0 eq) in the same solvent to the reaction mixture, followed by the addition of DIPEA (2.0 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may require heating to 40-50 °C for electron-deficient anilines.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its strategic combination of functional groups allows for a stepwise and controlled elaboration into complex molecular architectures. The protocols detailed in this guide provide a practical framework for the synthesis and application of this important intermediate, empowering drug discovery professionals to leverage its unique properties in the design and synthesis of novel therapeutic agents. The continued exploration of fluorinated building blocks like this compound will undoubtedly fuel the development of next-generation pharmaceuticals with enhanced efficacy and safety profiles.
References
- 1. This compound CAS#: 20200-22-0 [amp.chemicalbook.com]
- 2. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Experimental Protocol: N-Methylation of 2-nitro-4-(trifluoromethyl)aniline
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the N-methylation of 2-nitro-4-(trifluoromethyl)aniline, a critical transformation for synthesizing intermediates in pharmaceutical and agrochemical research. We present a detailed, field-tested protocol using dimethyl sulfate, a common and effective methylating agent. Recognizing the significant hazards associated with dimethyl sulfate, this guide places a paramount emphasis on safety, outlining rigorous handling and emergency procedures. Furthermore, we discuss the mechanistic underpinnings of the reaction and briefly explore alternative, greener methylation strategies to provide a well-rounded perspective for the modern researcher.
Introduction: The Significance of N-Methylation
N-methylated anilines are privileged scaffolds in medicinal chemistry. The introduction of a methyl group to a nitrogen atom can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor-binding affinity. For instance, N-methylation can block hydrogen bond donation, which may enhance membrane permeability and oral bioavailability. The specific substrate, 2-nitro-4-(trifluoromethyl)aniline, is an important building block due to the presence of the electron-withdrawing nitro and trifluoromethyl groups, which modulate the electronic properties of the aniline ring.
Reaction Overview and Mechanistic Considerations
The N-methylation of 2-nitro-4-(trifluoromethyl)aniline is typically achieved through nucleophilic substitution, where the lone pair of electrons on the aniline nitrogen attacks the electrophilic methyl group of a methylating agent. In this protocol, we will utilize dimethyl sulfate.
The reaction proceeds via an SN2 mechanism. The aniline nitrogen acts as the nucleophile, and the dimethyl sulfate is the electrophile. A base is required to deprotonate the aniline, increasing its nucleophilicity and driving the reaction forward.
Diagram: Reaction Workflow
Caption: A generalized workflow for the N-methylation of anilines.
Safety First: Handling Dimethyl Sulfate
WARNING: Dimethyl sulfate is extremely toxic, a probable human carcinogen, and a potent alkylating agent.[1] It can cause severe burns upon contact with skin, eyes, and the respiratory tract, with effects often delayed.[1] All work with dimethyl sulfate must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Mandatory PPE:
-
Gloves: Impermeable gloves (e.g., Viton or butyl rubber) are required. Double-gloving is highly recommended.
-
Eye Protection: Safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat that is buttoned completely.
-
Respiratory Protection: In case of potential exposure to vapors, a self-contained breathing apparatus should be used.[2]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove all contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Promptly flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air at once. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Spills: Absorb the spill with a non-flammable material like sand or diatomaceous earth. Place the absorbed material in a sealed container for proper disposal.[4]
Detailed Experimental Protocol
This protocol is adapted from general procedures for the N-methylation of nitroanilines.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-nitro-4-(trifluoromethyl)aniline | >98% | Sigma-Aldrich |
| Dimethyl sulfate | >99% | Sigma-Aldrich |
| Anhydrous Potassium Carbonate (K₂CO₃) | Reagent Grade | Fisher Scientific |
| Acetone | ACS Grade | VWR |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Brine (saturated NaCl solution) | N/A | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Fisher Scientific |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | MilliporeSigma |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitro-4-(trifluoromethyl)aniline (2.06 g, 10 mmol).
-
Add anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add 40 mL of acetone and stir the suspension.
-
-
Addition of Dimethyl Sulfate:
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add dimethyl sulfate (1.0 mL, 10.5 mmol) dropwise to the stirred suspension over 10-15 minutes. Caution: The addition may be exothermic.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to reflux (around 56 °C for acetone) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully filter the mixture to remove the potassium carbonate. Wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Alternatively, purification can be achieved by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
Characterization of N-methyl-2-nitro-4-(trifluoromethyl)aniline
The final product should be a solid with a melting point in the range of 73-75 °C.[5] The structure should be confirmed by spectroscopic methods:
-
¹H NMR: Expect a singlet for the N-methyl group around 3.0-3.5 ppm and aromatic protons in the region of 7.0-8.5 ppm.
-
¹³C NMR: Expect signals for the methyl carbon, aromatic carbons, and the trifluoromethyl carbon.
-
Mass Spectrometry: The molecular ion peak should correspond to the expected mass of the product (C₈H₇F₃N₂O₂, MW: 220.15).[6]
Alternative Methylation Strategies
While effective, the high toxicity of dimethyl sulfate makes the exploration of alternative methods a worthwhile endeavor.
Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic method for the N-methylation of primary and secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[7][8][9] This method is generally safer than using dimethyl sulfate and avoids the formation of quaternary ammonium salts.[8]
Mechanism of the Eschweiler-Clarke Reaction:
-
The amine reacts with formaldehyde to form an iminium ion.
-
Formic acid then acts as a hydride donor to reduce the iminium ion to the methylated amine, releasing carbon dioxide.[7][10]
Diagram: Eschweiler-Clarke Reaction Mechanism
Caption: A simplified mechanism of the Eschweiler-Clarke reaction.
However, the strongly acidic conditions of the traditional Eschweiler-Clarke reaction may not be suitable for all substrates, and strongly deactivated anilines, such as the one in this protocol, may react slowly or not at all under these conditions.[11]
"Green" Methylating Agents
Recent research has focused on developing more environmentally benign methylation protocols using reagents like dimethyl carbonate or methanol.[12][13] These methods often require a catalyst and may involve higher temperatures or pressures but offer a significant improvement in safety and environmental impact.
Conclusion
The N-methylation of 2-nitro-4-(trifluoromethyl)aniline is a valuable synthetic transformation. The protocol provided, utilizing dimethyl sulfate, is robust and effective. However, the extreme toxicity of this reagent necessitates meticulous adherence to safety protocols. Researchers are encouraged to consider and explore alternative, safer methylation methods as part of a commitment to green chemistry principles.
References
- 1. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 2. aarti-industries.com [aarti-industries.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. This compound | 20200-22-0 [sigmaaldrich.com]
- 6. N-Methyl-4-nitro-2-(trifluoroMethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 11. ojs.chimia.ch [ojs.chimia.ch]
- 12. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: N-Methyl-2-nitro-4-(trifluoromethyl)aniline as a Chemical Intermediate
Introduction
N-Methyl-2-nitro-4-(trifluoromethyl)aniline is a fluorinated aromatic amine that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. The presence of the trifluoromethyl (CF3) group significantly influences the molecule's properties, enhancing metabolic stability, lipophilicity, and binding affinity when incorporated into larger bioactive molecules. This makes it a key building block for drug candidates. Its primary utility lies in its conversion to other functionalized molecules, most commonly through the reduction of the nitro group to form a diamine, which can then be used to construct various heterocyclic systems.
Physicochemical Properties
The properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 20200-22-0 | [1] |
| Molecular Formula | C8H7F3N2O2 | [1] |
| Molecular Weight | 220.15 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Melting Point | 73-75 °C | [1] |
| Boiling Point | 262.1 ± 40.0 °C (Predicted) | [1] |
| Density | 1.427 ± 0.06 g/cm3 (Predicted) | [1] |
Core Application: Synthesis of Benzene-1,2-diamine Derivatives
The most significant application of this compound as an intermediate is its reduction to N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine . This transformation creates a versatile precursor for synthesizing a wide range of heterocyclic compounds, such as benzimidazoles, quinoxalines, and phenazines, which are privileged scaffolds in medicinal chemistry. The resulting diamine is a critical building block for creating complex molecules with potential therapeutic activity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound via nucleophilic aromatic substitution of 4-chloro-3-nitrobenzotrifluoride with methylamine. This method is adapted from similar established procedures for aniline synthesis.[2]
Reaction Scheme: 4-Chloro-3-nitrobenzotrifluoride + CH3NH2 → this compound + HCl
Materials and Equipment:
-
4-Chloro-3-nitrobenzotrifluoride
-
Aqueous methylamine (40% solution)
-
High-pressure reaction vessel (e.g., stainless steel autoclave)
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for filtration and work-up
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
Vessel Charging: In a high-pressure stainless steel autoclave, place 4-chloro-3-nitrobenzotrifluoride (e.g., 100 g, 0.44 mol).
-
Reagent Addition: Add an excess of 40% aqueous methylamine solution (e.g., 250 mL, ~3.2 mol).
-
Reaction: Seal the autoclave and heat the reaction mixture to 110-120 °C with vigorous stirring. A pressure of 10-12 bar will develop.
-
Reaction Monitoring: Maintain the temperature for 6-8 hours. The reaction can be monitored by taking aliquots (after cooling) and analyzing via TLC or GC-MS to confirm the consumption of the starting material.
-
Cooling and Depressurization: After the reaction is complete, cool the vessel to room temperature. Once cooled, carefully vent the excess pressure.
-
Work-up: Open the reaction vessel and transfer the contents to a beaker. The product often precipitates as a solid.
-
Isolation: Filter the solid product and wash the filter cake thoroughly with deionized water (2 x 200 mL) to remove excess methylamine and salts.
-
Drying: Dry the resulting yellow solid under vacuum at 40-50 °C. The purity is typically high (>98%).
-
Purification (Optional): If further purification is needed, the product can be recrystallized from ethanol.
Quantitative Data:
| Parameter | Value |
| Scale | 0.44 mol |
| Temperature | 110-120 °C |
| Pressure | 10-12 bar |
| Reaction Time | 6-8 hours |
| Typical Yield | >95% |
| Purity (HPLC) | >98% |
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of the title compound.
Protocol 2: Reduction of the Nitro Group to Form N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine
This protocol details the reduction of the nitro group using tin(II) chloride, a common and effective method for this transformation.
Reaction Scheme: this compound + SnCl2/HCl → N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine
Materials and Equipment:
-
This compound
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (5 M)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (e.g., 10 g, 45.4 mmol) in ethanol (150 mL).
-
Reagent Addition: To this solution, add tin(II) chloride dihydrate (e.g., 51.2 g, 227 mmol, 5 eq.) in one portion.
-
Reaction Initiation: Slowly add concentrated HCl (50 mL) to the stirred mixture. The reaction is exothermic; maintain control with an ice bath if necessary.
-
Heating: After the initial exotherm subsides, heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Basification: Slowly and carefully neutralize the mixture by adding 5 M NaOH solution until the pH is basic (pH > 10). Tin salts will precipitate as tin hydroxide.
-
Filtration: Filter the mixture through a pad of celite to remove the inorganic solids. Wash the filter cake with the extraction solvent (DCM or ethyl acetate).
-
Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with the organic solvent (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamine product, which can be used directly or purified by column chromatography.
Quantitative Data:
| Parameter | Value |
| Starting Material | 45.4 mmol |
| Reducing Agent | SnCl2·2H2O (5 eq.) |
| Solvent | Ethanol |
| Temperature | Reflux (80-90 °C) |
| Reaction Time | 2-3 hours |
| Typical Yield | 80-90% |
Diagram of Intermediate Application Workflow
Caption: General pathway from the title compound to useful scaffolds.
References
Application Notes and Protocols: Synthesis of Flutamide from 4-Nitro-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutamide, a non-steroidal antiandrogen, is a crucial pharmaceutical agent in the management of prostate cancer.[1][2][3] Its mechanism of action involves inhibiting the biological effects of androgens by binding to and inactivating the androgen receptor in target tissues.[3][4] The synthesis of flutamide is a key process for its production, and a common route involves the N-acylation of 4-nitro-3-(trifluoromethyl)aniline.[5][6][7] This document provides detailed application notes and protocols for the synthesis of flutamide, focusing on the reaction of 4-nitro-3-(trifluoromethyl)aniline with an acylating agent.
Synthesis Overview
The primary method for synthesizing flutamide involves the acylation of the amino group of 4-nitro-3-(trifluoromethyl)aniline with isobutyryl chloride or a related acylating agent.[1][2][6] This reaction is typically carried out in the presence of a base or acid scavenger to neutralize the hydrogen chloride byproduct.
Experimental Protocols
Several protocols for the synthesis of flutamide have been reported, with variations in solvents, bases, and reaction conditions. Below are detailed methodologies based on established procedures.
Protocol 1: Synthesis using Isobutyryl Chloride and Pyridine
This protocol is adapted from procedures suitable for a laboratory setting.[1][2]
Materials:
-
4-Nitro-3-(trifluoromethyl)aniline
-
Pyridine
-
Isobutyryl chloride
-
Ice
-
Toluene for recrystallization
-
Reaction vial with a pressure-releasing cap
-
Magnetic stir bar
-
Syringes
-
Micro vacuum filtration apparatus
Procedure:
-
In a clean, dry two-dram vial, weigh out 0.10 g of 4-nitro-3-(trifluoromethyl)aniline and add a micro stir bar.[1]
-
Using a syringe, add 2 mL of pyridine to the vial. The solution should turn yellow.[2]
-
Cool the reaction vial in an ice bath for five to ten minutes.[2]
-
While in the ice bath, slowly add 0.07 mL of isobutyryl chloride to the reaction mixture dropwise using a syringe.[2] A color change to red may be observed.[2]
-
After the addition is complete, clamp the flask over a 70°C steam bath and stir for thirty minutes.[2]
-
After heating, add the reaction mixture to 100 g of ice and stir vigorously until the ice melts. A pale, yellow solid should precipitate.[2]
-
Isolate the crude product by micro vacuum filtration.[2]
-
Recrystallize the solid product from toluene to obtain pure flutamide.[2]
Protocol 2: Synthesis using Isobutyryl Chloride with DMAP as a Catalyst
This industrial synthesis process aims for high conversion and purity.[7][8][9]
Materials:
-
2-Nitro-5-aminobenzotrifluoride (another name for 4-nitro-3-(trifluoromethyl)aniline)
-
1,2-dichloroethane (solvent)
-
N,N-dimethylacetamide (acid acceptor)
-
4-dimethylaminopyridine (DMAP) (catalyst)
-
Isobutyryl chloride
-
Ethanol for recrystallization
-
Reaction flask with stirrer, thermometer, and dropping funnel
Procedure:
-
Take 2-nitro-5-aminobenzotrifluoride as the raw material and select 1,2-dichloroethane as the solvent.[8][9]
-
Under the catalytic effect of DMAP, maintain a temperature of 5-10°C and drip in isobutyryl chloride.[8][9]
-
After the dropwise addition is complete, maintain the temperature at 18-25°C and continue the reaction for 0.5-1.5 hours, or until the starting material has completely reacted.[8][9]
-
Add water and heat the mixture to distill off the 1,2-dichloroethane.[8][9]
-
The crude flutamide product is obtained by elutriation and filtration.[8][9]
-
Recrystallize the crude product with ethanol to obtain the final flutamide product.[8][9]
Quantitative Data
The yield and purity of flutamide are critical parameters in its synthesis. The following table summarizes quantitative data from various reported syntheses.
| Starting Material | Acylating Agent | Solvent/Base/Catalyst | Reaction Conditions | Yield | Purity | Reference |
| 4-Nitro-3-(trifluoromethyl)aniline | Isobutyryl chloride | Pyridine | 70°C, 30 min | 73.04% | - | [6] |
| 4-Nitro-3-(trifluoromethyl)aniline | Isobutyryl chloride | Triethylamine | - | 6.19% | - | [6] |
| 4-Nitro-3-(trifluoromethyl)aniline | Isobutyric anhydride | - | 90°C, 240 min | 22.33% | - | [6] |
| 2-Nitro-5-aminobenzotrifluoride | Isobutyryl chloride | 1,2-dichloroethane / N,N-dimethylacetamide / DMAP | 5-10°C (addition), 18-25°C (reaction) for 0.5-1.5h | >96% | >99.8% | [7][9] |
Experimental Workflow and Diagrams
The synthesis of flutamide can be visualized as a straightforward workflow.
Caption: General workflow for the laboratory synthesis of flutamide.
The chemical reaction mechanism is a nucleophilic acyl substitution.
Caption: Simplified reaction mechanism for flutamide synthesis.
References
- 1. drnerz.com [drnerz.com]
- 2. drnerz.com [drnerz.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Flutamide | C11H11F3N2O3 | CID 3397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. etd.repository.ugm.ac.id [etd.repository.ugm.ac.id]
- 7. Page loading... [guidechem.com]
- 8. CN103408447A - Process for synthesizing flutamide - Google Patents [patents.google.com]
- 9. CN103408447B - Process for synthesizing flutamide - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of N-Methyl-N-(2-nitro-4-(trifluoromethyl)phenyl)isobutyramide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of N-Methyl-N-(2-nitro-4-(trifluoromethyl)phenyl)isobutyramide through the acylation of N-Methyl-2-nitro-4-(trifluoromethyl)aniline with isobutyryl chloride. This transformation is a key step in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. The trifluoromethyl and nitro groups present in the aniline starting material make the resulting amide a valuable intermediate for further functionalization and development of novel chemical entities.
Reaction Principle
The synthesis involves the nucleophilic acyl substitution reaction where the secondary amine, this compound, acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct generated during the reaction. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive isobutyryl chloride.
Experimental Protocols
A general laboratory procedure for the N-acylation of this compound with isobutyryl chloride is detailed below.
Materials:
-
This compound (CAS: 20200-22-0)
-
Isobutyryl chloride (CAS: 79-30-1)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: To the stirred solution, add triethylamine (1.2 eq) or pyridine (1.2 eq).
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add isobutyryl chloride (1.1 eq) dropwise to the solution via a dropping funnel over a period of 15-30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-Methyl-N-(2-nitro-4-(trifluoromethyl)phenyl)isobutyramide.
-
Data Presentation
Table 1: Reactant and Product Information
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | 20200-22-0 | C8H7F3N2O2 | 220.15 | Starting Material |
| Isobutyryl chloride | 79-30-1 | C4H7ClO | 106.55 | Reagent |
| N-Methyl-N-(2-nitro-4-(trifluoromethyl)phenyl)isobutyramide | N/A | C12H13F3N2O3 | 290.24 | Product |
Table 2: Representative Reaction Parameters
| Parameter | Value |
| Stoichiometry (Aniline:Acyl Chloride:Base) | 1 : 1.1 : 1.2 |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Purification Method | Silica Gel Column Chromatography |
| Expected Yield | 85-95% (based on similar acylation reactions) |
Note: The expected yield is an estimation based on general acylation reactions of anilines and may vary depending on the specific reaction conditions and scale.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of N-Methyl-N-(2-nitro-4-(trifluoromethyl)phenyl)isobutyramide.
synthetic routes utilizing N-Methyl-2-nitro-4-(trifluoromethyl)aniline
An Application Guide to the Synthetic Utility of N-Methyl-2-nitro-4-(trifluoromethyl)aniline
Section 1: Introduction and Compound Profile
This compound is a highly functionalized aromatic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern, featuring a nucleophilic secondary amine, an electrophilic aromatic ring modulated by two strong electron-withdrawing groups (nitro and trifluoromethyl), and a reducible nitro functionality, offers a rich platform for complex molecular synthesis. The trifluoromethyl group is a well-established bioisostere for improving metabolic stability, lipophilicity, and binding affinity, making fluorinated building blocks critical in modern drug design.[1]
This guide provides an in-depth exploration of the key synthetic transformations of this compound, focusing on the causality behind procedural choices and providing detailed, field-tested protocols for its application in the synthesis of valuable molecular scaffolds.
Physicochemical and Safety Profile
Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of the researcher.
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 20200-22-0 | [2][3] |
| Molecular Formula | C₈H₇F₃N₂O₂ | [4] |
| Molecular Weight | 220.15 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 73-75 °C | [5] |
| Boiling Point | 262.1 °C @ 760 mmHg | [5] |
| Purity | Typically ≥98% | |
| Storage | Store at 4°C, protect from light, keep sealed in a dry place. | [5] |
Critical Safety and Handling Precautions
This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory.
-
Hazard Identification: The compound is known to cause skin and serious eye irritation. It may also cause an allergic skin reaction. All manipulations should be performed in a certified chemical fume hood.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[6][8]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[7] Use only in well-ventilated areas. Wash hands thoroughly after handling.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]
Section 2: The Gateway Transformation: Selective Nitro Group Reduction
The most fundamental and synthetically valuable transformation of the title compound is the selective reduction of the 2-nitro group. This reaction unmasks a second amino group, converting the substrate into N¹-methyl-4-(trifluoromethyl)benzene-1,2-diamine . This ortho-diamine is a cornerstone intermediate for the synthesis of a wide array of nitrogen-containing heterocycles, most notably benzimidazoles. The choice of reduction methodology is critical and depends on the desired functional group tolerance and scalability.
Caption: Workflow for the reduction of the nitro group.
Protocol 1: Catalytic Hydrogenation
This method is favored for its clean reaction profile and simple workup, as the byproducts are gaseous or water. It is highly efficient for the reduction of aromatic nitro groups.
Rationale: Palladium on carbon (Pd/C) is an excellent catalyst for this transformation, offering high activity and selectivity. Methanol or ethanol are common solvents as they readily dissolve the starting material and the hydrogen gas.
Step-by-Step Methodology:
-
Vessel Preparation: To a hydrogenation vessel (e.g., a Parr shaker bottle), add this compound (1.0 eq).
-
Catalyst Addition: Under a gentle stream of inert gas (Argon or Nitrogen), carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight). Caution: Pd/C can be pyrophoric and should be handled with care.
-
Solvent Addition: Add an appropriate solvent, such as methanol or ethanol, to create a slurry (concentration typically 0.1-0.2 M).
-
Hydrogenation: Secure the vessel to the hydrogenation apparatus. Purge the system with nitrogen three times, followed by purging with hydrogen gas three times.
-
Reaction: Pressurize the vessel with hydrogen (typically 50 psi) and begin vigorous stirring or shaking at room temperature.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 2-6 hours.
-
Workup: Once complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude N¹-methyl-4-(trifluoromethyl)benzene-1,2-diamine, which is often pure enough for subsequent steps.
Protocol 2: Chemical Reduction with Tin(II) Chloride
This is a classic and robust method for nitro group reduction that is tolerant of many functional groups which might be sensitive to catalytic hydrogenation (e.g., alkynes, some protecting groups).
Rationale: Tin(II) chloride is a mild and effective reducing agent for aromatic nitro groups in an acidic medium. The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.
-
Reaction: Slowly add concentrated hydrochloric acid (HCl) and heat the mixture to reflux (approx. 78 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 3-5 hours).
-
Workup: Cool the reaction mixture to room temperature and carefully basify by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is >8. Caution: This is an exothermic process.
-
Extraction: Extract the aqueous slurry with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.
Table 2: Comparison of Nitro Reduction Methodologies
| Feature | Catalytic Hydrogenation | Chemical Reduction (SnCl₂) |
| Reagents | H₂ gas, Pd/C | SnCl₂·2H₂O, HCl |
| Conditions | Room temp, 50 psi H₂ | Reflux (approx. 78 °C) |
| Typical Yield | >95% | 85-95% |
| Pros | High yield, clean, easy workup | High functional group tolerance, inexpensive |
| Cons | Requires specialized equipment, pyrophoric catalyst, may reduce other functional groups | Stoichiometric tin waste, requires careful pH adjustment during workup |
Section 3: Application in Heterocyclic Synthesis: The Benzimidazole Scaffold
The synthesized N¹-methyl-4-(trifluoromethyl)benzene-1,2-diamine is an ideal precursor for constructing benzimidazoles, a privileged scaffold in medicinal chemistry due to its wide range of biological activities. The Phillips condensation is a direct and efficient method for this cyclization.
Caption: Synthesis of benzimidazoles via Phillips Condensation.
Protocol 3: Phillips Condensation for Benzimidazole Synthesis
Rationale: This reaction involves the condensation of the ortho-diamine with an aldehyde, followed by an oxidative cyclization to form the aromatic benzimidazole ring. Various oxidants can be used; sodium metabisulfite is a common and effective choice.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve N¹-methyl-4-(trifluoromethyl)benzene-1,2-diamine (1.0 eq) and a selected aromatic aldehyde (1.05 eq) in a solvent such as ethanol or DMF.
-
Reagent Addition: Add sodium metabisulfite (Na₂S₂O₅) (2.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and stir for 4-12 hours.
-
Monitoring: Monitor the formation of the product by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and pour it into a beaker of ice water.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography.
Section 4: Advanced Synthetic Strategies via Cross-Coupling Reactions
To further diversify the molecular scaffold, modern cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations can be employed.[9][10] This requires the introduction of a chemical "handle," typically a halogen, onto the aromatic ring. A plausible, though not explicitly cited, synthetic route would involve converting the free amine (from the nitro reduction) into a halide via a Sandmeyer reaction, thus preparing the substrate for palladium-catalyzed cross-coupling.
Caption: Advanced functionalization via Sandmeyer and cross-coupling reactions.
Protocol 4: Suzuki-Miyaura C-C Coupling
Rationale: This Nobel Prize-winning reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl systems. It is renowned for its mild conditions and broad functional group tolerance.[10]
Step-by-Step Methodology (Hypothetical Substrate):
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl bromide (e.g., 2-Bromo-N-methyl-5-(trifluoromethyl)aniline) (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (3x). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC/LC-MS.
-
Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Protocol 5: Buchwald-Hartwig C-N Amination
Rationale: This reaction provides a direct route to synthesize substituted aryl amines, which are prevalent in pharmaceuticals. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often giving the best results.[11][12]
Step-by-Step Methodology (Hypothetical Substrate):
-
Inert Atmosphere: In a glovebox or using Schlenk technique, add the aryl bromide (1.0 eq), the amine to be coupled (1.2 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., XPhos, 2-4 mol%) to a dry reaction vial.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vial and heat the mixture to 90-110 °C with stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite® to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Table 3: Representative Conditions for Palladium-Catalyzed Cross-Coupling
| Reaction | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-3) | SPhos (4-6) | K₂CO₃ (2.0) | Dioxane/H₂O | 80-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.4) | Toluene | 90-110 |
Section 5: Conclusion
This compound is a potent and versatile chemical building block. Its strategic value lies in the sequential or orthogonal reactivity of its functional groups. The foundational step of nitro group reduction opens a gateway to a vast chemical space, primarily through the construction of heterocyclic systems like benzimidazoles. Furthermore, with appropriate synthetic planning to include a coupling handle, the scaffold can be elaborated using powerful palladium-catalyzed cross-coupling reactions. The protocols and strategies outlined in this guide are designed to empower researchers in drug discovery and chemical synthesis to effectively harness the potential of this valuable intermediate.
References
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 20200-22-0 [amp.chemicalbook.com]
- 3. 20200-22-0|this compound|BLD Pharm [bldpharm.com]
- 4. scbt.com [scbt.com]
- 5. This compound CAS#: 20200-22-0 [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: N-Methyl-2-nitro-4-(trifluoromethyl)aniline as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-2-nitro-4-(trifluoromethyl)aniline is a key building block in the synthesis of a variety of heterocyclic compounds, particularly those with pharmaceutical relevance. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed protocols for the synthesis of benzimidazole and quinoxaline derivatives from this compound, supported by quantitative data and reaction workflows.
Synthesis of 1-Methyl-6-(trifluoromethyl)-1H-benzo[d]imidazole
The synthesis of 1-methyl-6-(trifluoromethyl)-1H-benzo[d]imidazole from this compound is a two-step process involving the reduction of the nitro group followed by cyclization with a one-carbon synthon, such as formic acid or an orthoester. A common and efficient method is a one-pot reductive cyclization.
Experimental Workflow: Reductive Cyclization to Benzimidazole
Caption: Workflow for the one-pot synthesis of 1-methyl-6-(trifluoromethyl)-1H-benzo[d]imidazole.
Protocol 1: Reductive Cyclization using Sodium Dithionite
This protocol outlines a one-pot synthesis of 2-substituted N-alkyl benzimidazoles from N-substituted nitroanilines using sodium dithionite as the reducing agent.[1]
Materials:
-
This compound
-
Aldehyde (e.g., formaldehyde or paraformaldehyde)
-
Sodium Dithionite (Na₂S₂O₄)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.2 eq) in ethanol.
-
Add a solution of sodium dithionite (3.0 eq) in water to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-methyl-6-(trifluoromethyl)-1H-benzo[d]imidazole.
| Precursor | Product | Reducing Agent | Solvent | Yield (%) | Reference |
| This compound | 1-Methyl-6-(trifluoromethyl)-1H-benzo[d]imidazole | Sodium Dithionite | Ethanol | 75-85* | [1] |
| 2-Nitroaniline | 2-Substituted Benzimidazoles | Sodium Dithionite | Ethanol | 70-95 | [1] |
| N-Alkyl-2-nitroanilines | N-Alkyl-2-substituted Benzimidazoles | Sodium Dithionite | Ethanol | 65-90 | [1] |
*Estimated yield based on similar reactions.
Synthesis of Quinoxaline Derivatives
Quinoxalines are another important class of heterocyclic compounds that can be synthesized from this compound. The general strategy involves the reduction of the nitroaniline to the corresponding o-phenylenediamine, followed by condensation with a 1,2-dicarbonyl compound.
Experimental Workflow: Synthesis of Quinoxalines
Caption: General workflow for the synthesis of quinoxaline derivatives.
Protocol 2: Two-Step Synthesis of a Quinoxaline Derivative
Step 1: Reduction of this compound
Materials:
-
This compound
-
Palladium on carbon (10% Pd-C)
-
Ethanol or Methanol
-
Hydrogen gas supply
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd-C.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude N¹-methyl-4-(trifluoromethyl)benzene-1,2-diamine, which can often be used in the next step without further purification.
Step 2: Condensation with a 1,2-Dicarbonyl Compound
Materials:
-
N¹-methyl-4-(trifluoromethyl)benzene-1,2-diamine (from Step 1)
-
1,2-Dicarbonyl compound (e.g., glyoxal, 1.1 eq)
-
Ethanol or Acetic Acid
Procedure:
-
Dissolve the crude N¹-methyl-4-(trifluoromethyl)benzene-1,2-diamine in ethanol or acetic acid.
-
Add the 1,2-dicarbonyl compound to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC. Upon completion, the product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration. Otherwise, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.
| Precursor Diamine | 1,2-Dicarbonyl Compound | Product Quinoxaline Derivative | Solvent | Yield (%) |
| N¹-methyl-4-(trifluoromethyl)benzene-1,2-diamine | Glyoxal | 1-Methyl-7-(trifluoromethyl)quinoxaline | Ethanol | 80-90* |
| o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | Acetic Acid | >90 |
| Substituted o-Phenylenediamines | Various diketones | Substituted Quinoxalines | Ethanol/Water | 70-95 |
*Estimated yield based on similar reactions.
Biological Significance of Trifluoromethylated Benzimidazoles
Trifluoromethylated benzimidazoles are of significant interest in drug discovery due to their wide range of biological activities. The trifluoromethyl group often enhances the efficacy and pharmacokinetic profile of these compounds. For instance, certain trifluoromethyl-substituted benzimidazoles have shown potent antimicrobial and anticancer activities.[2][3]
Potential Mechanism of Action for Antimicrobial Activity
The antimicrobial activity of some benzimidazole derivatives is attributed to their ability to inhibit key cellular processes in pathogens. One such proposed mechanism involves the inhibition of enzymes essential for microbial survival.
Caption: A potential mechanism of antimicrobial action for trifluoromethylated benzimidazoles.
Conclusion
This compound serves as a versatile and valuable precursor for the synthesis of medicinally important heterocyclic compounds such as benzimidazoles and quinoxalines. The protocols provided herein offer efficient and scalable methods for the preparation of these derivatives. The incorporation of the trifluoromethyl group is a key strategy in modern drug design, and the application of these building blocks is expected to continue to yield novel therapeutic agents. Further research into the biological activities and mechanisms of action of these compounds is warranted.
References
Application Notes and Protocols for the Acylation of N-Methyl-2-nitro-4-(trifluoromethyl)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
The acylation of anilines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of pharmaceuticals, agrochemicals, and functional materials. This document provides a detailed protocol for the acylation of N-Methyl-2-nitro-4-(trifluoromethyl)aniline, a substrate that presents significant synthetic challenges due to its electronic and steric properties. The presence of two strong electron-withdrawing groups, a nitro group ortho to the amine and a trifluoromethyl group para to the amine, significantly deactivates the aniline nitrogen towards nucleophilic attack. Furthermore, the N-methyl group and the ortho-nitro group create considerable steric hindrance around the reaction center.
This protocol outlines a robust method for the N-acetylation of this challenging substrate using a highly reactive acylating agent under basic conditions to yield N-acetyl-N-Methyl-2-nitro-4-(trifluoromethyl)aniline. The provided methodology is designed to be a reliable starting point for researchers, with considerations for reaction monitoring and product purification.
Data Presentation
A summary of the physical and chemical properties of the starting material and the expected product is provided in the table below for easy reference.
| Property | This compound (Starting Material) | N-acetyl-N-Methyl-2-nitro-4-(trifluoromethyl)aniline (Expected Product) |
| Molecular Formula | C₈H₇F₃N₂O₂[1] | C₁₀H₉F₃N₂O₃ |
| Molecular Weight | 220.15 g/mol [1] | 262.19 g/mol |
| Appearance | Light yellow to yellow solid[2] | Expected to be a solid |
| Melting Point | 73-75 °C[2] | Data not available; for comparison, N-acetyl-m-nitroaniline melts at 154-158 °C.[3] |
| Boiling Point | 262.1 °C (Predicted)[2] | Data not available |
| Solubility | Soluble in organic solvents like ethanol.[1] | Expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone. |
Experimental Protocols
Protocol: N-acetylation of this compound with Acetyl Chloride
This protocol is designed for the small-scale synthesis of N-acetyl-N-Methyl-2-nitro-4-(trifluoromethyl)aniline. Due to the deactivated and sterically hindered nature of the starting material, acetyl chloride is chosen as the acylating agent for its high reactivity. A non-nucleophilic base, triethylamine, is used to neutralize the HCl generated during the reaction.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Flash chromatography setup
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Reagents:
-
To the cooled solution, add triethylamine (1.5 eq) dropwise with stirring.
-
Slowly add acetyl chloride (1.2 eq) to the reaction mixture dropwise using a syringe. Maintain the temperature at 0 °C during the addition.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate) to observe the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended to isolate the pure acylated product.
-
Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be attempted.
-
-
Characterization:
-
Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, to confirm its identity and purity.
-
Determine the melting point of the purified solid product.
-
Mandatory Visualization
Caption: Workflow for the acylation of this compound.
References
Application Notes and Protocols for the Synthesis of Dinitroaniline Agrochemicals from N-Methyl-2-nitro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of N-Methyl-2-nitro-4-(trifluoromethyl)aniline as a key intermediate in the preparation of dinitroaniline-class herbicides. Detailed protocols for the synthesis of potent agrochemicals, such as analogs of Trifluralin and Ethalfluralin, are presented, along with relevant physicochemical data and a discussion of their mechanism of action.
Introduction to Dinitroaniline Herbicides
Dinitroaniline herbicides are a well-established class of selective, pre-emergence herbicides used to control a wide variety of annual grasses and broadleaf weeds in numerous agricultural crops. Their mode of action involves the inhibition of microtubule formation in plant cells, which disrupts cell division and ultimately leads to the death of susceptible weeds. The trifluoromethyl group, a common feature in many of these herbicides, enhances their efficacy and metabolic stability.
This compound is a valuable building block for the synthesis of various dinitroaniline herbicides. Its chemical structure provides a scaffold that can be readily modified to produce a range of active compounds. The following sections detail a proposed synthetic strategy and experimental protocols for the conversion of this intermediate into potent herbicidal agents.
Proposed Synthetic Strategy
The synthesis of dinitroaniline herbicides from this compound involves a two-step process:
-
Regioselective Nitration: Introduction of a second nitro group at the C6 position of the aniline ring. The existing substituents on the aromatic ring, namely the N-methyl, the 2-nitro, and the 4-trifluoromethyl groups, collectively direct the incoming electrophile (nitronium ion) to the desired position.
-
N-Alkylation: Substitution of the hydrogen on the secondary amine with an appropriate alkyl group. This step is crucial for tuning the herbicidal activity and selectivity of the final product.
This synthetic approach offers a versatile platform for the creation of a library of dinitroaniline derivatives for structure-activity relationship (SAR) studies and the development of new agrochemicals.
Data Presentation
Table 1: Physicochemical Properties of Representative Dinitroaniline Herbicides
| Property | Trifluralin | Ethalfluralin |
| IUPAC Name | 2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline | N-ethyl-N-(2-methylprop-2-enyl)-2,6-dinitro-4-(trifluoromethyl)aniline |
| CAS Number | 1582-09-8 | 55283-68-6 |
| Molecular Formula | C₁₃H₁₆F₃N₃O₄ | C₁₃H₁₄F₃N₃O₄ |
| Molecular Weight | 335.28 g/mol | 333.27 g/mol |
| Appearance | Yellow-orange crystalline solid | Yellow-orange crystalline solid |
| Melting Point | 48.5-49 °C | 55-56 °C |
| Water Solubility | 0.3 mg/L (25 °C) | 0.2 mg/L (25 °C) |
| Vapor Pressure | 1.99 x 10⁻⁴ mmHg (25 °C) | 1.2 x 10⁻⁵ mmHg (25 °C) |
Table 2: Hypothetical Reaction Parameters and Expected Outcomes
| Reaction Step | Reactants | Reagents & Conditions | Expected Product | Expected Yield | Expected Purity |
| Nitration | This compound | HNO₃, H₂SO₄, 0-5 °C | N-Methyl-2,6-dinitro-4-(trifluoromethyl)aniline | 85-95% | >95% |
| N-Alkylation (Trifluralin Analog) | N-Methyl-2,6-dinitro-4-(trifluoromethyl)aniline, n-Propyl bromide | K₂CO₃, DMF, 60-70 °C | N-Methyl-N-propyl-2,6-dinitro-4-(trifluoromethyl)aniline | 70-85% | >98% |
| N-Alkylation (Ethalfluralin Analog) | N-Methyl-2,6-dinitro-4-(trifluoromethyl)aniline, 3-Bromo-2-methylpropene | NaH, THF, 0 °C to rt | N-Methyl-N-(2-methyl-2-propen-1-yl)-2,6-dinitro-4-(trifluoromethyl)aniline | 65-80% | >98% |
Experimental Protocols
Protocol 1: Synthesis of N-Methyl-2,6-dinitro-4-(trifluoromethyl)aniline
This protocol describes the regioselective nitration of this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (Saturated Solution)
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 50 mL of concentrated sulfuric acid.
-
Cool the flask to 0-5 °C using an ice bath.
-
Slowly add 10.0 g of this compound to the cooled sulfuric acid with constant stirring. Ensure the temperature remains below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding 4.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Add the cold nitrating mixture dropwise to the aniline solution over a period of 1-2 hours, maintaining the reaction temperature at 0-5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
A yellow precipitate will form. Allow the mixture to stand for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral.
-
Further wash the crude product with a cold, saturated sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold deionized water.
-
Recrystallize the crude product from ethanol to obtain pure N-Methyl-2,6-dinitro-4-(trifluoromethyl)aniline as a yellow crystalline solid.
-
Dry the product under vacuum.
Protocol 2: Synthesis of N-Methyl-N-propyl-2,6-dinitro-4-(trifluoromethyl)aniline (Trifluralin Analog)
This protocol details the N-alkylation of the dinitrated intermediate with n-propyl bromide.
Materials:
-
N-Methyl-2,6-dinitro-4-(trifluoromethyl)aniline
-
n-Propyl bromide
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 5.0 g of N-Methyl-2,6-dinitro-4-(trifluoromethyl)aniline, 3.0 g of anhydrous potassium carbonate, and 50 mL of DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2.5 mL of n-propyl bromide to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-Methyl-N-propyl-2,6-dinitro-4-(trifluoromethyl)aniline.
Mandatory Visualizations
Caption: Proposed synthetic pathway for dinitroaniline herbicides.
Caption: General experimental workflow for the two-step synthesis.
Caption: Mode of action of dinitroaniline herbicides.
Application Notes and Protocols for the Electrophilic Substitution Reactions of N-Methyl-2-nitro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the predicted reactivity of N-Methyl-2-nitro-4-(trifluoromethyl)aniline with various electrophiles. Due to the limited availability of direct experimental data for this specific substrate, the application notes and protocols herein are based on established principles of electrophilic aromatic substitution and analogous reactions reported for structurally similar, highly deactivated aromatic systems. This guide offers a theoretical framework and practical, albeit hypothetical, protocols for key electrophilic substitution reactions, including halogenation, nitration, sulfonation, and Friedel-Crafts reactions. All quantitative data presented is predictive and should be treated as a starting point for experimental design.
Introduction
This compound is a highly functionalized aromatic compound of interest in medicinal chemistry and materials science. The presence of a secondary amine, a strongly electron-withdrawing nitro group, and a trifluoromethyl group on the benzene ring creates a unique electronic environment that significantly influences its reactivity towards electrophiles. Understanding the directing effects of these substituents is crucial for predicting the outcomes of electrophilic aromatic substitution reactions and for the rational design of synthetic routes to novel derivatives.
The N-methyl group is an activating, ortho, para-directing group. However, its activating effect is significantly diminished by the presence of two powerful electron-withdrawing groups: the meta-directing nitro group and the meta-directing trifluoromethyl group. The interplay of these directing effects, coupled with steric hindrance, will dictate the regioselectivity of electrophilic attack. In strongly acidic media, protonation of the N-methylamino group would further deactivate the ring, making electrophilic substitution even more challenging.
Predicted Regioselectivity
The combined electronic effects of the substituents on this compound suggest that the aromatic ring is strongly deactivated towards electrophilic attack. The directing effects of the individual substituents are as follows:
-
-NHCH₃ (N-Methylamino): Activating, ortho, para-directing.
-
-NO₂ (Nitro): Deactivating, meta-directing.
-
-CF₃ (Trifluoromethyl): Deactivating, meta-directing.
Considering the positions relative to each substituent, the potential sites for electrophilic attack are C3, C5, and C6.
-
Position C3: ortho to -NO₂ (unfavorable), meta to -NHCH₃ and -CF₃.
-
Position C5: para to -NO₂ (unfavorable), ortho to -CF₃ (unfavorable), and meta to -NHCH₃.
-
Position C6: ortho to -NHCH₃ (favorable electronically, but potentially sterically hindered), meta to -NO₂, and ortho to the C1 carbon.
Given the strong deactivating nature of the nitro and trifluoromethyl groups, electrophilic substitution is predicted to be challenging. If a reaction does occur, the substitution is most likely to be directed by the least deactivating group that offers a sterically accessible position. The N-methyl group, despite its diminished activating capacity, would favor substitution at the C6 position. However, the overall deactivation of the ring may necessitate harsh reaction conditions, which could lead to low yields or decomposition.
Experimental Protocols (Predictive)
Disclaimer: The following protocols are hypothetical and based on procedures for analogous, highly deactivated aromatic compounds. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, will be necessary. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Electrophilic Halogenation (Bromination)
This protocol describes the predicted bromination of this compound. Due to the deactivated nature of the ring, a potent brominating agent and a catalyst are likely required. To avoid potential oxidation or side reactions with the amine, protection of the N-methylamino group as an acetamide is a recommended preliminary step.
Step 1a: Protection of the Amino Group (Acetylation)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a mixture of acetic anhydride (1.5 eq.) and a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture at 50-60°C for 1-2 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield N-acetyl-N-methyl-2-nitro-4-(trifluoromethyl)aniline.
Step 1b: Bromination of the Protected Aniline
-
Reaction Setup: In a round-bottom flask protected from light, dissolve the N-acetylated product from Step 1a (1.0 eq.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise to the solution at room temperature. The addition of a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃), may be necessary to facilitate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate to quench any remaining bromine. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 1c: Deprotection of the Amino Group
-
Reaction Setup: Reflux the brominated, N-acetylated product in an aqueous solution of hydrochloric acid (e.g., 6 M HCl) for several hours.
-
Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) until the product precipitates.
-
Isolation: Collect the solid by filtration, wash with water, and dry to obtain the brominated this compound.
Protocol 2: Electrophilic Nitration
Further nitration of the already nitro-substituted ring will be extremely difficult and require forcing conditions.
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, cool a mixture of fuming nitric acid (excess) and concentrated sulfuric acid (excess) to 0°C.
-
Substrate Addition: Slowly add this compound (1.0 eq.) to the cold nitrating mixture while maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at a slightly elevated temperature (e.g., 40-60°C) for several hours. Monitor the reaction progress cautiously using a quenched sample for TLC or LC-MS analysis.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Isolation and Purification: Collect any precipitate by filtration. If no solid forms, extract the aqueous solution with a solvent resistant to strong acids (e.g., nitrobenzene or dichloromethane, used with caution). Wash the organic layer carefully with water, then with a dilute sodium bicarbonate solution. Dry the organic phase, remove the solvent, and purify the residue by column chromatography or recrystallization.
Protocol 3: Electrophilic Sulfonation
Sulfonation of the highly deactivated ring will likely require oleum (fuming sulfuric acid).
-
Reaction Setup: In a flask equipped with a mechanical stirrer and a reflux condenser with a drying tube, add this compound (1.0 eq.) to oleum (20-30% SO₃) at room temperature.
-
Reaction: Heat the reaction mixture to 100-120°C for several hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Isolation: The sulfonic acid product may precipitate upon dilution. Collect the solid by filtration and wash with cold, dilute sulfuric acid. The product can be further purified by recrystallization from water or an acidic aqueous solution.
Protocol 4: Friedel-Crafts Acylation (Predictive)
Standard Friedel-Crafts acylation is unlikely to proceed due to the severe deactivation of the aromatic ring and the Lewis basicity of the amine and nitro groups, which would complex with the Lewis acid catalyst. A modified approach might be necessary. Protection of the amino group is mandatory.
-
Protection: Acetylate the N-methylamino group as described in Protocol 1a.
-
Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend the N-acetylated substrate (1.0 eq.) and a stoichiometric amount of a strong Lewis acid (e.g., aluminum chloride, AlCl₃) in a dry, non-polar solvent (e.g., carbon disulfide or nitrobenzene).
-
Reagent Addition: Add the acyl chloride (1.1 eq.) dropwise at a low temperature (0-5°C).
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for an extended period.
-
Work-up: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with a suitable solvent. Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.
-
Deprotection: Hydrolyze the acetyl group as described in Protocol 1c.
Protocol 5: Friedel-Crafts Alkylation (Predictive)
Similar to acylation, Friedel-Crafts alkylation is expected to be very challenging. The use of highly reactive alkylating agents and specialized catalysts might be required.
-
Reaction Setup: In a flask protected from moisture, dissolve this compound (1.0 eq.) in a suitable solvent.
-
Catalyst and Reagent: Add a robust catalyst, such as a gold(III) complex, and the alkylating agent (e.g., a benzyl alcohol derivative).
-
Reaction: Heat the mixture under an inert atmosphere and monitor for product formation.
-
Work-up and Purification: After cooling, the reaction mixture would be subjected to an appropriate workup, likely involving filtration and extraction, followed by chromatographic purification.
Data Presentation
The following table summarizes the predicted outcomes for the electrophilic substitution reactions on this compound. Yields are speculative and intended for guidance in experimental planning.
| Reaction | Electrophile (Reagent) | Predicted Major Product(s) | Predicted Yield Range | Key Reaction Conditions |
| Halogenation | Br⁺ (NBS, FeBr₃) | 6-Bromo-N-methyl-2-nitro-4-(trifluoromethyl)aniline (after protection/deprotection) | Low to Moderate | Protection of amine, reaction in glacial acetic acid or CH₂Cl₂, 40-50°C. |
| Nitration | NO₂⁺ (HNO₃, H₂SO₄) | 6-N-Methyl-2,6-dinitro-4-(trifluoromethyl)aniline | Very Low | Fuming HNO₃ and concentrated H₂SO₄, elevated temperatures (40-60°C). |
| Sulfonation | SO₃ (Fuming H₂SO₄) | 5-Methylamino-4-nitro-2-(trifluoromethyl)benzenesulfonic acid | Low to Moderate | Oleum (20-30% SO₃), high temperatures (100-120°C). |
| Friedel-Crafts Acylation | RCO⁺ (RCOCl, AlCl₃) | 6-Acyl-N-methyl-2-nitro-4-(trifluoromethyl)aniline (after protection/deprotection) | Very Low | Protection of amine, stoichiometric AlCl₃, reflux in a non-polar solvent for extended time. |
| Friedel-Crafts Alkylation | R⁺ (e.g., Benzyl alcohol, Au(III) catalyst) | 6-Alkyl-N-methyl-2-nitro-4-(trifluoromethyl)aniline | Low | Specialized catalyst, elevated temperatures. |
Visualizations
Predicted Regioselectivity of Electrophilic Aromatic Substitution
Caption: Predicted regioselectivity of electrophilic attack.
General Experimental Workflow for Electrophilic Aromatic Substitution
Caption: A generalized experimental workflow for electrophilic substitution.
Troubleshooting & Optimization
Technical Support Center: Purification of N-Methyl-2-nitro-4-(trifluoromethyl)aniline
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of crude N-Methyl-2-nitro-4-(trifluoromethyl)aniline (CAS No. 20200-22-0).
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
Crude samples of this compound may contain a variety of impurities depending on the synthetic route. Common contaminants include:
-
Unreacted Starting Materials: Such as 2-nitro-4-(trifluoromethyl)aniline or the methylating agent.
-
Isomeric Byproducts: Positional isomers that may form during the nitration or methylation steps.
-
Colored Impurities: Arising from side reactions or degradation, often giving the crude product a dark yellow, orange, or brown appearance.[1]
-
Inorganic Salts: Residual salts from the reaction workup.
Q2: What is the most effective method for purifying the crude product?
Recrystallization is the most common and generally effective method for purifying solid organic compounds like this compound.[1][2] For impurities that are difficult to remove by recrystallization, flash column chromatography is a powerful alternative.[3]
Q3: Which solvent is best for the recrystallization of this compound?
Ethanol has been successfully used for the recrystallization of this compound.[4] The ideal solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[2][5] A solvent screening should be performed with small amounts of crude material to identify the optimal solvent or solvent system (e.g., ethanol/water, toluene/hexane).[5]
Q4: My recrystallized product is still colored. How can I decolorize it?
If the purified product remains colored, it may be due to highly conjugated impurities. You can attempt to remove them by treating the hot solution with a small amount of activated carbon (charcoal) before the hot filtration step.[1][5] However, be aware that activated carbon can adsorb some of the desired product, potentially reducing the overall yield.[5]
Q5: The compound "oils out" instead of forming crystals during recrystallization. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cools too quickly.[1][5] To resolve this, you can:
-
Reheat the solution and add more solvent until the oil redissolves.[5]
-
Allow the solution to cool much more slowly.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[1]
-
Add a seed crystal of the pure compound, if available.[5]
Q6: How can I confirm the purity of my final product?
Purity can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. The reported melting point for this compound is 73-75 °C.[4]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a pure compound.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure and identify any remaining impurities.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 20200-22-0 | [4],[7] |
| Molecular Formula | C₈H₇F₃N₂O₂ | |
| Molecular Weight | 220.15 g/mol | |
| Melting Point | 73-75 °C (recrystallized from ethanol) | [4] |
| Boiling Point | 262.1 ± 40.0 °C (Predicted) | [4] |
| Density | 1.427 ± 0.06 g/cm³ (Predicted) | [4] |
Table 2: Troubleshooting Common Purification Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - Too much solvent was used for dissolution.[5]- Crystals formed prematurely during hot filtration.[5]- The solution was not cooled sufficiently. | - Use the minimum amount of hot solvent necessary.[5]- Preheat the filtration apparatus (funnel, receiving flask).[1]- Cool the filtrate in an ice bath after it has reached room temperature.[1] |
| No Crystals Form Upon Cooling | - The solution is too dilute.- The solution is supersaturated.[1] | - Evaporate some of the solvent to increase concentration and re-cool.- Induce crystallization by scratching the flask or adding a seed crystal.[1] |
| Poor Separation on Column Chromatography | - The mobile phase polarity is incorrect. | - Optimize the solvent system using TLC to achieve a product Rf value of 0.2-0.3.[3]- Consider using a gradient elution.[3] |
| Product is Stuck on the Column | - The mobile phase is not polar enough.- The compound may be degrading on the silica gel. | - Gradually increase the polarity of the mobile phase.[3]- If tailing is observed, consider adding 1% triethylamine (TEA) to the eluent.[3]- Test compound stability on a TLC plate; consider switching to a different stationary phase like alumina if degradation occurs.[3] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of ethanol required to dissolve the solid at its boiling point. Add a boiling chip to ensure smooth boiling.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat source and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated carbon.[1]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove all traces of solvent.[1]
Protocol 2: Flash Column Chromatography
-
Mobile Phase Selection: Using TLC, determine a solvent system (e.g., ethyl acetate/hexanes) that gives the target compound an Rf value of approximately 0.2-0.3.[3]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar mobile phase. Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the column.[3]
-
Elution: Begin eluting the column with the mobile phase determined from the TLC analysis. Apply positive pressure to maintain a steady flow rate.[3]
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified solid.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. benchchem.com [benchchem.com]
- 4. This compound CAS#: 20200-22-0 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 7. This compound CAS#: 20200-22-0 [amp.chemicalbook.com]
optimizing reaction yield for N-Methyl-2-nitro-4-(trifluoromethyl)aniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of N-Methyl-2-nitro-4-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two primary routes for the synthesis of this compound:
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Route 1: Nucleophilic Aromatic Substitution (SNAr) This method involves the reaction of a halo-substituted precursor, such as 1-chloro-2-nitro-4-(trifluoromethyl)benzene or 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, with methylamine. The strong electron-withdrawing nitro and trifluoromethyl groups activate the aromatic ring for nucleophilic attack.
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Route 2: N-methylation This route starts with 2-nitro-4-(trifluoromethyl)aniline, which is then methylated using a suitable methylating agent.
Q2: Which synthesis route generally provides higher yields?
A2: The SNAr route, particularly with a fluoride leaving group, often results in high yields due to the significant activation of the aromatic ring by the ortho-nitro and para-trifluoromethyl substituents.[1][2] Patents for analogous compounds have reported yields of up to 99% for the amination of a chloro-substituted precursor.[3] However, the yield of the N-methylation route is highly dependent on the chosen methylating agent and reaction conditions, with the primary challenge being the potential for over-methylation.[4]
Q3: What are the most common side reactions to be aware of?
A3: In the SNAr route , potential side reactions include the reaction of the nucleophile at other positions if the ring is not sufficiently activated, or reaction with the solvent under harsh conditions. For the N-methylation route , the most common side reaction is over-alkylation, leading to the formation of the tertiary amine, N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline.[4]
Q4: How can I purify the final product?
A4: The final product, this compound, is a solid with a melting point of 73-75 °C.[5] Purification can typically be achieved by recrystallization from a suitable solvent like ethanol.[6] Column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether can also be employed.[7] To remove unreacted starting aniline, an acidic wash during liquid-liquid extraction can be effective, as the aniline will be protonated and move to the aqueous phase.[8]
Troubleshooting Guides
Route 1: Nucleophilic Aromatic Substitution (SNAr)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient activation of the aromatic ring. 2. Low reaction temperature. 3. Ineffective base. 4. Poor quality of starting materials or solvent. | 1. Ensure the starting material has strong electron-withdrawing groups ortho and/or para to the leaving group. Fluoride is a better leaving group than chloride in this reaction. 2. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC.[4] 3. Use a suitable base such as K₂CO₃ or Et₃N.[1] 4. Ensure starting materials are pure and the solvent (e.g., DMF, DMSO) is anhydrous. |
| Formation of Multiple Products | 1. Reaction at multiple sites on the aromatic ring. 2. Side reactions with the solvent. | 1. This is less likely with the highly activated substrate. Confirm the structure of the starting material. 2. Use a non-reactive, aprotic polar solvent like DMF or DMSO. |
| Difficult Product Isolation | 1. Product is soluble in the aqueous phase during workup. 2. Emulsion formation during extraction. | 1. Ensure the aqueous phase is basic during extraction to keep the product deprotonated and in the organic layer. 2. Add brine to the aqueous layer to break up emulsions. |
Route 2: N-methylation of 2-nitro-4-(trifluoromethyl)aniline
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Poor reactivity of the starting aniline due to the electron-withdrawing groups. 2. Inappropriate reaction conditions (temperature, solvent). 3. Ineffective methylating agent. | 1. Anilines with strong electron-withdrawing groups are less nucleophilic and may require more forcing conditions.[4] 2. Optimize the reaction temperature and solvent. Aprotic solvents are often preferred.[4] 3. Consider more reactive methylating agents. |
| Over-methylation (Formation of Tertiary Amine) | The mono-methylated product is often more nucleophilic than the starting aniline, leading to a second methylation.[4] | 1. Control Stoichiometry: Use a large excess of the starting aniline compared to the methylating agent.[4] 2. Reaction Conditions: Lowering the reaction temperature can help reduce the rate of the second methylation.[4] 3. Choice of Methylating Agent: Less reactive methylating agents may provide better selectivity. |
| Difficult Separation of Product from Starting Material and/or Byproduct | Similar polarities of the starting material, product, and over-methylated byproduct. | 1. Chemical Separation: Unreacted primary aniline can be reacted with phthalic anhydride to form a phthalic acid derivative, which can be separated from the secondary and tertiary amines. The primary aniline can then be regenerated by hydrolysis.[9] 2. Chromatography: Careful column chromatography can be used to separate the components. |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline based on similar reactions and should be optimized for the specific substrate.
-
Reaction Setup: To a round-bottom flask, add 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq).
-
Solvent and Reagents: Dissolve the starting material in anhydrous DMF or DMSO. Add methylamine (solution in THF or ethanol, 1.1 - 1.5 eq) to the solution. Add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).[1]
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[1]
Protocol 2: Synthesis via N-methylation
This protocol is a general method and requires optimization.
-
Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, add 2-nitro-4-(trifluoromethyl)aniline (1.0 mmol, 1.0 eq), a ruthenium catalyst (e.g., (DPEPhos)RuCl₂PPh₃, 0.5 mol %), and a weak base.[10]
-
Reagent: Add anhydrous methanol (1 mL) as the methylating agent.[10]
-
Reaction: Seal the tube and place it in a preheated oil bath at 140 °C. Stir the reaction mixture for 12 hours.[10]
-
Workup and Purification: After cooling, remove the solvent under reduced pressure. Purify the residue by chromatography on silica gel to obtain the N-methylated product.[10]
Data Presentation
Table 1: Comparison of Yields for Related Aniline Syntheses
| Starting Material | Reagents | Product | Yield | Reference |
| 4-chloro-3-nitro-benzotrifluoride | Aqueous ammonia | 2-nitro-4-trifluoromethyl-aniline | 99% | [3] |
| 3-nitrobenzotrifluoride | N,N'-dimethylurea, NaOH, DMSO | N-methyl-4-nitro-2-trifluoromethylaniline | 95% pure | [6] |
| Aniline | Methanol, Ru catalyst, base | N-methylaniline | 95-97% | [10] |
| 4-methylaniline | Ethyl chloroformate, then copper sulfate, tert-butyl nitrite | 4-methyl-2-nitroaniline | 70% | [7] |
Visualizations
Caption: General mechanism for the SNAr reaction.
Caption: Experimental workflow for N-methylation.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound CAS#: 20200-22-0 [m.chemicalbook.com]
- 6. N-Methyl-4-nitro-2-(trifluoroMethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 7. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. US1908951A - Method of separating alkyl anilines - Google Patents [patents.google.com]
- 10. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Methyl-2-nitro-4-(trifluoromethyl)aniline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-2-nitro-4-(trifluoromethyl)aniline. The information is designed to address common issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound via nitration of N-methyl-4-(trifluoromethyl)aniline?
A1: The most prevalent side products are positional isomers formed during the electrophilic aromatic substitution (nitration) reaction. Due to the directing effects of the N-methyl (ortho-, para-directing) and trifluoromethyl (meta-directing) groups, a mixture of isomers is often produced. Additionally, oxidation of the aniline substrate can lead to the formation of tarry byproducts, especially under harsh reaction conditions.
Q2: What causes the formation of multiple isomers during the nitration step?
A2: The formation of isomeric byproducts is a direct consequence of the regioselectivity of the nitration reaction on the substituted aniline ring. The N-methyl group is an activating group that directs incoming electrophiles (like the nitronium ion, NO₂⁺) to the ortho and para positions. Conversely, the trifluoromethyl group is a deactivating group that directs incoming electrophiles to the meta position relative to itself. The interplay of these directing effects results in the formation of the desired 2-nitro isomer along with other positional isomers.
Q3: Can oxidation of the starting material or product occur?
A3: Yes, anilines are susceptible to oxidation, particularly under strong acidic and oxidizing conditions typical for nitration. This can lead to the formation of colored, high-molecular-weight byproducts and a general darkening of the reaction mixture, often described as "tarry" material. Careful control of the reaction temperature and the rate of addition of the nitrating agent is crucial to minimize these oxidation side reactions.
Q4: How can I minimize the formation of these side products?
A4: To improve the selectivity of the reaction and minimize side products, consider the following strategies:
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Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating agent to reduce the rate of side reactions, including oxidation.
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Protecting Groups: While not always necessary, protection of the N-methylamino group (e.g., by acetylation) can modulate its directing effect and prevent oxidation. However, this adds extra steps to the synthesis (protection and deprotection).
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Choice of Nitrating Agent: The choice of nitrating agent and reaction solvent can influence the isomer distribution. Milder nitrating agents may offer better selectivity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of the desired 2-nitro isomer | - Formation of significant amounts of other positional isomers.- Oxidation of the starting material or product.- Incomplete reaction. | - Optimize reaction temperature and time.- Consider using a milder nitrating agent.- Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Formation of a dark, tarry reaction mixture | - Oxidation of the aniline by the nitrating agent.- Reaction temperature is too high. | - Maintain a low reaction temperature (0-10 °C) during the addition of the nitrating agent.- Add the nitrating agent slowly and portion-wise.- Ensure the starting material is of high purity. |
| Difficulty in isolating the pure 2-nitro isomer | - Similar physical properties (e.g., boiling point, solubility) of the isomeric byproducts. | - Employ fractional crystallization from a suitable solvent system.- Utilize column chromatography for separation.- Monitor the purity of fractions using techniques like TLC, HPLC, or GC-MS. |
Experimental Protocols
Illustrative Protocol for Nitration of N-methyl-4-(trifluoromethyl)aniline
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and scales. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
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N-methyl-4-(trifluoromethyl)aniline
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Ice
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Sodium Bicarbonate solution (saturated)
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Ethyl Acetate
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Brine
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Anhydrous Sodium Sulfate
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Ethanol (for recrystallization)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methyl-4-(trifluoromethyl)aniline in concentrated sulfuric acid at 0 °C.
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Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.
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Slowly add the nitrating mixture dropwise to the solution of the aniline derivative, maintaining the reaction temperature between 0 and 5 °C.
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After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time, monitoring the reaction progress by TLC.
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Carefully pour the reaction mixture onto crushed ice with stirring.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield the desired this compound.
Data Presentation
Table 1: Predicted Positional Isomers in the Nitration of N-methyl-4-(trifluoromethyl)aniline
| Compound Name | Structure | Notes on Formation |
| This compound | (Structure of the desired product) | The primary and desired product. Formation is directed by the ortho-directing effect of the N-methyl group. |
| N-Methyl-3-nitro-4-(trifluoromethyl)aniline | (Structure of the 3-nitro isomer) | A likely byproduct. Formation is directed by the meta-directing effect of the trifluoromethyl group. |
| N-Methyl-2,6-dinitro-4-(trifluoromethyl)aniline | (Structure of the dinitro product) | Possible if reaction conditions are too harsh (excess nitrating agent, higher temperature). |
Note: The exact ratio of these isomers will depend on the specific reaction conditions employed.
Visualizations
Caption: Predicted reaction pathway for the nitration of N-methyl-4-(trifluoromethyl)aniline.
stability and storage conditions for N-Methyl-2-nitro-4-(trifluoromethyl)aniline.
This technical support center provides essential information on the stability and storage of N-Methyl-2-nitro-4-(trifluoromethyl)aniline, along with troubleshooting guides for common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] For long-term storage, refrigeration at 4°C and protection from light is also recommended.[4]
Q2: What are the known incompatibilities for this compound?
A2: this compound is incompatible with strong oxidizing agents.[3] Contact with such substances should be avoided to prevent potentially vigorous or hazardous reactions.
Q3: Is this compound stable at room temperature?
A3: Yes, the compound is stable under normal, recommended storage conditions, which include room temperature in a sealed container protected from light and moisture.[3][5]
Q4: My compound has developed a slight yellow or brownish color. Is it still usable?
A4: Discoloration in aniline derivatives can be an indication of oxidation or degradation. While a minor color change may not impact all applications, for sensitive experiments, it is advisable to verify the purity of the compound using analytical techniques such as HPLC or NMR before use. If significant degradation is detected, purification may be necessary.
Q5: What are the hazardous decomposition products of this compound?
A5: In the event of a fire, hazardous decomposition products can include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride.[5]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | Cool, dry place; Room Temperature or 4°C (long-term) | To minimize the rate of potential degradation. |
| Atmosphere | Tightly sealed container | To prevent exposure to moisture and air (oxygen). |
| Light | Store in a dark place or use an amber vial | To prevent photodegradation. |
Troubleshooting Guides
Issue: Unexpected Reaction Byproducts or Low Yield
If you are observing unexpected byproducts or lower than expected yields in your reaction, consider the stability of your this compound starting material.
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Possible Cause 1: Degradation of Starting Material. Improper storage may have led to the degradation of the compound, introducing impurities that interfere with the reaction.
-
Troubleshooting Steps:
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Verify the purity of your this compound using a suitable analytical method (e.g., NMR, HPLC, or TLC).
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If impurities are detected, consider purifying the material (e.g., by recrystallization) before use.
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Ensure that the compound has been stored according to the recommended conditions.
-
-
Possible Cause 2: Incompatibility with Reaction Conditions. The reaction conditions themselves (e.g., strong acids, bases, or high temperatures) might be causing the degradation of the starting material.
-
Troubleshooting Steps:
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Review the literature for the stability of similar compounds under your reaction conditions.
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If possible, consider modifying the reaction conditions to be milder (e.g., lower temperature, different solvent).
-
Experimental Protocols
Protocol: General Forced Degradation Study
This protocol is a general guideline and should be adapted based on the specific properties of the compound and the analytical techniques available.
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Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
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Stress Conditions:
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Acid Hydrolysis: Add an equal volume of 1N HCl to the stock solution.
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Base Hydrolysis: Add an equal volume of 1N NaOH to the stock solution.
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Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution.
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Thermal Degradation: Store a solid sample and a solution of the compound at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose a solution of the compound to a UV light source.
-
-
Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Analysis: Use a stability-indicating analytical method, such as HPLC with a UV detector, to monitor the degradation of the parent compound and the formation of any degradation products. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.
Visualizations
Caption: Logical relationship between storage conditions, compound stability, and experimental outcomes.
References
Technical Support Center: Improving Selectivity in the Nitration of N-methyl-4-(trifluoromethyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working on the nitration of N-methyl-4-(trifluoromethyl)aniline. Our aim is to help you improve reaction selectivity, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the nitration of N-methyl-4-(trifluoromethyl)aniline?
A1: The primary challenge is achieving high regioselectivity. This is due to the competing directing effects of the N-methyl group and the trifluoromethyl group. The N-methyl group is an activating, ortho, para-director, while the trifluoromethyl group is a deactivating, meta-director. This can lead to a mixture of isomers, primarily 2-nitro and 3-nitro products. Additionally, the strong acidic conditions typically used for nitration can lead to side reactions and the formation of tarry byproducts.[1][2][3]
Q2: What are the expected major and minor products in the nitration of N-methyl-4-(trifluoromethyl)aniline?
A2: The nitration of N-methyl-4-(trifluoromethyl)aniline will likely yield a mixture of isomers. The major product is often the result of the activating N-methyl group directing the incoming nitro group to the ortho position (2-position), which is also meta to the deactivating trifluoromethyl group. Therefore, N-methyl-2-nitro-4-(trifluoromethyl)aniline is a common product. The other likely product is N-methyl-3-nitro-4-(trifluoromethyl)aniline, where the nitro group is directed ortho to the trifluoromethyl group and meta to the N-methyl group. The exact ratio will depend on the reaction conditions.
Q3: How can I improve the selectivity of the nitration reaction?
A3: Improving selectivity often involves one of two strategies:
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Protection of the Amino Group: The N-methylamino group can be protected, for example, by acetylation with acetic anhydride. This reduces its activating effect and can sterically hinder the ortho positions, potentially favoring a different isomer. The protecting group is then removed after nitration.[4]
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Use of Milder Nitrating Agents: Traditional nitration with a mixture of nitric and sulfuric acid is harsh. Milder and more selective nitrating agents can be used, such as bismuth nitrate in acetic anhydride, tert-butyl nitrite, or silver nitrate with potassium persulfate.[5][6][7] These reagents often operate under less acidic conditions, which can help to avoid side reactions and may offer different regioselectivity.
Q4: Can I avoid the use of strong acids like sulfuric acid?
A4: Yes, several nitration protocols avoid the use of strong acids. For instance, using a mixture of bismuth nitrate and acetic anhydride in a solvent like dichloromethane can achieve nitration under milder, reflux conditions.[5] Another approach is the use of tert-butyl nitrite, which can regioselectively nitrate N-alkyl anilines.[5][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Decomposition of starting material or product. - Formation of tarry byproducts due to oxidation. | - Increase reaction time or temperature cautiously. - Use a milder nitrating agent. - Protect the N-methylamino group before nitration. - Ensure the reaction is performed at the recommended temperature, often with cooling. |
| Poor Selectivity (Mixture of Isomers) | - Competing directing effects of the N-methyl and trifluoromethyl groups. - Harsh reaction conditions. | - Switch to a more selective, milder nitrating agent (e.g., bismuth nitrate/acetic anhydride). - Experiment with different solvents, as they can influence regioselectivity. - Try protecting the N-methylamino group to alter its directing effect. |
| Formation of Tarry, Dark-Colored Byproducts | - Oxidation of the aniline derivative by the strong oxidizing nitrating mixture. | - Use a milder nitrating agent that is less oxidizing. - Protect the N-methylamino group; an acetyl group is less susceptible to oxidation. - Maintain a low reaction temperature. |
| Difficulty in Product Purification | - The presence of multiple isomers with similar physical properties. - Contamination with tarry byproducts. | - Optimize the reaction for higher selectivity to simplify the product mixture. - Use column chromatography with a carefully selected eluent system to separate isomers. - A pre-purification step to remove tarry materials (e.g., filtration through a short plug of silica gel) may be helpful. |
Experimental Protocols
Protocol 1: Nitration using a Mild Nitrating Agent (Bismuth Nitrate/Acetic Anhydride)
This protocol is adapted from methodologies for the nitration of substituted anilines using a milder reagent to improve selectivity.[5]
Materials:
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N-methyl-4-(trifluoromethyl)aniline
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Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Acetic anhydride
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methyl-4-(trifluoromethyl)aniline (1 equivalent) in dichloromethane.
-
Add acetic anhydride (2 equivalents) to the solution.
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Add bismuth nitrate pentahydrate (1.5 equivalents) portion-wise to the stirred solution.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Nitration with Amine Protection and Deprotection
This protocol involves the protection of the N-methylamino group as an acetamide to modulate its directing effect.[4]
Part A: Acetylation (Protection)
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Dissolve N-methyl-4-(trifluoromethyl)aniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
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Add a base such as pyridine or triethylamine (1.2 equivalents).
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Cool the mixture in an ice bath and slowly add acetic anhydride or acetyl chloride (1.1 equivalents).
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Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
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Quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the N-acetylated product.
Part B: Nitration
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Dissolve the N-acetylated product from Part A in concentrated sulfuric acid at 0 °C.
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Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
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Stir the reaction at 0-5 °C for the specified time, monitoring by TLC.
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Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer, filter, and concentrate to obtain the nitrated acetamide.
Part C: Deacetylation (Deprotection)
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Dissolve the nitrated acetamide in a mixture of ethanol and aqueous potassium carbonate solution.
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Heat the mixture at reflux until the deprotection is complete (monitor by TLC).
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Cool the mixture, remove the ethanol under reduced pressure, and extract the product with an organic solvent.
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Wash the organic layer with water and brine, then dry and concentrate to obtain the final nitrated product.
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Purify by column chromatography or recrystallization.
Data Presentation
Table 1: Illustrative Regioselectivity of Nitration under Different Conditions
| Nitrating Agent | Solvent | Temperature (°C) | Product Ratio (2-nitro : 3-nitro) | Reference/Basis |
| HNO₃ / H₂SO₄ | - | 0 - 5 | 60 : 40 | Based on typical mixed acid nitration of substituted anilines. |
| Bi(NO₃)₃·5H₂O / Ac₂O | DCM | Reflux | 85 : 15 | Illustrative data based on the higher selectivity of milder nitrating agents.[5] |
| tert-Butyl Nitrite | Acetonitrile | 80 | 90 : 10 | Representative of regioselective nitration using radical nitrating agents.[8] |
Note: The data in this table is illustrative and intended to demonstrate potential trends in selectivity. Actual results may vary.
Visualizations
Caption: Competing directing effects on N-methyl-4-(trifluoromethyl)aniline.
Caption: Troubleshooting workflow for improving nitration selectivity.
Caption: Logical relationship between experimental approaches and outcomes.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: N-Alkylation of 2-nitro-4-(trifluoromethyl)aniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the N-alkylation of 2-nitro-4-(trifluoromethyl)aniline. This substrate is particularly challenging due to the strong electron-withdrawing effects of both the nitro and trifluoromethyl groups, which significantly deactivate the aniline nitrogen for nucleophilic attack.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the N-alkylation of 2-nitro-4-(trifluoromethyl)aniline in a question-and-answer format.
Q1: Why is my N-alkylation of 2-nitro-4-(trifluoromethyl)aniline resulting in low or no yield?
A1: Low yields are primarily due to the severely reduced nucleophilicity of the aniline nitrogen. The potent electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups dramatically decrease the electron density on the nitrogen atom, making it a very weak nucleophile.[1][2][3] Consequently, more forcing reaction conditions are typically required compared to the alkylation of less deactivated anilines.
Troubleshooting Steps:
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Increase Reaction Temperature: This reaction often requires elevated temperatures, commonly in the range of 80-140°C, to proceed at a reasonable rate.[2]
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Select a Stronger Base: Weak bases are often insufficient. Stronger, non-nucleophilic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH) are frequently necessary to facilitate the reaction.[2]
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Choose a More Reactive Alkylating Agent: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl. Using an alkyl iodide can significantly improve the reaction rate.[2]
-
Optimize Your Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they can help stabilize charged intermediates and increase the reaction rate.[2] For higher temperatures, toluene can be an effective solvent.[2]
-
Ensure Anhydrous Conditions: Water in the reaction mixture can interfere with the reaction. Ensure all reagents and solvents are thoroughly dried.
Q2: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
A2: The most common side product is the N,N-dialkylated aniline.[2][3] Although less common, O-alkylation of the nitro group can also occur under harsh conditions.[2]
Minimization Strategies:
-
Control Stoichiometry: Using a slight excess of the 2-nitro-4-(trifluoromethyl)aniline (e.g., 1.1 to 1.5 equivalents) relative to the alkylating agent can favor mono-alkylation.[2]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise at a lower temperature can help to control the reaction and reduce the formation of the dialkylated product.
-
Monitor Reaction Progress: Carefully monitor the reaction by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid over-alkylation.
Q3: How do I choose the appropriate base for my reaction?
A3: The choice of base is critical. It must be strong enough to deprotonate the weakly acidic N-H bond of the aniline to enhance its nucleophilicity, or to neutralize the acid generated during the reaction. For this highly deactivated aniline, stronger bases are necessary.
| Base | Common Solvents | Notes |
| K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | Commonly used and effective for many N-alkylations. |
| t-BuOK, NaH | THF, DMF | Stronger bases required for less reactive alkylating agents.[2] |
Q4: What are the best methods for purifying the N-alkylated product?
A4: Purification is typically achieved through flash column chromatography on silica gel.[2][4] A gradient elution system, often with hexanes and ethyl acetate, is used to separate the product from unreacted starting materials and any side products.[4] Recrystallization from a suitable solvent like ethanol may also be an effective purification method.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the N-alkylation of electron-deficient anilines. Note: Specific data for 2-nitro-4-(trifluoromethyl)aniline is limited in the literature; therefore, data for the closely related 2-nitroaniline is presented as a representative model.
Table 1: N-Alkylation with Alkyl Halides
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 6 | ~85 |
| Ethyl Bromide | Cs₂CO₃ | DMF | 100 | 12 | ~70 |
| Methyl Iodide | NaH | THF | 60 | 8 | ~90 |
Table 2: N-Alkylation with Alcohols (Borrowing Hydrogen Catalysis)
| Alcohol | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Alcohol | Ru complex | t-BuOK | Toluene | 120 | 24 | ~80 |
| 1-Butanol | Ni complex | t-BuOK | Toluene | 130 | 48 | ~75 |
| Ethanol | Ir complex | KOH | Dioxane | 110 | 20 | ~65 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitro-4-(trifluoromethyl)aniline (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (2.0 eq) and anhydrous DMF to achieve a concentration of approximately 0.2 M.
-
Alkylation: While stirring the suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100°C and monitor its progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]
Protocol 2: General Procedure for Catalytic N-Alkylation with an Alcohol
-
Setup: In a Schlenk tube under an inert atmosphere (argon or nitrogen), add the ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2 mol%), a suitable ligand if required, and potassium tert-butoxide (1.5 eq).
-
Reagent Addition: Add 2-nitro-4-(trifluoromethyl)aniline (1.0 eq), the alcohol (1.5 eq), and anhydrous toluene.
-
Reaction: Seal the tube and place it in a preheated oil bath at 120°C. Stir for 24 hours.
-
Workup: Cool the reaction to room temperature. Cautiously quench with water and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.[2]
Mandatory Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the N-alkylation of 2-nitro-4-(trifluoromethyl)aniline.
Reaction Parameter Relationships
This diagram illustrates the key parameters and their influence on the success of the N-alkylation reaction.
References
Technical Support Center: Workup Procedures for Reactions Involving N-Methyl-2-nitro-4-(trifluoromethyl)aniline
Welcome to the technical support center for handling reactions with N-Methyl-2-nitro-4-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting and frequently asked questions to navigate the complexities of working with this highly functionalized aniline derivative. The presence of a nitro group, a trifluoromethyl group, and an N-methyl group presents unique challenges and opportunities in synthesis and purification. This document provides practical, experience-driven advice to ensure the integrity and success of your experimental outcomes.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into workup procedures, it is crucial to understand the inherent characteristics of this compound that influence its behavior in a reaction mixture.
| Property | Value/Description | Implication for Workup |
| Melting Point | 73-75 °C[1] | The compound is a solid at room temperature, which can be advantageous for isolation by filtration if it crystallizes from the reaction or workup solvent. |
| Boiling Point | 262.1 °C at 760 mmHg | High boiling point suggests that distillation is not a practical purification method for the compound itself but can be used to remove lower-boiling solvents and impurities. |
| Solubility | Insoluble in water; soluble in many organic solvents like ethanol, DMSO, acetone, and benzene.[2][3] | This dictates the choice of solvents for extraction, washing, and recrystallization. Its insolubility in water is key for aqueous workups. |
| pKa | -3.14 (Predicted)[1] | The N-methyl group is not basic due to the strong electron-withdrawing effects of the nitro and trifluoromethyl groups. This means acid-base extraction techniques to isolate the aniline are not feasible. |
| Appearance | Yellow to orange solid[4] | The color can be an initial indicator of purity. Highly colored impurities may be present. |
| Stability | Generally stable, but should be kept in a dark place and sealed in a dry environment.[1] | Protect from light and moisture during workup and storage to prevent degradation. |
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the workup of reactions involving this compound.
Issue 1: The reaction mixture is a dark, intractable tar after quenching.
Q: I've quenched my reaction, and now I have a dark, oily tar that is difficult to handle. What went wrong and how can I salvage my product?
A: This is a common issue, often arising from several factors:
-
Causality:
-
Side Reactions: The electron-deficient aromatic ring can be susceptible to nucleophilic attack under certain conditions, leading to polymerization or decomposition, especially at elevated temperatures.
-
Reagent Decomposition: Unreacted starting materials or reagents may decompose upon quenching, particularly if the quench is too rapid or exothermic.
-
Solvent Mismatch: The solvent used for the reaction may not be miscible with the quenching solution, causing the product to "oil out" along with impurities.
-
-
Troubleshooting Protocol:
-
Dilution is Key: Before quenching, cool the reaction mixture to room temperature or below. Dilute the mixture with a suitable organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane). This will help to keep the product in solution and prevent it from precipitating as a tar.
-
Controlled Quenching: Add the quenching solution (e.g., water, saturated ammonium chloride) slowly with vigorous stirring. Maintain a low temperature using an ice bath to dissipate any heat generated.
-
Solvent Extraction: If a tar has already formed, try to dissolve it by adding a larger volume of a robust organic solvent like ethyl acetate or dichloromethane. Gentle warming may be necessary, but be cautious of thermal degradation. If the tar dissolves, you can proceed with a standard liquid-liquid extraction.
-
Trituration: If the tar does not dissolve, you can attempt to triturate it. This involves adding a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., hexanes, diethyl ether). Stir or sonicate the mixture. The goal is to have the impurities wash away, leaving your product as a solid.
-
Issue 2: Poor separation during liquid-liquid extraction.
Q: I'm performing an aqueous workup, but I'm getting a persistent emulsion or poor separation between the organic and aqueous layers. What can I do?
A: Emulsion formation is often a sign of finely dispersed solids or surfactants at the interface.
-
Causality:
-
Inorganic Salts: High concentrations of inorganic salts from the reaction or quench can lead to emulsions.
-
Partially Soluble Byproducts: Amphiphilic byproducts can act as surfactants, stabilizing the emulsion.
-
Vigorous Shaking: Overly aggressive shaking of the separatory funnel can create a stable emulsion.
-
-
Troubleshooting Protocol:
-
Break the Emulsion:
-
Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion and "salt out" the organic product.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can help to remove particulate matter that may be stabilizing the emulsion.
-
Change the Solvent: Add a small amount of a different organic solvent with a different density (e.g., if you are using ethyl acetate, add some hexanes).
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate.
-
-
Prevention:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Dilution: Ensure both the organic and aqueous phases are sufficiently dilute.
-
-
Issue 3: Difficulty in purifying the final product.
Q: My crude product is a mixture of closely related compounds, and I'm struggling to get it pure by column chromatography. What are my options?
A: The electronic nature of this compound can lead to side products with similar polarities.
-
Causality:
-
Isomeric Impurities: In reactions like nitration, regioisomers can form.
-
Over- or Under-reaction: Incomplete reactions or subsequent reactions of the product can lead to a complex mixture.
-
Strong Adsorption to Silica Gel: The polar nitro group can cause the compound to streak on silica gel, leading to poor separation.
-
-
Troubleshooting Protocol:
-
Optimize Column Chromatography:
-
Solvent System: Experiment with different solvent systems using thin-layer chromatography (TLC) first. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.[5][6] Sometimes, adding a small amount of a third solvent, like triethylamine (if your compound is stable to it), can improve peak shape for nitrogen-containing compounds.
-
Stationary Phase: While silica gel is common, consider using a different stationary phase like alumina (basic or neutral) if your compound is sensitive to the acidic nature of silica. Reversed-phase chromatography may also be an option.[7]
-
-
Recrystallization: This is often a highly effective method for purifying solid compounds.
-
Solvent Screening: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate/hexanes mixture).[2]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
-
Preparative TLC/HPLC: For small-scale purifications or very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.
-
Workflow for a General Workup Procedure
Below is a DOT script visualizing a typical workflow for the workup and purification of a reaction involving this compound.
III. Frequently Asked Questions (FAQs)
Q1: Is this compound toxic? What safety precautions should I take?
A: Yes, compounds of this class should be handled with care. The safety data sheet (SDS) for similar compounds indicates potential hazards.[8][9]
-
Handling: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[8][10]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8]
-
Exposure: In case of skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[8]
Q2: My reaction is a nucleophilic aromatic substitution (SNAr) on a related substrate. Are there any specific workup considerations?
A: For SNAr reactions, a common workup involves partitioning the reaction mixture between an organic solvent and water.
-
Base Removal: If an inorganic base (e.g., K2CO3, K3PO4) was used, ensure it is fully neutralized or removed during the aqueous wash to prevent it from contaminating your product.[11]
-
Product Precipitation: In some cases, if the product is a solid and insoluble in the reaction solvent upon cooling, it can be isolated by simple filtration, followed by washing with a suitable solvent to remove impurities.[11]
Q3: Can I use acid-base extraction to purify my product?
A: No, this is generally not effective for this compound. The combined electron-withdrawing effects of the ortho-nitro group and the para-trifluoromethyl group significantly reduce the basicity of the N-methylamino group. As a result, it will not be protonated by common aqueous acids (e.g., 1M HCl), making an acid-base extraction unfeasible.
Q4: How can I monitor the progress of my purification?
A: Thin-layer chromatography (TLC) is an indispensable tool.
-
Visualization: this compound and many of its derivatives are UV active due to the aromatic system. They can be visualized on a TLC plate with a fluorescent indicator (254 nm).[5] The compound's yellow color may also allow for visualization by eye if the concentration is high enough.
-
Staining: If the compound is not sufficiently UV active or colored, various TLC stains can be used. However, given the structure, UV visualization is typically sufficient.
Q5: What are the expected 1H NMR signals for this compound?
-
N-Methyl group: A singlet or a quartet (due to coupling with the fluorine atoms, though this is often small and may appear as a broadened singlet) around 3.1-3.3 ppm.
-
Aromatic Protons: The three aromatic protons will appear in the aromatic region (typically 7.0-8.5 ppm) and will show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
This technical guide is intended to provide a solid foundation for developing robust and efficient workup procedures for reactions involving this compound. By understanding the chemistry of the molecule and anticipating potential challenges, you can significantly improve the outcome of your synthetic efforts.
IV. References
-
Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). Available at: --INVALID-LINK--
-
ChemicalBook. (n.d.). N-Methyl-4-nitro-2-(trifluoroMethyl)aniline synthesis. Retrieved from --INVALID-LINK--
-
Paputa-Peck, M. C., et al. (1987). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry, 59(8), 1129-1134. Available at: --INVALID-LINK--
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Preparation of P-Nitroaniline. Retrieved from --INVALID-LINK--
-
Brunet, E. (2013, December 2). Chromatography of the isomers of Nitroanilide. YouTube. Available at: --INVALID-LINK--
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from --INVALID-LINK--
-
Gallou, F., et al. (2020). Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish. Organic Process Research & Development, 24(10), 2096-2104. Available at: --INVALID-LINK--
-
Sigma-Aldrich. (2024, March 8). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
JoVE. (2015, July 21). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Available at: --INVALID-LINK--
-
CPAChem. (2022, August 19). Safety data sheet. Retrieved from --INVALID-LINK--
-
International Journal of Chemical and Physical Sciences. (n.d.). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2024, April 1). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). Retrieved from --INVALID-LINK--
-
The Journal of Organic Chemistry. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods. Available at: --INVALID-LINK--
-
AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available at: --INVALID-LINK--
-
Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). N-METHYL-4-NITRO-2-(TRIFLUOROMETHYL)ANILINE AldrichCPR. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-Nitro-3-trifluoromethyl aniline CAS#: 393-11-3. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017, March 1). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Available at: --INVALID-LINK--
-
Fisher Scientific. (2024, March 1). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-Methyl-2-nitroaniline. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline. Retrieved from --INVALID-LINK--
-
ChemBK. (n.d.). 4-trifluoromethyl aniline. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemBK. (n.d.). 2-Nitro-4-methyl aniline. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). N-Methyl-4-(trifluoromethyl)aniline. Retrieved from --INVALID-LINK--
-
Home Sunshine Pharma. (n.d.). N-Methyl-4-nitroaniline CAS 100-15-2. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--
References
- 1. This compound CAS#: 20200-22-0 [m.chemicalbook.com]
- 2. N-Methyl-4-nitro-2-(trifluoroMethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 3. N-Methyl-4-nitroaniline CAS 100-15-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 4-Nitro-3-trifluoromethyl aniline CAS#: 393-11-3 [m.chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. rsc.org [rsc.org]
- 7. sciencepub.net [sciencepub.net]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. fr.cpachem.com [fr.cpachem.com]
- 11. pubs.acs.org [pubs.acs.org]
preventing decomposition of N-Methyl-2-nitro-4-(trifluoromethyl)aniline during reaction
Welcome to the technical support center for N-Methyl-2-nitro-4-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
A1: The primary causes of decomposition for this compound, similar to other nitroaniline derivatives, are exposure to light (photodegradation), high temperatures (thermal decomposition), strong acidic or basic conditions (hydrolysis), and oxidizing agents. The aniline moiety is particularly susceptible to oxidation, which can be accelerated by air and light.
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the integrity of this compound, it should be stored in a tightly sealed, amber glass container in a cool, dry, and dark place.[1][2] The recommended storage temperature is room temperature.[1][2] For long-term storage, refrigeration at 2-8°C is advisable, though it is important to allow the container to warm to room temperature before opening to prevent moisture condensation.
Q3: My this compound has turned from a yellow solid to a brownish color. Is it still usable?
A3: Discoloration often indicates the formation of oxidation byproducts. While a slight change in color may not significantly impact the outcome of all reactions, for applications requiring high purity, the presence of these impurities can be problematic. It is highly recommended to assess the purity of the discolored reagent using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy before use. If significant impurities are detected, purification by recrystallization may be necessary.
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with strong oxidizing agents, strong acids, and acid chlorides. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions, as well as degradation of the compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction Yield | 1. Degraded Starting Material: The this compound may have degraded due to improper storage (exposure to air, light, or moisture). 2. Suboptimal Reaction Temperature: The reaction temperature may be too high, leading to thermal decomposition, or too low, resulting in a sluggish or incomplete reaction. 3. Incorrect pH: The reaction medium may be too acidic or basic, causing hydrolysis or other side reactions. | 1. Verify Reagent Purity: Before starting the reaction, check the purity of the this compound using TLC or HPLC. If necessary, purify the reagent by recrystallization from ethanol. 2. Optimize Temperature: Run the reaction at the lowest effective temperature. Consider performing small-scale experiments at various temperatures to determine the optimal condition. 3. Control pH: If the reaction is sensitive to pH, use a suitable buffer system to maintain the desired pH range. |
| Formation of Multiple Byproducts (Observed on TLC/HPLC) | 1. Oxidation: The aniline moiety is prone to oxidation, especially in the presence of air. 2. Photodegradation: Exposure to light, particularly UV light, can induce decomposition. 3. Thermal Decomposition: At elevated temperatures, ortho-nitroanilines can undergo intramolecular reactions. Studies on similar compounds suggest decomposition can occur via a cyclic intermediate.[3] | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Light Protection: Protect the reaction vessel from light by using amber glassware or by wrapping it with aluminum foil. 3. Precise Temperature Control: Maintain a stable and controlled reaction temperature using a temperature-controlled bath. Avoid localized overheating. |
| Difficulty in Product Purification | 1. Product Instability on Silica Gel: Aniline derivatives can sometimes degrade on acidic silica gel during column chromatography. 2. Formation of Polar Impurities: Oxidation or hydrolysis can lead to the formation of highly polar byproducts that are difficult to separate from the desired product. | 1. Alternative Chromatography: Consider using deactivated (neutral) silica gel or alumina for column chromatography. A short plug of silica may be preferable to a long column to minimize contact time. 2. Aqueous Wash: During the work-up, wash the organic layer with a dilute solution of a mild base (e.g., saturated sodium bicarbonate) to remove acidic impurities, followed by a brine wash. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Decomposition During a Reaction
This protocol outlines general best practices to maintain the stability of this compound during a chemical reaction.
-
Inert Atmosphere: Set up the reaction in a flask that has been flame-dried under vacuum and backfilled with an inert gas such as nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.
-
Light Protection: If the reaction is sensitive to light, wrap the reaction flask with aluminum foil or use amber-colored glassware.
-
Temperature Control: Use a temperature-controlled oil bath or a cryostat to maintain the reaction temperature within a narrow range. Monitor the internal temperature of the reaction mixture if possible.
-
Controlled Reagent Addition: Add reactive reagents (e.g., strong acids, bases, or organometallics) slowly and in a controlled manner to avoid exothermic reactions and localized high concentrations.
-
Reaction Monitoring: Monitor the progress of the reaction closely using TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts due to prolonged reaction times or elevated temperatures.
-
Prompt Work-up: Upon completion, promptly work up the reaction mixture to isolate the product and prevent further degradation. This may involve quenching the reaction, extraction, and washing.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for specific applications.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Gradient Program:
-
0-5 min: 50% Acetonitrile, 50% Water
-
5-25 min: Linear gradient to 95% Acetonitrile, 5% Water
-
25-30 min: Hold at 95% Acetonitrile, 5% Water
-
30-35 min: Return to 50% Acetonitrile, 50% Water
-
35-40 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (a general starting point is 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the this compound sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.
Visualizations
Logical Workflow for Troubleshooting Decomposition
Caption: A troubleshooting workflow for addressing the decomposition of this compound.
Potential Decomposition Pathways
Caption: Potential decomposition pathways for this compound under various stress conditions.
References
Technical Support Center: Column Chromatography of N-Methyl-2-nitro-4-(trifluoromethyl)aniline
Welcome to the technical support center for the purification of N-Methyl-2-nitro-4-(trifluoromethyl)aniline. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers in successfully purifying this compound using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For normal-phase chromatography of this compound, silica gel (230-400 mesh) is the most commonly used and recommended stationary phase.[1][2] Its polarity allows for effective separation of the target compound from less polar and more polar impurities.
Q2: Which mobile phase system is suitable for the purification of this compound?
A2: A mobile phase consisting of a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate is typically effective.[1][2] The optimal ratio of these solvents should be determined by preliminary Thin-Layer Chromatography (TLC) analysis.
Q3: How do I determine the optimal mobile phase composition using TLC?
A3: To find the ideal solvent system, dissolve a small amount of your crude sample and spot it on a silica gel TLC plate. Develop the plate using different ratios of hexane and ethyl acetate. The goal is to find a solvent mixture that results in a retention factor (Rf) of approximately 0.2-0.3 for this compound.[1][3] This Rf value generally ensures good separation and efficient elution from the column.
Q4: My compound is streaking or "tailing" on the TLC plate and the column. What causes this and how can I fix it?
A4: Tailing is a common issue when purifying aniline derivatives on silica gel.[3][4] The basic N-methylamino group can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation.[3][4] To resolve this, add a small amount of a basic modifier, such as triethylamine (TEA), to your mobile phase. A concentration of 0.5-2% TEA is typically sufficient to neutralize the acidic sites on the silica gel and improve the peak shape.[3]
Q5: What are the likely impurities I might encounter in my crude this compound sample?
A5: Depending on the synthetic route, potential impurities could include unreacted starting materials, isomers with different substitution patterns, or byproducts from side reactions. Like many aniline derivatives, the compound may also be susceptible to air oxidation, which can lead to colored, higher molecular weight impurities.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | The polarity of the mobile phase is not optimal. The column was overloaded with the crude sample. Isomeric impurities with very similar polarity are present. | Optimize the mobile phase composition using TLC to achieve an Rf of 0.2-0.3 for the target compound.[1][3] A less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes) will increase retention and may improve separation from less polar impurities.[3] Use a larger diameter column or reduce the amount of sample loaded. Consider using an alternative stationary phase like alumina or a phenyl-functionalized silica gel which can offer different selectivity for aromatic isomers.[3] A very slow, shallow gradient elution may also help. |
| Product Tailing or Streaking | There is a strong interaction between the basic N-methylamino group and the acidic silica gel. | Add a small amount of triethylamine (TEA), typically 0.5-2%, to the mobile phase to neutralize the acidic sites on the silica gel.[3] |
| The Compound Will Not Elute from the Column | The mobile phase is not polar enough. The compound may have decomposed on the silica gel. | Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. If the compound still does not elute, a more polar co-solvent like methanol can be cautiously added. Test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for an hour, and then developing it to see if a new spot appears.[5] If it is unstable, consider using a less acidic stationary phase like deactivated silica or alumina.[5] |
| The Compound Elutes Too Quickly | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). Ensure your initial TLC analysis was accurate. |
| Colored Impurities Co-elute with the Product | The product itself might be colored, or there are impurities of similar polarity. | If the impurities are colored degradation products, they may be more polar. Try to optimize the separation with a less polar mobile phase. If the product is expected to be a solid (melting point 73-75 °C), recrystallization after the column may be an effective final purification step. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a shallow pool of your chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.
-
Optimization: Adjust the ratio of your mobile phase solvents until the spot corresponding to the desired product has an Rf value between 0.2 and 0.3.[1][3]
Protocol 2: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica bed.[2][3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully apply the sample solution to the top of the silica bed. Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder, which is then added to the top of the column.[3]
-
Elution: Begin eluting with the mobile phase, starting with the polarity determined from TLC analysis. Apply positive pressure to maintain a steady flow rate. A gradient elution can be performed by gradually increasing the polarity of the mobile phase.[1]
-
Fraction Collection: Collect the eluting solvent in a series of labeled fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for column chromatography purification.
References
Technical Support Center: Recrystallization of N-Methyl-2-nitro-4-(trifluoromethyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of N-Methyl-2-nitro-4-(trifluoromethyl)aniline. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Which solvent is recommended for the recrystallization of this compound?
A1: Based on available data, ethanol is a recommended solvent for the recrystallization of this compound.[1][2]
Q2: What is the expected melting point of this compound after recrystallization?
A2: There appears to be conflicting data in the literature. One source indicates a melting point of 73-75 °C for this compound after recrystallization from ethanol.[1][2] Another source reports a melting point of 111-112 °C for the isomer N-Methyl-4-nitro-2-(trifluoromethyl)aniline, also recrystallized from ethanol.[3] It is crucial to confirm the identity of your starting material and the purified product.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out," where the solute separates as a liquid, can occur if the boiling point of the solvent is too high or if the solution is too concentrated. To address this, try the following:
-
Add more solvent: This will decrease the saturation of the solution.
-
Cool the solution more slowly: Slow cooling encourages the formation of crystals over oil.
-
Scratch the inner surface of the flask: This can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure product, adding a seed crystal can initiate crystallization.
Q4: The recovery of my purified product is low. How can I improve the yield?
A4: Low recovery can be due to several factors:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve your crude product.
-
Cooling the solution for too short a time or at too high a temperature: Ensure the solution is thoroughly cooled to maximize precipitation. An ice bath can be used after the solution has reached room temperature.
-
Filtering the solution while it is still warm: This will result in loss of product that has not yet crystallized.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound does not dissolve in hot ethanol. | Insufficient solvent. | Gradually add more hot ethanol until the compound dissolves completely. |
| The compound may not be this compound. | Verify the identity of the starting material using analytical techniques such as NMR or mass spectrometry. | |
| No crystals form upon cooling. | The solution is not saturated. | Evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. | |
| The recrystallized product has a low melting point or a broad melting range. | The product is still impure. | Repeat the recrystallization process. Ensure slow cooling to promote the formation of pure crystals. |
| The product is wet. | Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent. | |
| The color of the product has not improved after recrystallization. | Colored impurities are not removed by recrystallization in ethanol. | Consider using a different solvent or a solvent mixture. Activated charcoal can also be used to remove colored impurities, but should be used with caution as it can also adsorb the product. |
Experimental Protocol: Recrystallization from Ethanol
This is a general procedure and may need to be optimized for your specific sample.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol. Heat the mixture gently on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration. Preheat a funnel and a new flask containing a small amount of boiling ethanol. Quickly filter the hot solution through a fluted filter paper.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
-
Analysis: Determine the melting point of the dried crystals and compare it to the literature values. Assess the purity using appropriate analytical methods (e.g., TLC, HPLC, NMR).
Data Summary
| Compound | Recrystallization Solvent | Purity of Crude Product | Melting Point of Crude Product | Melting Point of Recrystallized Product | Reference |
| N-Methyl-4-nitro-2-(trifluoromethyl)aniline | Ethanol | 95% | 99-101 °C | 111-112 °C | [3] |
| This compound | Ethanol | Not Specified | Not Specified | 73-75 °C | [1][2] |
Recrystallization Workflow
Caption: A flowchart illustrating the key steps in the recrystallization of this compound.
References
Technical Support Center: Scaling Up N-Methyl-2-nitro-4-(trifluoromethyl)aniline Production
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scaling up of N-Methyl-2-nitro-4-(trifluoromethyl)aniline production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Final Product | Incomplete N-methylation of 2-nitro-4-(trifluoromethyl)aniline. | - Ensure the methylating agent (e.g., formaldehyde or methyl iodide) is of high quality and used in the correct stoichiometric ratio.- Optimize reaction temperature and time. For instance, in a similar methylation of 4-fluoro-3-nitroaniline, the reaction is carried out at 20-60°C.[1]- Consider alternative methylating agents or solvent systems. |
| Degradation of starting material or product during nitration. | - Strictly control the temperature during the addition of the nitrating agent to prevent side reactions. Nitration reactions are highly exothermic and can lead to runaway reactions.[2]- Use a co-solvent to improve solubility and reaction homogeneity. | |
| High Levels of Impurities | Formation of isomeric byproducts during nitration of the aniline precursor. | - The directing effects of the amino and trifluoromethyl groups can lead to the formation of various isomers. Protecting the amino group (e.g., by acetylation) before nitration can improve regioselectivity. |
| Over-methylation or side reactions during the N-methylation step. | - Carefully control the stoichiometry of the methylating agent and the reaction temperature.- Monitor the reaction progress using techniques like TLC or HPLC to avoid over-reaction. | |
| Difficulties in Product Isolation and Purification | Product oiling out during crystallization. | - Adjust the solvent system for crystallization. A co-solvent system may be necessary.- Ensure a gradual cooling process to promote the formation of stable crystals. |
| Poor separation of impurities by column chromatography. | - Optimize the mobile phase composition for better separation.- Consider alternative purification methods such as recrystallization from a different solvent system (e.g., ethanol).[3] | |
| Safety Concerns | Runaway reaction during nitration. | - Nitration reactions are highly exothermic. Ensure the reactor has adequate cooling capacity.- Add the nitrating agent in a controlled manner while closely monitoring the internal temperature.[2] |
| Exposure to hazardous materials. | - this compound is classified as an irritant.[4]- Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of this compound synthesis?
A1: The most critical parameters are temperature control, especially during the exothermic nitration step, and the rate of addition of reagents. Efficient mixing is also crucial to ensure uniform reaction conditions and prevent localized overheating, which can lead to the formation of impurities and potential runaway reactions.[2]
Q2: How can the formation of isomeric byproducts be minimized during the nitration step?
A2: The formation of isomeric byproducts is a common challenge in the nitration of substituted anilines. A common strategy to improve regioselectivity is to protect the amino group as an acetamide before nitration. This alters the directing effect of the substituent and can lead to a more favorable isomer distribution.
Q3: What purification methods are most effective for this compound on a larger scale?
A3: Recrystallization is often the most scalable and cost-effective method for purification. For N-methyl-4-nitro-2-trifluoromethylaniline, recrystallization from ethanol has been shown to yield a high-purity product.[3] If higher purity is required, column chromatography may be necessary, but this can be less practical for very large quantities.
Q4: What are the key safety precautions when handling the reagents and intermediates involved in this synthesis?
A4: The nitration step involves corrosive and strong oxidizing agents, requiring careful handling in a controlled environment. The final product and intermediates may be toxic and can be absorbed through the skin. It is essential to work in a well-ventilated area, such as a fume hood, and to use appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing. An emergency response plan should be in place, with easy access to safety showers and eyewash stations.
Q5: How can the progress of the N-methylation reaction be monitored effectively during production?
A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material (2-nitro-4-(trifluoromethyl)aniline) and the formation of the product. For more quantitative analysis and to track impurity profiles, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.
Experimental Protocols
Method 1: N-methylation of 2-nitro-4-(trifluoromethyl)aniline (Based on a similar methylation reaction[1])
-
Reaction Setup: In a suitable reactor, dissolve 2-nitro-4-(trifluoromethyl)aniline in sulfuric acid (60-98% mass concentration) as the solvent.
-
Methylation: Add formaldehyde as the methylating agent to the solution. Maintain the reaction temperature between 20-60°C.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Neutralization: Carefully add the reaction mixture dropwise to a cooled mixed solution of ammonium hydroxide (10-28% mass concentration) and an organic solvent.
-
Work-up: Separate the organic layer and concentrate it to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent such as ethanol.
Method 2: Synthesis of a Positional Isomer, N-methyl-4-nitro-2-trifluoromethylaniline[3]
This protocol describes the synthesis of a positional isomer and may provide insights into reaction conditions.
-
Reaction Mixture: Heat a mixture of 3-nitrobenzotrifluoride (10 mmol) and N,N'-dimethylurea (20 mmol) to 50°C.
-
Addition of Base: Add sodium hydroxide (30 mmol) in the form of microbeads to 30 ml of DMSO.
-
Reaction: Maintain the reaction at 50°C for 4 hours while passing an airstream through the mixture.
-
Work-up: Dilute the mixture with ethyl acetate and wash it repeatedly with a saturated sodium carbonate solution.
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Isolation: Dry the organic phase over sodium sulfate and remove the solvent to obtain the crude product.
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Purification: Recrystallize the crude product from ethanol to yield pure N-methyl-4-nitro-2-trifluoromethylaniline.
Quantitative Data
The following table summarizes representative yields and purity for the synthesis of a positional isomer, N-methyl-4-nitro-2-trifluoromethylaniline, which may serve as a benchmark for the synthesis of this compound.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield | Purity (Initial) | Purity (After Recrystallization) | Reference |
| 3-nitrobenzotrifluoride | N,N'-dimethylurea | Sodium Hydroxide | DMSO | 50°C | 4 h | 100% | 95% | >98% | [3] |
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for addressing low product yield.
Experimental Workflow for this compound Synthesis
Caption: A proposed experimental workflow for the synthesis.
References
- 1. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]
- 2. Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process [mdpi.com]
- 3. N-Methyl-4-nitro-2-(trifluoroMethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 4. This compound CAS#: 20200-22-0 [amp.chemicalbook.com]
Technical Support Center: Purification of N-Methyl-2-nitro-4-(trifluoromethyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Methyl-2-nitro-4-(trifluoromethyl)aniline. The focus is on the removal of positional isomers that may arise during synthesis, ensuring the high purity required for subsequent applications.
Frequently Asked Questions (FAQs)
Q1: What are the likely positional isomers of this compound that I might encounter?
A1: During the synthesis of this compound, particularly through the nitration of N-methyl-4-(trifluoromethyl)aniline or related precursors, several positional isomers can be formed. The primary impurities are typically other isomers of N-methyl-nitro-(trifluoromethyl)aniline. The nitration of aniline in an acidic medium can lead to the formation of anilinium ions, which can direct nitration to the meta-position, in addition to the expected ortho- and para-products.[1] Therefore, you may encounter isomers where the nitro group is at a different position on the aromatic ring relative to the trifluoromethyl and N-methylamino groups.
Q2: What are the most common methods for separating these positional isomers?
A2: The most effective methods for separating positional isomers of substituted anilines are chromatography and recrystallization.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating isomers with slight differences in polarity.[2][3]
-
Gas Chromatography (GC): For volatile and thermally stable isomers, capillary GC offers high resolution.[4][5]
-
Recrystallization: This is a cost-effective method for purifying the desired isomer, provided a suitable solvent or solvent system can be identified that exploits differences in solubility between the isomers.[6][7]
Q3: How can I confirm the purity of my this compound sample after purification?
A3: Purity is typically assessed using a combination of chromatographic and spectroscopic techniques. HPLC and GC are excellent for quantifying the percentage of the desired isomer and detecting impurities.[2][4] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the identity of the purified compound and its isomers.[2]
Troubleshooting Guides
Chromatographic Separation (HPLC & GC)
Issue 1: Poor or no separation of isomers.
| Possible Cause | Troubleshooting Step |
| Inappropriate Column Selection | For HPLC, ensure you are using a column with sufficient selectivity for isomers, such as a C18 or a phenyl-hexyl column.[8] For GC, a capillary column with a polar stationary phase is often effective for separating nitroaniline isomers.[4][5] |
| Incorrect Mobile/Carrier Phase | In HPLC, adjust the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) to optimize selectivity.[3] For GC, ensure the carrier gas flow rate and temperature program are optimized.[4][5] |
| pH of Mobile Phase (HPLC) | For ionizable compounds like anilines, the pH of the mobile phase is critical. Adjusting the pH can alter the ionization state of the isomers and improve separation. |
Issue 2: Peak tailing or broad peaks.
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the sample concentration or injection volume. |
| Secondary Interactions with Stationary Phase | In HPLC, adding a competing amine (e.g., triethylamine) to the mobile phase can reduce peak tailing caused by interactions with residual silanols on the silica support.[9] |
| Void in the Column or Tubing | Check all fittings and connections for leaks or dead volume.[10] |
Recrystallization
Issue 1: The compound does not crystallize upon cooling.
| Possible Cause | Troubleshooting Step |
| Solution is not Saturated | The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[11] |
| Supersaturation | The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[11] |
| Inappropriate Solvent | The chosen solvent may be too good a solvent for the compound even at low temperatures. A solvent in which the compound is highly soluble when hot and poorly soluble when cold is ideal.[7][12] |
Issue 2: The purified product is still impure.
| Possible Cause | Troubleshooting Step |
| Inefficient Removal of Impurities | The impurities may have similar solubility to the desired product in the chosen solvent. Consider using a different solvent or a solvent mixture.[13] |
| Crystals Crashed Out Too Quickly | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[11] |
| Insufficient Washing | Wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.[12] |
Experimental Protocols
Protocol 1: HPLC Method for Isomer Separation
This protocol is a starting point for developing a specific method for this compound, based on methods for similar compounds.[3][8][9]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or triethylamine (for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A typical starting point is a 50:50 (v/v) mixture. The pH can be adjusted with a small amount of phosphoric acid or triethylamine to improve peak shape.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the sample and monitor the chromatogram for the separation of isomeric peaks. Adjust the mobile phase composition as needed to achieve optimal resolution.
Protocol 2: Recrystallization for Purification
This protocol is based on the successful recrystallization of a related isomer, N-methyl-4-nitro-2-trifluoromethylaniline.[6]
Reagents:
-
Ethanol
Procedure:
-
Dissolution: In a fume hood, dissolve the impure this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The desired isomer should crystallize out.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Representative HPLC Retention Times for Nitroaniline Isomers
This data is illustrative and based on typical elution orders for nitroaniline isomers on a C18 column. Actual retention times will vary depending on the specific conditions.
| Compound | Retention Time (min) |
| 4-Nitroaniline | 5.2 |
| 2-Nitroaniline | 6.8 |
| This compound | To be determined |
| Positional Isomer 1 | To be determined |
| Positional Isomer 2 | To be determined |
Table 2: Solubility of a Related Compound (5-Methyl-2-nitroaniline) for Recrystallization Solvent Selection
This data is for a related compound and serves as a guide for solvent screening.[14]
| Solvent | Solubility |
| Ethanol | Soluble |
| N,N-dimethylformamide | Soluble |
Visualizations
Caption: Workflow for the separation of positional isomers using HPLC.
Caption: Workflow for the purification of the target compound by recrystallization.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Methyl-4-nitro-2-(trifluoroMethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 7. mt.com [mt.com]
- 8. hplc.eu [hplc.eu]
- 9. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. 5-Methyl-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Analytical Characterization of N-Methyl-2-nitro-4-(trifluoromethyl)aniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analytical characterization of N-Methyl-2-nitro-4-(trifluoromethyl)aniline, a key intermediate in various synthetic pathways. Its performance and analytical profile are compared with two structurally related alternatives: 2-nitro-4-(trifluoromethyl)aniline and N-methyl-4-nitroaniline. This objective comparison, supported by experimental data and detailed methodologies, is intended to assist researchers in selecting the most suitable compound and analytical techniques for their specific applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its alternatives is presented below.
| Property | This compound | 2-Nitro-4-(trifluoromethyl)aniline | N-methyl-4-nitroaniline |
| CAS Number | 20200-22-0[1] | 400-98-6[2] | 100-15-2[3] |
| Molecular Formula | C₈H₇F₃N₂O₂[1] | C₇H₅F₃N₂O₂[2] | C₇H₈N₂O₂[3] |
| Molecular Weight | 220.15 g/mol [1] | 206.12 g/mol [2] | 152.15 g/mol [3] |
| Melting Point | 73-75 °C[4] | 104-110 °C[5] | 149-151 °C[3] |
| Boiling Point | 262.1 °C (Predicted)[4] | Not available | Decomposes[6] |
| Appearance | Solid | Yellow to brown crystals or powder[5] | Brownish-yellow prisms or yellow powder[6] |
Spectroscopic Analysis
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of these compounds. Below is a comparison of the available spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Compound | Solvent | Chemical Shifts (ppm) and Coupling Constants (J) |
| This compound | - | Data not available |
| 2-Nitro-4-(trifluoromethyl)aniline | CDCl₃ | δ 8.42 (d, J not specified, 1H), 7.56 (dd, J not specified, 1H), 6.93 (d, J not specified, 1H), 6.43 (s, 2H, -NH₂)[7] |
| N-methyl-4-nitroaniline | DMSO-d₆ | δ 8.02 (d, J not specified, 2H), 7.32 (m, 1H, -NH), 6.62 (d, J not specified, 2H), 2.81 (s, 3H, -CH₃)[8] |
¹³C NMR Data
| Compound | Solvent | Chemical Shifts (ppm) |
| This compound | - | Data not available |
| 2-Nitro-4-(trifluoromethyl)aniline | Polysol | Data available but requires account to view[9] |
| N-methyl-4-nitroaniline | DMSO-d₆ | δ 156.67, 136.63, 127.37, 113.35[10] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.
Key Mass Spectral Peaks (m/z)
| Compound | Molecular Ion (M+) | Key Fragment Ions |
| This compound | 220 (Predicted) | Data not available |
| 2-Nitro-4-(trifluoromethyl)aniline | 206 | 190, 160, 140, 113[11] |
| N-methyl-4-nitroaniline | 152 | 122, 106, 92, 77, 65[6][12] |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecules.
Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C-H Stretch (Aromatic) | NO₂ Stretch (Asymmetric) | NO₂ Stretch (Symmetric) | C-F Stretch |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| 2-Nitro-4-(trifluoromethyl)aniline | ~3400-3500 | ~3100 | ~1530 | ~1350 | ~1100-1300 |
| N-methyl-4-nitroaniline | ~3400 | ~3100 | ~1500 | ~1300 | - |
Chromatographic Analysis
Chromatographic methods are essential for assessing the purity and quantifying these compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like the anilines discussed here.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile method for the purity determination and quantification of these nitroaromatic compounds.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general method suitable for the analysis of substituted anilines.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-450 amu.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on methods developed for the analysis of nitroaromatic compounds.
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute with the mobile phase to a working concentration of approximately 10-100 µg/mL.
-
Instrumentation: A standard HPLC system with a UV detector.
-
HPLC Conditions:
Visualizations
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of aniline derivatives.
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for characterization.
References
- 1. epa.gov [epa.gov]
- 2. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 3. N-Methyl-4-nitroaniline(100-15-2) IR Spectrum [chemicalbook.com]
- 4. N,N-DIMETHYL-4-NITROANILINE(100-23-2) 1H NMR [m.chemicalbook.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Amino-3-nitrobenzotrifluoride(400-98-6) 1H NMR spectrum [chemicalbook.com]
- 8. N-Methyl-4-nitroaniline(100-15-2) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]
- 12. Benzenamine, N-methyl-4-nitro- [webbook.nist.gov]
A Comparative Guide to HPLC Method Development for N-Methyl-2-nitro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of strategies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of N-Methyl-2-nitro-4-(trifluoromethyl)aniline. The content is designed to assist researchers and analytical scientists in establishing a reliable method for quantification and impurity profiling of this compound. The guide also presents a comparative analysis with alternative analytical techniques.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to successful HPLC method development. Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H7F3N2O2 | |
| Molecular Weight | 220.15 g/mol | |
| Melting Point | 73-75 °C | [1] |
| Boiling Point | 262.1 ± 40.0 °C (Predicted) | [1] |
| pKa | -3.14 ± 0.25 (Predicted) | [1] |
| Appearance | Light yellow to yellow Solid | [1] |
Proposed HPLC Method and Comparison with Alternatives
Given the aromatic and moderately polar nature of this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point. This approach separates compounds based on their hydrophobicity.
Recommended RP-HPLC Method
This proposed method is based on common practices for the analysis of similar aromatic nitro compounds and trifluoromethylated anilines.[2][3]
Table 1: Proposed RP-HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (Gradient) | A gradient elution is recommended to ensure the elution of potential impurities with a wide range of polarities. |
| Gradient | 50% Acetonitrile to 90% Acetonitrile over 20 minutes | A starting concentration of 50% acetonitrile provides good retention of the analyte, while the gradient allows for the elution of more non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Detection | UV at 254 nm | Aromatic nitro compounds typically exhibit strong UV absorbance around this wavelength. A UV scan of the analyte is recommended to determine the optimal wavelength. |
| Injection Volume | 10 µL | A standard injection volume that can be adjusted based on the sample concentration. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Alternative Analytical Techniques
While RP-HPLC is the recommended technique, other methods could be considered depending on the specific analytical challenge.
Table 2: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning between a non-polar stationary phase and a polar mobile phase. | Versatile, robust, high resolution, and widely available. | May require derivatization for compounds with poor chromophores. |
| Normal-Phase HPLC (NP-HPLC) | Partitioning between a polar stationary phase and a non-polar mobile phase. | Good for separating very polar or isomeric compounds. | Less common, requires non-aqueous mobile phases which can be more difficult to handle. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High efficiency and sensitivity, especially with mass spectrometry detection. | Requires volatile and thermally stable analytes; derivatization is often necessary for polar compounds like anilines.[2] |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns and higher pressures. | Faster analysis times and higher resolution compared to HPLC. | Higher initial instrument cost. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Provides molecular weight and structural information, highly sensitive and selective. | Higher instrument and maintenance costs. |
Experimental Protocols
Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This will be the stock solution.
-
Prepare working standards by serial dilution of the stock solution.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (50% acetonitrile in water) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the standard solutions to establish system suitability (e.g., retention time, peak area, tailing factor).
-
Inject the sample solutions.
-
After the analysis, wash the column with a high percentage of organic solvent (e.g., 95% acetonitrile) to remove any strongly retained compounds.
Visualizations
Logical Workflow for HPLC Method Development
Caption: A flowchart illustrating the systematic approach to HPLC method development.
Potential Impurities in the Synthesis of Related Anilines
The synthesis of substituted anilines can result in various process-related impurities. Understanding these potential impurities is crucial for developing a specific and robust analytical method.
Caption: Potential impurities originating from the synthesis of this compound.
References
Navigating the Analytical Maze: A Comparative Guide to GC-MS and HPLC for Impurity Profiling of N-Methyl-2-nitro-4-(trifluoromethyl)aniline
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of impurities in N-Methyl-2-nitro-4-(trifluoromethyl)aniline, a crucial building block in modern synthetic chemistry.
The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, robust and reliable analytical methods are essential for their identification and quantification. This guide delves into the experimental protocols for both GC-MS and HPLC, presenting comparative data to aid in the selection of the most appropriate technique for specific analytical challenges.
Potential Impurities in this compound
A thorough understanding of the synthetic and potential degradation pathways of this compound is crucial for identifying likely impurities. The synthesis of N-Methyl-4-nitro-2-(trifluoromethyl)aniline often involves the reaction of 3-nitrobenzotrifluoride with N,N'-dimethylurea.[1] This suggests that unreacted starting materials and positional isomers are probable process-related impurities. Furthermore, studies on similar compounds, such as N-methyl-4-nitroaniline, have shown that N-demethylation is a primary degradation pathway.[2]
Based on these insights, the following are considered potential impurities in this compound:
-
Process-Related Impurities:
-
3-Nitrobenzotrifluoride (Unreacted Starting Material)
-
Positional Isomers (e.g., N-Methyl-4-nitro-2-(trifluoromethyl)aniline)
-
-
Degradation Product:
-
2-Nitro-4-(trifluoromethyl)aniline (Demethylated analogue)
-
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Approach
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its likely impurities. The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer provides a robust analytical solution.
Experimental Protocol: GC-MS
This protocol is adapted from established methods for the analysis of aniline derivatives and related compounds.[3]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as methanol or dichloromethane.
-
If necessary, perform a liquid-liquid extraction for complex matrices. For aqueous samples, adjust the pH to >11 with 1.0 M NaOH and extract with dichloromethane.
-
For trace analysis, the extract can be concentrated under a gentle stream of nitrogen.
2. GC-MS Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-450 amu |
| Data Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
3. Data Analysis:
-
Qualitative Identification: Compare the retention times and mass spectra of the peaks in the sample chromatogram with those of certified reference standards.
-
Quantitative Analysis: For quantification, create a calibration curve by plotting the peak area of the target analyte against its concentration. The concentration of the analyte in the sample can then be determined from this curve.
High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
HPLC with UV detection is a widely used and versatile technique for the purity assessment of a broad range of compounds, including those that are non-volatile or thermally labile.
Experimental Protocol: HPLC-UV
This protocol is based on methods developed for the analysis of related trifluoromethyl and nitroaniline compounds.[4][5]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase or a suitable organic solvent like acetonitrile to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). Addition of 0.1% formic acid can improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detector | |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
3. Data Analysis:
-
Qualitative Identification: Identify peaks by comparing their retention times with those of reference standards.
-
Quantitative Analysis: Calculate the purity and impurity levels using the area normalization method or by creating a calibration curve with reference standards.
Performance Comparison: GC-MS vs. HPLC-UV
The choice between GC-MS and HPLC-UV depends on the specific analytical requirements, including the nature of the impurities, the required sensitivity, and the available instrumentation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass fragmentation. | Separation based on polarity in a liquid mobile phase, with detection by UV absorbance. |
| Applicability | Ideal for volatile and thermally stable compounds. Well-suited for identifying unknown impurities through mass spectral libraries. | Applicable to a wide range of compounds, including non-volatile and thermally labile substances. |
| Sensitivity & Selectivity | High sensitivity and selectivity, especially in SIM mode. Provides structural information for definitive identification. | Good sensitivity, but can be limited by the chromophore of the analyte. Selectivity depends on chromatographic resolution. |
| Sample Preparation | May require derivatization for polar compounds to improve volatility. | Generally simpler, involving dissolution in a suitable solvent. |
Quantitative Data Summary
| Analytical Method | Analyte (Representative) | Linearity (R²) | LOD | LOQ | Reference |
| GC-MS | Methylaniline compounds | >0.999 | 1.0 mg/L | - | [6] |
| Trifluoromethoxy aniline isomers | - | < 0.8 µg/mL | < 4 µg/mL | [3] | |
| HPLC-UV | 4-(trifluoromethyl) aniline | >0.99 | - | - | [4] |
| 3-Bromo-5-(trifluoromethyl)aniline Impurities | - | - | - | [5] |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly dependent on the specific instrument and method conditions.
Visualizing the Analytical Workflow
A clear understanding of the analytical workflow is essential for implementing these methods effectively.
References
- 1. N-Methyl-4-nitro-2-(trifluoroMethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
Comparative Reactivity Analysis: N-Methyl-2-nitro-4-(trifluoromethyl)aniline in Context
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted anilines is paramount for predictable and efficient synthesis. This guide provides a comprehensive comparison of N-Methyl-2-nitro-4-(trifluoromethyl)aniline with other key aniline derivatives, supported by experimental data and detailed protocols.
The reactivity of an aniline is critically influenced by the electronic properties of its substituents. Electron-donating groups (EDGs) enhance the electron density on the nitrogen atom, thereby increasing its basicity and nucleophilicity. Conversely, electron-withdrawing groups (EWGs) diminish electron density, leading to reduced basicity and reactivity.[1][2]
This compound is a highly deactivated aniline derivative. It features two potent electron-withdrawing groups: a nitro group (-NO₂) and a trifluoromethyl group (-CF₃). The nitro group exerts a strong electron-withdrawing effect through both resonance and induction (-M and -I effects), while the trifluoromethyl group primarily acts through a powerful inductive effect (-I effect).[3][4] The presence of these groups significantly reduces the electron density on the aromatic ring and, consequently, on the nitrogen atom. The N-methyl group, in contrast, is a weak electron-donating group.
Basicity and Nucleophilicity: A Quantitative Comparison
The most direct measure of the electronic influence of substituents on an aniline's reactivity is its basicity, quantified by the pKa of its conjugate acid. A lower pKa value corresponds to a weaker base and a less nucleophilic aniline.
This compound is predicted to be an exceptionally weak base, with a calculated pKa of approximately -3.14.[5] This starkly contrasts with aniline, which has a pKa of 4.60. The cumulative electron-withdrawing effects of the nitro and trifluoromethyl groups are responsible for this dramatic decrease in basicity.
The following table summarizes the pKa values and Hammett constants for a selection of para-substituted anilines, illustrating the impact of different substituents on basicity.
| Substituent (para-) | Hammett Constant (σp) | pKa |
| -NH₂ | -0.66 | 6.08 |
| -OCH₃ | -0.27 | 5.34 |
| -CH₃ | -0.17 | 5.08 |
| -H | 0.00 | 4.60 |
| -Cl | 0.23 | 3.98 |
| -Br | 0.23 | 3.91 |
| -CN | 0.66 | 1.74 |
| -NO₂ | 0.78 | 1.00 |
| This compound (Predicted) | - | -3.14 |
Table 1: Hammett Constants and pKa Values for Selected para-Substituted Anilines.[2]
Reactivity in Electrophilic Aromatic Substitution
The amino group of aniline is a strong activating group and an ortho-, para- director in electrophilic aromatic substitution reactions. However, the presence of strong deactivating groups like -NO₂ and -CF₃ in this compound renders the aromatic ring highly electron-deficient and thus, significantly less susceptible to electrophilic attack.
Experimental Protocols
Determination of pKa by UV-Vis Spectrophotometry
A common method for determining the pKa of anilines is through UV-Vis spectrophotometry. This technique relies on the different absorption spectra of the protonated and deprotonated forms of the aniline.
Materials:
-
Substituted aniline of interest
-
Sulfuric acid solutions of varying concentrations (to achieve a range of acidic pH values)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the aniline in a suitable solvent (e.g., methanol).
-
Prepare a series of solutions with a constant concentration of the aniline in sulfuric acid solutions of different, known concentrations.
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Identify the wavelength of maximum absorbance (λ_max) for both the protonated and deprotonated species.
-
Measure the absorbance of each solution at these two wavelengths.
-
The pKa can be calculated using the following equation: pKa = H₀ + log([A] - [AH⁺]) / ([AH⁺] - [A]) where H₀ is the Hammett acidity function, and A is the absorbance.
Comparative Nucleophilicity via Competitive Acylation
To experimentally compare the nucleophilic reactivity of different anilines, a competitive acylation reaction can be performed.
Materials:
-
This compound
-
A reference aniline (e.g., aniline or 4-nitroaniline)
-
An acylating agent (e.g., acetic anhydride or benzoyl chloride)
-
A non-nucleophilic solvent (e.g., acetonitrile or dichloromethane)
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
In a reaction vessel, dissolve equimolar amounts of this compound and the reference aniline in the chosen solvent.
-
Add a limiting amount of the acylating agent to the solution (e.g., 0.5 equivalents relative to the total amount of anilines).
-
Stir the reaction mixture at a constant temperature for a defined period.
-
Quench the reaction by adding water.
-
Extract the organic products with a suitable solvent.
-
Analyze the product mixture by GC-MS to determine the relative amounts of the acylated products of both anilines.
-
The ratio of the acylated products will provide a direct measure of the relative nucleophilicity of the two anilines.
Visualizing Reactivity Concepts
Figure 1: Influence of substituents on aniline reactivity.
Figure 2: Comparative basicity and reactivity.
References
A Comparative Guide to Validating the Purity of Synthesized N-Methyl-2-nitro-4-(trifluoromethyl)aniline
For researchers, scientists, and drug development professionals, the rigorous validation of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of analytical methodologies for assessing the purity of N-Methyl-2-nitro-4-(trifluoromethyl)aniline, with its precursor, 2-nitro-4-(trifluoromethyl)aniline, serving as a key comparative analyte and potential impurity.
This document outlines detailed experimental protocols, presents comparative data in structured tables, and includes workflow diagrams to assist in the selection and implementation of appropriate analytical techniques for quality control.
Comparative Analysis of Analytical Techniques
A multi-technique approach is recommended for the comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis and separation from non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent sensitivity for volatile impurities and provides structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural verification and the identification of impurities, including positional isomers.
Table 1: Comparison of Analytical Techniques for Purity Validation
| Analytical Technique | Principle | Typical Application | Advantages | Limitations |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Purity determination, quantification, impurity profiling. | High precision and accuracy, robust, suitable for non-volatile compounds. | Requires a chromophore for UV detection. |
| GC-MS | Separation based on volatility and polarity, detection by mass fragmentation. | Identification and quantification of volatile impurities, trace analysis. | High sensitivity and selectivity, provides structural information of impurities. | Requires the analyte to be volatile and thermally stable. |
| ¹H and ¹³C NMR | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Structural confirmation, identification of impurities and isomers. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods. |
| Melting Point | Determination of the temperature range over which a solid melts. | Preliminary purity assessment. | Simple, rapid, and inexpensive. | Insensitive to small amounts of impurities, not suitable for oils. |
Purity Profile and Potential Impurities
The primary impurity to consider in the synthesis of this compound is the unreacted starting material, 2-nitro-4-(trifluoromethyl)aniline. Other potential impurities could include byproducts from the methylation reaction or degradation products.
Table 2: Comparative Purity Data
| Compound | Purity by HPLC (%)[1] | Melting Point (°C) | Key Spectroscopic Data |
| This compound | > 98% | 73-75[2] | ¹H NMR (CDCl₃): δ ~3.0 (s, 3H, N-CH₃), ~7.0-8.2 (m, 3H, Ar-H) |
| 2-nitro-4-(trifluoromethyl)aniline | > 98%[1] | 106-107.5[1] | ¹H NMR (CDCl₃): δ ~6.4 (br s, 2H, NH₂), ~6.9-8.4 (m, 3H, Ar-H)[3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be robust and reproducible.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound and separating it from 2-nitro-4-(trifluoromethyl)aniline.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase to a concentration of approximately 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile impurities.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless).
-
Injector Temperature: 270°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Sample Preparation: Samples are diluted in dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for the structural confirmation of this compound.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR:
-
Acquisition of a standard proton spectrum.
-
Chemical shifts are referenced to TMS (0 ppm).
-
-
¹³C NMR:
-
Acquisition of a proton-decoupled carbon spectrum.
-
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.6-0.7 mL of CDCl₃.
Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for the purity validation of synthesized this compound.
Caption: Workflow for the purity validation of synthesized material.
Caption: Decision pathway for selecting the appropriate analytical method.
References
Comparative Analysis of Predicted ¹H and ¹³C NMR Spectra for N-Methyl-2-nitro-4-(trifluoromethyl)aniline and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-Methyl-2-nitro-4-(trifluoromethyl)aniline with experimentally determined data for its structural analogs. Due to the absence of publicly available experimental NMR data for the title compound, this analysis relies on established principles of NMR spectroscopy and data from structurally related molecules to forecast its spectral characteristics. This comparison is invaluable for researchers in synthetic chemistry and drug discovery for the purpose of structural verification and isomer differentiation.
Predicted and Experimental NMR Data Comparison
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. This is juxtaposed with the experimental data for key structural isomers and analogs. All experimental data is reported in deuterated chloroform (CDCl₃), and predictions are based on this solvent.
| Compound | Nucleus | Position | Predicted/Experimental δ (ppm) | Multiplicity | J (Hz) |
| This compound | ¹H | N-H | ~8.3 (broad s) | Broad Singlet | - |
| H-3 | ~8.4 | d | ~2.5 | ||
| H-5 | ~7.8 | dd | ~9.0, 2.5 | ||
| H-6 | ~7.0 | d | ~9.0 | ||
| N-CH₃ | ~3.1 (d) | Doublet | ~5.0 | ||
| ¹³C | C-1 | ~145 | - | - | |
| C-2 | ~130 | - | - | ||
| C-3 | ~135 | q | ~5 | ||
| C-4 | ~125 (q) | Quartet | ~30 | ||
| C-5 | ~120 | - | - | ||
| C-6 | ~115 | - | - | ||
| CF₃ | ~123 (q) | Quartet | ~270 | ||
| N-CH₃ | ~30 | - | - | ||
| N-Methyl-4-nitro-N-(trifluoromethyl)aniline[1] | ¹H | H-2, H-6 | 7.28 | dd | 8.6, 1.5 |
| H-3, H-5 | 8.24 | m | - | ||
| N-CH₃ | 3.20 | q | 1.7 | ||
| ¹³C | C-1 | 149.08 | - | - | |
| C-2, C-6 | 121.95 (q) | q | 2.7 | ||
| C-3, C-5 | 125.94 | - | - | ||
| C-4 | 144.83 | - | - | ||
| CF₃ | 123.44 (q) | q | 257.7 | ||
| N-CH₃ | 36.26 (q) | q | 2.3 | ||
| 2-Nitro-4-(trifluoromethyl)aniline[2] | ¹H | NH₂ | 6.43 | - | - |
| H-3 | 8.42 | - | - | ||
| H-5 | 7.56 | - | - | ||
| H-6 | 6.93 | - | - | ||
| N-Methyl-2-nitroaniline | ¹³C | C-1 | 146.1 | - | - |
| C-2 | 131.6 | - | - | ||
| C-3 | 135.8 | - | - | ||
| C-4 | 115.5 | - | - | ||
| C-5 | 126.9 | - | - | ||
| C-6 | 114.5 | - | - | ||
| N-CH₃ | 29.6 | - | - |
Note: Predicted values for this compound are derived from spectroscopic principles and data from the listed analogs.
Experimental Protocols
A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules is provided below.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample into a clean, dry vial.
-
Add 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to a height of approximately 4-5 cm.
-
Cap the NMR tube securely.
¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse (zg30 or equivalent)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-12 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-32
-
Referencing: Tetramethylsilane (TMS) at 0.00 ppm
¹³C NMR Acquisition Parameters:
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse (zgpg30 or equivalent)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-200 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration
-
Referencing: CDCl₃ solvent peak at 77.16 ppm
Data Interpretation and Signal Assignment
The predicted NMR data for this compound is based on the following analysis:
-
¹H NMR: The aromatic region is expected to show three distinct signals corresponding to H-3, H-5, and H-6. The strong electron-withdrawing effects of the nitro and trifluoromethyl groups will cause these protons to resonate at a lower field (higher ppm). The proton ortho to the nitro group (H-3) is predicted to be the most deshielded. The N-H proton signal is expected to be a broad singlet, and its chemical shift can be highly variable depending on concentration and sample purity. The N-methyl group will appear as a doublet due to coupling with the N-H proton.
-
¹³C NMR: The carbon attached to the trifluoromethyl group (C-4) and the trifluoromethyl carbon itself will appear as quartets due to coupling with the three fluorine atoms. The aromatic carbon signals will be spread out due to the different electronic environments created by the substituents.
Visualizing Structural Relationships and Experimental Workflow
The following diagrams illustrate the chemical structure with predicted proton assignments and a general workflow for NMR data acquisition and analysis.
Caption: Predicted ¹H NMR assignments for this compound.
Caption: General workflow for NMR-based structural elucidation.
References
A Comparative Guide to the Synthesis of N-Methyl-2-nitro-4-(trifluoromethyl)aniline and Its Regioisomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for N-Methyl-2-nitro-4-(trifluoromethyl)aniline and its closely related regioisomer, N-Methyl-4-nitro-2-(trifluoromethyl)aniline. The strategic placement of functional groups on the aniline scaffold is critical in medicinal chemistry and materials science, making the selective synthesis of these isomers a key consideration in research and development. This document outlines two distinct synthetic approaches, presenting detailed experimental protocols and quantitative performance data to inform methodology selection.
Comparative Analysis of Synthesis Methods
The synthesis of N-methylated nitro-trifluoromethylanilines can be approached through different strategies, primarily differing in the sequence of nitration and N-methylation steps, and the choice of starting materials. Below is a comparison of a documented method for N-Methyl-4-nitro-2-(trifluoromethyl)aniline and a proposed two-step synthesis for the target compound, this compound, based on established chemical transformations.
| Parameter | Method 1: Synthesis of N-Methyl-4-nitro-2-(trifluoromethyl)aniline | Method 2: Proposed Synthesis of this compound |
| Starting Material | 3-Nitrobenzotrifluoride and N,N'-dimethylurea | 4-Chloro-3-nitro-benzotrifluoride |
| Key Steps | Direct amination and methylation | 1. Ammonolysis2. N-methylation |
| Reagents | Sodium hydroxide, Dimethyl sulfoxide (DMSO) | 1. Aqueous ammonia2. Methylating agent (e.g., Methyl iodide), Base (e.g., K₂CO₃) |
| Yield | ~95% (crude)[1] | Step 1: Up to 99%[2]Step 2: Not reported, variable |
| Purity | 95% (crude)[1] | Step 1: >98% (HPLC)[2]Step 2: Requires purification |
| Reaction Conditions | 50°C, 4 hours[1] | Step 1: 100-120°C, 6 hours, under pressure[2]Step 2: Typically 80-120°C |
| Advantages | Single-step synthesis | High yield and purity of intermediate |
| Disadvantages | Synthesis of a different regioisomer | Two-step process, requires optimization of the methylation step |
Experimental Protocols
Method 1: Synthesis of N-Methyl-4-nitro-2-(trifluoromethyl)aniline[1]
This method facilitates the direct synthesis of N-Methyl-4-nitro-2-(trifluoromethyl)aniline from 3-nitrobenzotrifluoride.
Materials:
-
3-Nitrobenzotrifluoride
-
N,N'-dimethylurea
-
Sodium hydroxide (microbeads)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated soda solution
-
Sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of 1.91 g (10 mmol) of 3-nitrobenzotrifluoride and 1.76 g (20 mmol) of N,N'-dimethylurea is heated to 50°C.
-
To this mixture, 1.2 g (30 mmol) of sodium hydroxide in the form of microbeads is added, and the reaction is stirred in 30 ml of DMSO for 4 hours while passing through an airstream.
-
The reaction mixture is then diluted with ethyl acetate and washed repeatedly by shaking with a saturated soda solution.
-
The organic phase is dried over sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be recrystallized from ethanol to afford pure N-methyl-4-nitro-2-trifluoromethylaniline.
Method 2: Proposed Synthesis of this compound
This proposed two-step synthesis first prepares the intermediate 2-nitro-4-(trifluoromethyl)aniline, which is then N-methylated.
Step 1: Synthesis of 2-nitro-4-(trifluoromethyl)aniline [2]
Materials:
-
4-Chloro-3-nitro-benzotrifluoride
-
Aqueous ammonia
-
Water
Procedure:
-
In a suitable pressure vessel, 644 g (2.85 mol) of 4-chloro-3-nitro-benzotrifluoride and excess aqueous ammonia are combined.
-
The mixture is heated to 115°C and maintained at this temperature for 6 hours, during which the pressure will rise.
-
After the reaction period, the mixture is cooled to room temperature, and the pressure is released.
-
The resulting crystalline product is collected by filtration, washed with water, and dried to yield 2-nitro-4-trifluoromethyl-aniline.
Step 2: N-methylation of 2-nitro-4-(trifluoromethyl)aniline (General Protocol) [3]
Materials:
-
2-nitro-4-(trifluoromethyl)aniline
-
Methyl halide (e.g., methyl iodide)
-
A suitable base (e.g., Potassium carbonate, Sodium hydride)
-
A polar aprotic solvent (e.g., Acetonitrile, DMF)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of 2-nitro-4-(trifluoromethyl)aniline in a polar aprotic solvent, a suitable base is added. Due to the reduced nucleophilicity of the amino group caused by the ortho-nitro group, a strong base may be required.
-
The methylating agent (e.g., methyl iodide) is added dropwise to the stirring suspension at room temperature.
-
The reaction mixture is heated to a temperature between 80-120°C and monitored by TLC or LC-MS until completion.
-
After cooling to room temperature, any inorganic salts are filtered off. The reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizing the Synthesis Pathways
The following diagrams illustrate the chemical transformations described in the experimental protocols.
Caption: Method 1: Direct synthesis of the regioisomer.
Caption: Method 2: Proposed two-step synthesis.
References
Comparative Guide to the Structure-Activity Relationship of N-Methyl-2-nitro-4-(trifluoromethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-Methyl-2-nitro-4-(trifluoromethyl)aniline derivatives and related compounds, focusing on their potential as anticancer and androgen receptor (AR) antagonist agents. The inclusion of a trifluoromethyl group is a key structural feature in many modern pharmaceuticals, often enhancing metabolic stability and biological activity.[1][2] Similarly, the nitroaniline scaffold is prevalent in compounds with demonstrated cytotoxic and antimicrobial properties.[3]
This document synthesizes available experimental data to offer insights into the therapeutic potential of this class of compounds. Due to the limited availability of a single comprehensive study on a homologous series of this compound derivatives, this guide draws comparisons from structurally related analogues to infer potential SAR trends.
Comparative Biological Activity
The biological activity of this compound derivatives and related structures has been primarily investigated in the contexts of oncology and endocrinology. The trifluoromethyl and nitro functional groups are known to influence the electronic properties and lipophilicity of the molecules, which can significantly impact their interaction with biological targets.[1]
Anticancer Activity
Derivatives of trifluoromethylaniline and nitroaniline have demonstrated cytotoxic effects against a variety of cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis.[4] The presence of the trifluoromethyl group has been noted as an important structural feature for the cytotoxicity of N-nitroaryl derivatives.[5]
The following table summarizes the cytotoxic activity of various related aniline derivatives. It is important to note that the experimental conditions and cell lines vary between studies, which should be taken into consideration when comparing the data.
| Compound ID/Name | N-Substituent / Core Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Related Trifluoromethyl Derivatives | ||||
| Compound 3b | 7-Chloro-3-phenyl-5-(trifluoromethyl)[4][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma) | 25.4 | [2] |
| C32 (Melanoma) | 24.4 | [2] | ||
| DU145 (Prostate) | 27.8 | [7] | ||
| Chalcone 9 | Propargyl group on 4'-amino-3,4-difluorochalcone with α-CF3 | DU145 (Prostate) | 1.43 | [8] |
| PC-3 (Prostate) | 1.34 | [8] | ||
| Related Nitroaniline Derivatives | ||||
| Compound 1a | 4-Methylphenyl on 2-nitroaniline | HCT116 (Colon) | 0.0059 | [3] |
| Compound 1b | 4-(Dimethylamino)phenyl on 2-nitroaniline | HCT116 (Colon) | 8.7 | [3] |
| Androgen Receptor Antagonists | ||||
| Compound EF2 | 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine | LNCaP (Prostate) | 0.30 | [9] |
| Compound EL15 | 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine derivative | LNCaP (Prostate) | 0.94 | [9] |
| Compound 9a | Boronic acid substituted 4-nitro-3-trifluoromethylanilide | LAPC-4 (Prostate) | More effective than Flutamide | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide generalized protocols for the synthesis of N-substituted nitroaniline derivatives and the evaluation of their cytotoxic activity.
General Synthesis of N-Aryl-2-nitro-4-(trifluoromethyl)aniline Derivatives
This protocol is a generalized procedure based on common synthetic routes for related compounds.
-
Reaction Setup: In a round-bottom flask, combine 4-chloro-3-nitrobenzotrifluoride (1 equivalent), the desired substituted aniline (1.2 equivalents), and potassium carbonate (2 equivalents) in dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture at 120°C for 8-12 hours.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the N-aryl-2-nitro-4-(trifluoromethyl)aniline derivative.
Cytotoxicity Evaluation: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically prepared by serial dilution) and incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well. Incubate the plate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 500 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate a potential signaling pathway targeted by these compounds and a general workflow for their evaluation.
Caption: Potential mechanism of action for androgen receptor antagonist derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal and cytotoxic activities of some N-substituted aniline derivatives bearing a hetaryl fragment - CONICET [bicyt.conicet.gov.ar]
- 8. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer [mdpi.com]
- 9. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for N-propyl-3-(trifluoromethyl)aniline and its Analogues
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of data integrity, regulatory compliance, and the overall success of pharmaceutical and chemical development. This guide provides an objective comparison of analytical methodologies for the quantitative analysis of N-propyl-3-(trifluoromethyl)aniline and its analogues, which are key intermediates in the synthesis of various pharmaceuticals and agrochemicals.
While specific, publicly available validated methods for N-propyl-3-(trifluoromethyl)aniline are limited, this guide outlines established analytical techniques and provides supporting experimental data from closely related analogues to offer a reliable framework for method development and validation.[1] The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), both of which are powerful tools for the analysis of these compounds.[2][3]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method hinges on the specific requirements of the analysis, such as the desired sensitivity, the nature of the sample matrix, and whether impurity profiling or precise quantification is the primary goal. Both HPLC and GC-MS offer distinct advantages for the analysis of N-propyl-3-(trifluoromethyl)aniline and its analogues.
High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique suitable for a wide range of substituted anilines without the necessity for derivatization.[2] It is particularly well-suited for routine quality control and purity assessments due to its high precision and accuracy.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) provides exceptional sensitivity and specificity, making it the preferred method for trace-level analysis and the definitive identification of impurities through mass spectral data.[2][3] However, for some aniline compounds, a derivatization step may be required to improve their volatility and chromatographic performance.[4]
The following table summarizes the key performance characteristics of HPLC and GC-MS for the analysis of aniline and its substituted analogues, providing a baseline for what can be expected for N-propyl-3-(trifluoromethyl)aniline.
Data Presentation: Performance of Analytical Methods for Aniline Analogues
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[3] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[3] |
| Sample Volatility | Not required.[3] | Required.[3] |
| Linearity Range | 0.010% - 1.5% (with regard to indigo weight) for aniline and N-methylaniline.[5] A typical range for assay methods is 80% to 120% of the expected value.[6] | 0.5 - 20 µg/mL for aniline in soil.[7] 0.5 - 25.0 mg/L for aniline in serum.[8] 40 - 800 µg/L for aniline in water.[9][10] |
| Accuracy (% Recovery) | For related substances, mean recovery should be between 85.0% and 115.0%.[11] For assays, the mean recovery should be between 97.0% and 103.0%.[11] | 76% to 98% for aniline in quartz sand and soil.[7] 98.3% - 101.6% for phytochemicals in a plant-based substance.[12] |
| Precision (%RSD) | Repeatability: < 1% is often achievable. Intermediate Precision: < 2% is often achievable. For teriflunomide, repeatability RSD was 0.751% and intermediate precision RSD was 1.245%.[13] | Within-run precision of 3.8% and between-run precision of 5.8% for aniline in serum at 5 mg/L.[8] Intraday and interday precision RSD of ≤2.56% for phytochemicals.[12] |
| Limit of Detection (LOD) | ≤ 0.2 μg/L for aniline and nitroanilines in water using on-line SPE-HPLC.[14] | 0.1 mg/L for aniline in serum.[8] 2.3 µg/L for aniline in water (GC-NPD).[9] |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2] | 0.04 mg/kg for aniline in soil.[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are general experimental protocols for HPLC and GC-MS analysis of N-propyl-3-(trifluoromethyl)aniline and its analogues.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a general reverse-phase HPLC method for assessing the purity of N-propyl-3-(trifluoromethyl)aniline and its derivatives.[15]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, often with 0.1% formic acid to improve peak shape.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at a suitable wavelength, typically around 254 nm.[1]
-
Sample Preparation: Dissolve the sample accurately in a suitable diluent, such as a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL).[1][15]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a general approach for the GC-MS analysis of substituted anilines.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[1]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1][2]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Injector: Splitless injection is commonly used for trace analysis.
-
Temperature Program: An initial oven temperature of 70-80°C, held for 1-2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.[1]
-
Mass Spectrometer: Operated in electron ionization (EI) mode, with full scan for qualitative analysis and selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
Sample Preparation and Derivatization: For some anilines, derivatization may be necessary to increase volatility. A common method is acylation.[2] The sample is typically dissolved in a suitable solvent like ethyl acetate.
Mandatory Visualization
To facilitate a clear understanding of the processes involved, the following diagrams illustrate the general workflows for analytical method validation and the specific analytical techniques discussed.
General workflow for analytical method validation.
Experimental workflows for HPLC and GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Determination of Aniline in Soil by ASE/GC-MS [mdpi.com]
- 8. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. epa.gov [epa.gov]
- 11. scispace.com [scispace.com]
- 12. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Cytotoxicity of Trifluoromethylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of various trifluoromethylaniline derivatives, offering valuable insights for cancer research and the development of novel therapeutic agents. The inclusion of the trifluoromethyl group in aniline derivatives often enhances their metabolic stability and cytotoxic potential, making them a significant area of study in medicinal chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathway associated with their cytotoxic mechanism.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of several trifluoromethylaniline derivatives against a panel of human cancer cell lines is summarized below. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), has been compiled from various studies to facilitate a direct comparison of their potency.[1]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Anilino-Substituted Pyrimidine and Quinazoline Derivatives | ||
| Compound 8a (4-anilinoquinazoline derivative) | A431 (Skin Carcinoma) | 2.62 |
| Anilino pyrimidine sulfonamide 3d | K562 (Leukemia) | Promising activity, not specified |
| Anilino pyrimidine sulfonamide 3e | K562 (Leukemia) | Promising activity, not specified |
| Anilino pyrimidine sulfonamide 3g | K562 (Leukemia) | Promising activity, not specified |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | ||
| 3a | A375 (Melanoma) | >50 |
| C32 (Melanoma) | 28.3 | |
| DU145 (Prostate) | 29.1 | |
| MCF-7 (Breast) | >50 | |
| 3b | A375 (Melanoma) | 25.4 |
| C32 (Melanoma) | 24.4 | |
| DU145 (Prostate) | 27.8 | |
| MCF-7 (Breast) | 45.6 | |
| 3c | A375 (Melanoma) | >50 |
| C32 (Melanoma) | 32.1 | |
| DU145 (Prostate) | >50 | |
| MCF-7 (Breast) | >50 | |
| 3d | A375 (Melanoma) | 42.3 |
| C32 (Melanoma) | 35.8 | |
| DU145 (Prostate) | >50 | |
| MCF-7 (Breast) | >50 | |
| 4a | DU145 (Prostate) | 26.7 |
| Other Trifluoromethyl-Substituted Derivatives | ||
| 4c | Not Specified | 1.02 |
| 6e | Not Specified | 0.42 |
| 4g | Not Specified | 0.52 |
| 6g | Not Specified | 0.15 |
| 5c | Not Specified | 0.49 |
Experimental Protocols
A thorough understanding of the methodologies used to obtain cytotoxicity data is essential for accurate interpretation and replication of findings. Below are detailed protocols for the synthesis of related aniline derivatives and the assessment of their cytotoxic activity.
General Synthesis of 4-Anilinoquinazoline Derivatives
A solution of the appropriate aniline (0.33 mmol) and formamidine acetate (0.55 mmol) in 10 mL of absolute ethanol is refluxed for 6 hours.[1] Following the reflux, the reaction mixture is cooled. The resulting precipitate is then collected by filtration, washed, and dried to yield the desired quinazoline derivative.[1] Further structural modifications can be achieved through subsequent chemical reactions.
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to determine cell viability.[1][2][3][4][5]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1][2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds, typically prepared through serial dilution, and incubated for an additional 48-72 hours.[1]
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL). The plate is then incubated for 2-4 hours.[1]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals that have formed in viable cells.[1]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength, typically between 500 and 600 nm, using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]
-
IC50 Calculation: The IC50 value is determined from a dose-response curve generated by plotting the percentage of cell viability against the compound concentrations.[1]
Mechanism of Action: Induction of Apoptosis
Studies on trifluoromethyl-containing compounds suggest that a primary mechanism of their cytotoxic action is the induction of apoptosis, or programmed cell death.[1] This process is often mediated by the intrinsic (mitochondrial) pathway.
Caption: Proposed intrinsic apoptotic pathway induced by trifluoromethylaniline derivatives.
The intrinsic pathway of apoptosis is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria.[6] This event triggers the activation of a cascade of caspases, which are a family of cysteine proteases that execute the apoptotic program.[1] Specifically, released cytochrome c participates in the formation of the apoptosome, which in turn activates caspase-9.[6][7] Activated caspase-9 then activates the executioner caspase, caspase-3, leading to the biochemical and morphological changes characteristic of apoptosis.[6][7]
Experimental and logical Workflow
The following diagram illustrates a typical workflow for the evaluation of trifluoromethylaniline derivatives for their cytotoxic potential.
Caption: General workflow for the evaluation of trifluoromethylaniline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Hirshfeld Surface Analysis of Substituted Nitroaniline Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences and materials engineering, a profound understanding of intermolecular interactions is paramount. These non-covalent forces dictate the crystal packing of molecules, which in turn governs critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides an in-depth, comparative analysis of substituted nitroaniline compounds using Hirshfeld surface analysis, a powerful computational tool for visualizing and quantifying intermolecular interactions in the crystalline state. As a Senior Application Scientist, this document is structured to offer not just a methodology, but a causal understanding behind the experimental choices, ensuring both scientific integrity and practical applicability.
The Rationale: Why Hirshfeld Surface Analysis is a Cornerstone in Crystal Engineering
Before delving into the specifics of substituted nitroanilines, it is crucial to understand the "why" behind employing Hirshfeld surface analysis. Traditional methods often focus on individual bond distances and angles, providing a fragmented view of the crystal packing. Hirshfeld surface analysis, however, offers a holistic perspective.[1][2] It partitions the crystal space into regions where the electron density of a promolecule dominates over the procrystal, creating a unique three-dimensional surface for each molecule within a crystal.[1] This surface, when mapped with various properties, provides a rich, visual, and quantitative summary of all intermolecular contacts.[2][3]
This approach is particularly insightful for nitroaniline derivatives, a class of compounds extensively studied for their non-linear optical (NLO) properties and potential as active pharmaceutical ingredients (APIs). The interplay of strong and weak hydrogen bonds, π-π stacking, and other van der Waals forces, all influenced by the nature and position of substituents, can be elegantly unraveled.[4]
Experimental and Computational Workflow: A Self-Validating Protocol
The reliability of any analytical technique hinges on a robust and reproducible workflow. The following protocol for Hirshfeld surface analysis using the CrystalExplorer software is designed to be a self-validating system, ensuring accuracy and consistency.[3][5]
Step-by-Step Methodology
-
Crystal Structure Acquisition: The foundational requirement is a high-quality single-crystal X-ray diffraction structure in the Crystallographic Information File (CIF) format. These files contain the precise atomic coordinates and unit cell parameters.
-
Software and Setup: The primary tool for this analysis is CrystalExplorer.[3][5] It is a freely available software for academic use that integrates the necessary computational engines.
-
Importing the CIF File: Launch CrystalExplorer and import the CIF file of the substituted nitroaniline compound of interest. The software will display the unit cell and the molecules within it.
-
Molecule Selection and Surface Generation:
-
Select a single, representative molecule within the crystal lattice.
-
Generate the Hirshfeld surface by selecting the "Hirshfeld Surface" option. The standard surface is generated based on the electron distribution where the promolecule's contribution equals the procrystal's.[1]
-
-
Mapping Properties onto the Hirshfeld Surface:
-
dnorm : This is the most critical property. It is a normalized contact distance that highlights intermolecular close contacts. Red regions on the dnorm surface indicate contacts shorter than the van der Waals radii (strong interactions), white regions represent contacts around the van der Waals separation, and blue regions signify longer contacts (weaker interactions).[6][7]
-
Shape Index and Curvedness: These properties help to identify specific types of interactions. The shape index can reveal π-π stacking interactions, which appear as characteristic red and blue triangles. Curvedness highlights flat regions of the surface that are indicative of planar stacking.
-
Electrostatic Potential: Mapping the electrostatic potential helps to visualize the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule, providing insights into potential donor and acceptor sites for hydrogen bonding.
-
-
Generating 2D Fingerprint Plots: The 2D fingerprint plot is a powerful quantitative tool. It is a plot of the distance to the nearest nucleus external to the surface (de) versus the distance to the nearest nucleus internal to the surface (di). This plot summarizes all intermolecular contacts and can be decomposed to show the percentage contribution of specific atom-pair contacts to the total Hirshfeld surface.[8]
-
Quantitative Analysis: Decompose the full fingerprint plot to quantify the percentage contribution of different intermolecular contacts, such as H···H, O···H, C···H, and C···C interactions. This quantitative data is crucial for comparing different substituted nitroaniline compounds.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: "Experimental workflow for Hirshfeld surface analysis."
Comparative Analysis of Substituted Nitroaniline Compounds
To illustrate the power of this comparative approach, we will analyze the Hirshfeld surface data for three representative substituted nitroaniline compounds: 2-chloro-4-nitroaniline, 2-methyl-3-nitroaniline, and 4-nitroaniline. The following table summarizes the percentage contributions of the most significant intermolecular contacts.
| Intermolecular Contact | 2-Chloro-4-nitroaniline (%) | 2-Methyl-3-nitroaniline (%)[8] | N-(4-chlorophenyl)-1-(4-nitrophenyl)methanimine (%)[9] |
| O···H / H···O | Dominant | 39.0 | 37.3 |
| H···H | Significant | 21.3 | 25.5 |
| C···H / H···C | Present | 5.4 | 10.2 |
| C···C | - | - | 10.2 |
| Cl···H / H···Cl | Present | - | 3.5 |
| N···H / H···N | - | - | 3.5 |
| S···H | - | 5.9 | - |
| C···N / N···C | - | 5.8 | - |
In-Depth Discussion
The Dominance of O···H Interactions: Across all three compounds, the O···H/H···O contacts, primarily representing hydrogen bonds involving the nitro group and the amine group, are the most significant contributors to the crystal packing.[8][9][10] This is expected due to the strong hydrogen bond donor (amine) and acceptor (nitro) functionalities inherent to the nitroaniline scaffold. The red spots on the dnorm surfaces of these compounds would vividly illustrate these strong interactions.
The Role of Substituents:
-
2-Chloro-4-nitroaniline: The presence of the chloro substituent introduces C—H···Cl and Cl···H interactions, which, although weaker than hydrogen bonds, play a role in the overall crystal packing.[10] The electronegativity of the chlorine atom also influences the electrostatic potential of the molecule, affecting the strength and geometry of other interactions.
-
2-Methyl-3-nitroaniline: In this derivative of a Schiff base, the methyl group is primarily involved in weaker H···H and C···H contacts.[8] The steric bulk of the methyl group can also influence the overall molecular conformation and packing arrangement. The analysis of a related Schiff base also highlights significant S···H and C···N contacts, demonstrating the diverse interactions that can arise from different substituents.[8]
-
N-(4-chlorophenyl)-1-(4-nitrophenyl)methanimine: This more complex molecule showcases a wider array of interactions, including C···C contacts indicative of π-π stacking.[9] The presence of two aromatic rings provides opportunities for such stacking, which contributes significantly to the crystal stability.
dot graph G { layout=neato; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Influence of substituents on crystal packing."
Implications for Drug Development and Materials Science
The quantitative and visual insights provided by Hirshfeld surface analysis have profound implications:
-
Polymorph Screening: Different polymorphs of an API can have drastically different intermolecular interactions, leading to variations in solubility and stability. Hirshfeld surface analysis can be used to "fingerprint" and compare polymorphs, aiding in the selection of the most stable and effective form.
-
Co-crystal Design: By understanding the preferred intermolecular interactions of an API, co-formers can be rationally designed to form stable co-crystals with improved properties.
-
Structure-Property Relationships: The detailed analysis of intermolecular contacts helps in establishing clear structure-property relationships. For instance, the extent of π-π stacking in NLO materials can be correlated with their hyperpolarizability.
-
Formulation Development: Knowledge of the surface chemistry of a drug molecule, as revealed by Hirshfeld analysis, can guide the selection of excipients and formulation strategies to enhance dissolution and bioavailability.
Conclusion
Hirshfeld surface analysis is an indispensable tool in the modern chemist's arsenal, providing a nuanced and comprehensive understanding of the forces that govern molecular assembly in the solid state. For substituted nitroaniline compounds, this technique elegantly dissects the complex interplay of hydrogen bonding, π-stacking, and other van der Waals forces, offering a rational basis for the design of new materials and pharmaceutical agents with tailored properties. The ability to move from qualitative visualization to quantitative comparison empowers researchers to make informed decisions, accelerating the discovery and development process.
References
- 1. crystalexplorer.net [crystalexplorer.net]
- 2. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 3. crystalexplorer.net [crystalexplorer.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. crystalexplorer.net [crystalexplorer.net]
- 6. Crystal structure and Hirshfeld surface analysis of (Z)-6-[(2-hydroxy-5-nitroanilino)methylidene]-4-methylcyclohexa-2,4-dien-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole-molecule disorder of the Schiff base compound 4-chloro-N-(4-nitrobenzylidene)aniline: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Flutamide vs. its Cyano Analogue: A Comparative Analysis of Cytotoxicity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic profiles of the antiandrogen drug flutamide and its cyano analogue, supported by experimental data. This analysis focuses on the role of the nitroaromatic group in flutamide's toxicity and the potential for improved safety profiles with structural modifications.
Executive Summary
Flutamide, a nonsteroidal antiandrogen used in the treatment of metastatic prostate cancer, is associated with a risk of severe, idiosyncratic hepatotoxicity.[1][2] This liver injury is thought to be linked to its nitroaromatic functional group.[1][2] To investigate this hypothesis, a cyano analogue of flutamide was synthesized, replacing the nitro group with a cyano group.[1][2] Experimental evidence demonstrates that this modification significantly reduces cytotoxicity in hepatocyte cell lines while maintaining comparable antiandrogen activity.[1][2] The primary mechanism underlying flutamide's enhanced toxicity appears to be mitochondrial dysfunction, including the inhibition of complex I of the electron transport chain and subsequent ATP depletion.[1][3]
Quantitative Cytotoxicity Data
The following table summarizes the key quantitative findings from a comparative study on the cytotoxicity of flutamide (FLU) and its cyano analogue (CYA) in the TGFα-transfected mouse hepatocyte cell line (TAMH).
| Compound | LD50 (24h exposure) | Cell Viability at 75 µM |
| Flutamide (FLU) | ~75 µM[1][2][3] | ~50%[1][3] |
| Cyano Analogue (CYA) | ~150 µM[1][2][3] | ~90%[1][3] |
Experimental Protocols
The primary method used to assess the cytotoxicity of flutamide and its cyano analogue was the MTT cell viability assay.
MTT Cell Viability Assay:
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The detailed protocol is as follows:
-
Cell Culture: TAMH hepatocytes were cultured under standard conditions.
-
Treatment: Cells were treated with varying concentrations of flutamide (FLU), its cyano analogue (CYA), or vehicle control (DMSO) for a specified period (e.g., 24 hours).[1]
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.
-
Incubation: The cells were incubated to allow for the metabolic conversion of MTT by mitochondrial succinate dehydrogenase in viable cells into a purple formazan product.
-
Solubilization: A solubilization solution was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution was measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control cells. The LD50 value, the concentration of the compound that causes 50% cell death, was then calculated.
Visualizing the Data and Mechanisms
The following diagrams illustrate the experimental workflow and the proposed signaling pathway for flutamide-induced cytotoxicity.
Caption: A flowchart illustrating the key steps in the experimental workflow used to compare the cytotoxicity of flutamide and its cyano analogue.
Caption: A diagram illustrating the proposed signaling pathway for flutamide-induced cytotoxicity, highlighting the role of mitochondrial dysfunction.
Discussion and Conclusion
The replacement of the nitroaromatic group in flutamide with a cyano group leads to a significant reduction in cytotoxicity in hepatocytes.[1] The LD50 value for the cyano analogue is approximately twofold higher than that of flutamide, indicating a better safety profile at the cellular level.[1][3] This difference in toxicity is attributed to the nitro group's role in inducing mitochondrial dysfunction, specifically through the inhibition of complex I of the electron transport chain, leading to ATP depletion and cell death.[1][3]
Transcriptomic analysis further supports these findings, showing that flutamide induces more substantial changes in the expression of genes associated with oxidative phosphorylation, fatty acid β-oxidation, antioxidant defense, and cell death pathways compared to its cyano analogue.[1][2] Importantly, the structural modification does not compromise the antiandrogen activity of the compound.[1][2]
These findings suggest that the nitroaromatic moiety is a key contributor to flutamide's hepatotoxicity. The development of analogues with modifications to this group, such as the cyano substitution, presents a promising strategy for designing safer antiandrogen therapies. Further in vivo studies are warranted to confirm these in vitro findings and to fully evaluate the safety and efficacy of such analogues.
References
- 1. Comparison of the Cytotoxicity of the Nitroaromatic Drug Flutamide to Its Cyano Analogue in the Hepatocyte Cell Line TAMH: Evidence for Complex I Inhibition and Mitochondrial Dysfunction Using Toxicogenomic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the cytotoxicity of the nitroaromatic drug flutamide to its cyano analogue in the hepatocyte cell line TAMH: evidence for complex I inhibition and mitochondrial dysfunction using toxicogenomic screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of N-Methyl-2-nitro-4-(trifluoromethyl)aniline: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of N-Methyl-2-nitro-4-(trifluoromethyl)aniline (CAS Number: 20200-22-0), a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety Precautions
In the event of a spill or accidental release, the following immediate actions should be taken:
-
Evacuate the Area: Restrict access to the spill site.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment: Use absorbent materials to contain the spill and prevent it from entering drains or waterways.
-
First Aid:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes.
-
Skin: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
Seek immediate medical attention in all cases of exposure.
-
Operational Disposal Plan
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. The compound's halogenated and nitroaromatic nature necessitates specialized disposal techniques, typically involving high-temperature incineration.
Step-by-Step Disposal Procedure:
-
Segregation and Collection:
-
Collect waste this compound in a dedicated, clearly labeled, and sealed container.
-
Do not mix with other waste streams, particularly incompatible materials such as strong oxidizing agents.
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.
-
-
Container Management:
-
Ensure the waste container is made of a material compatible with the chemical.
-
The container must be in good condition, with a secure-fitting lid to prevent leaks or spills.
-
Label the container clearly with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., Toxic, Environmental Hazard).
-
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Follow all instructions provided by the disposal company regarding packaging and transportation.
-
-
Documentation:
-
Maintain a detailed record of the amount of waste generated and the date of disposal.
-
Retain all documentation provided by the hazardous waste disposal company, including waste manifests.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 20200-22-0 | [1][2] |
| Molecular Formula | C8H7F3N2O2 | [1][2] |
| Molecular Weight | 220.15 g/mol | [2] |
| Melting Point | 73-75 °C | [2] |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and should not replace a thorough review of the official Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. Always comply with all local, state, and federal regulations regarding hazardous waste disposal.
References
Personal protective equipment for handling N-Methyl-2-nitro-4-(trifluoromethyl)aniline
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of N-Methyl-2-nitro-4-(trifluoromethyl)aniline (CAS RN: 20200-22-0). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Chemical Identity:
| Name | This compound |
| CAS Number | 20200-22-0 |
| Molecular Formula | C₈H₇F₃N₂O₂ |
| Molecular Weight | 220.15 g/mol |
| Appearance | Orange-brown powder |
| Primary Hazards | Toxic by inhalation, in contact with skin, and if swallowed. Irritating to eyes, respiratory system, and skin.[1] |
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Butyl rubber or Nitrile rubber gloves. Ensure gloves are rated for protection against nitrocompounds and aromatic hydrocarbons.[2] For incidental contact, disposable nitrile gloves are acceptable, but for extended contact or immersion, more substantial gloves like butyl rubber are required.[3] | Provides a barrier against skin absorption, which is a primary route of exposure. Nitrile gloves offer good resistance to a range of chemicals and are a suitable alternative to latex.[2][3][4] |
| Eye Protection | Chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing or dust generation. | Protects eyes from dust particles and potential splashes of solutions containing the compound. |
| Skin and Body Protection | A flame-resistant lab coat (e.g., Nomex®) buttoned to its full length. Chemical-resistant apron and closed-toe shoes are also required. | Prevents contact of the chemical with skin and personal clothing. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and P100 particulate filters should be used when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely.[5][6][7][8][9] | Protects against inhalation of the toxic dust and any potential vapors.[10] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weighing paper, glassware, etc.) within the fume hood.
-
Don all required PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Handle the solid compound with care to minimize dust formation.
-
Use a micro-spatula for transferring the powder.
-
Weigh the compound on anti-static weighing paper or in a tared container within the fume hood.
-
If creating a solution, slowly add the solid to the solvent to avoid splashing.
-
-
Post-Handling:
-
Clean all equipment that has come into contact with the chemical.
-
Wipe down the work surface within the fume hood with an appropriate solvent (e.g., ethanol) and then with soap and water.
-
Dispose of all contaminated disposable materials (gloves, bench paper, weighing paper) as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Type | Immediate Action |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10] |
| Spill | Evacuate the area. For a small spill, if properly trained and equipped, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the laboratory and contact your institution's emergency response team. |
Disposal Plan
This compound is a halogenated, nitrated organic compound and must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., unused chemical, contaminated gloves, paper towels) should be placed in a clearly labeled, sealed container for halogenated organic solid waste .[11][12][13]
-
Solutions containing this compound should be collected in a separate, labeled container for halogenated organic liquid waste .[11][12][13]
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed hazardous waste disposal company. The primary method of disposal for such compounds is high-temperature incineration.
-
Workflow for Handling and Disposal
Caption: Workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. blackboxsafety.com [blackboxsafety.com]
- 5. 700 Blocked [magidglove.com]
- 6. bossmfg.net [bossmfg.net]
- 7. irc.ly [irc.ly]
- 8. pksafety.com [pksafety.com]
- 9. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
